Ethacrynic acid's primary and long-known mechanism is its potent diuretic effect, which is crucial for its FDA-approved uses in treating conditions like congestive heart failure, renal failure, and cirrhotic ascites [1] [2].
| Aspect | Description |
|---|---|
| Primary Target | Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle [1] [3]. |
| Molecular Action | Inhibits the symport of sodium, potassium, and chloride ions, preventing their reabsorption from the tubular fluid [2]. |
| Cellular Consequence | Increased osmotic pressure within the renal tubule, preventing water reabsorption and leading to profound diuresis [1]. |
| Secondary Ionic Effects | The disrupted electrochemical gradient also reduces the reabsorption of other ions, including calcium and magnesium [1]. |
| Additional Effect | Causes venous dilation, contributing to rapid decongestion (e.g., in pulmonary edema) before the onset of diuresis [1]. |
Beyond its diuretic action, EA has garnered significant research interest for its anticancer properties, which operate through several distinct pathways as summarized below.
| Mechanism | Molecular/Pathway Details | Experimental Evidence |
|---|---|---|
| GSTP1 Inhibition | Covalently binds to and inhibits Glutathione S-transferase Pi 1 (GSTP1), an enzyme overexpressed in tumors that confers resistance to chemotherapy by detoxifying drugs and reducing oxidative stress [4] [5] [3]. Inhibition leads to ROS accumulation and impaired drug detoxification [4]. | In prostate cancer cells, EA inhibition of GSTP1 suppressed proliferation, induced cell cycle arrest, and promoted apoptosis [4]. |
| Wnt/β-Catenin Pathway Inhibition | Disrupts the Wnt signaling pathway, which is often aberrantly activated in cancers. EA directly interacts with LEF-1 protein, destabilizing the LEF-1/β-catenin complex and inhibiting transcription of pro-survival target genes [6]. | Showed selective toxicity to primary Chronic Lymphocytic Leukemia (CLL) cells by inhibiting the Wnt/β-catenin pathway [6]. |
| NF-κB Signaling Inhibition | Inhibits multiple steps in the NF-κB pro-inflammatory signaling pathway, including preventing the degradation of IκBα and IκBβ, and alkylating the p65 and p50 subunits of NF-κB to impair their DNA binding [7]. | Suppressed luciferase expression in LPS-stimulated RAW 264.7 cells transfected with an NF-κB-dependent reporter and inhibited NF-κB DNA binding in electrophoretic mobility shift assays [7]. |
| PI3K/AKT Pathway Modulation | Suppresses the PI3K/AKT signaling axis, a critical pathway for cell survival and growth [4]. | In prostate cancer models, EA treatment downregulated phosphorylation of key proteins in the PI3K/AKT pathway [4]. |
The following diagram illustrates the interconnected nature of these anticancer mechanisms within a cancer cell:
Integrated anticancer mechanisms of this compound.
For research and development purposes, the following tables consolidate key quantitative data on EA's activity.
Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines [3]
| Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|
| Breast Cancer (MCF-7) | 6.0 |
| Malignant Glioma (U-87) | 11.0 |
| Prostate Cancer (DU145) | 12.3 |
| Prostate Cancer (PC-3) | 15.0 |
| Multiple Myeloma (RPMI 8226) | 25.0 |
| Lung Cancer (A549) | 30.0 |
| Pancreatic Cancer (MIA PaCa-2) | 223.0 |
Table 2: Key Pharmacological and Inhibition Parameters [1] [2] [5]
| Parameter | Value / Description |
|---|---|
| Protein Binding | >98% [2] |
| Onset of Action (IV) | ~5 minutes [1] [2] |
| Peak Diuretic Activity (IV) | ~30 minutes [1] |
| Elimination Half-Life | Mean of 30 minutes (Range: 12-160 min) post-IV [3] |
| GSTP1 Inhibition (IC₅₀) | Used as a positive control in studies; a known potent inhibitor [5]. |
To empirically validate EA's mechanisms, researchers employ several standard protocols.
This colorimetric assay is fundamental for determining EA's cytotoxic and anti-proliferative effects [6].
This protocol quantifies EA-induced programmed cell death using fluorescent probes [6].
This method is used to study EA's effect on specific signaling pathways like Wnt/β-catenin or NF-κB [7] [6].
The multifaceted mechanism of EA presents both opportunities and challenges for drug development.
Ethacrynic acid exerts its inhibitory effect primarily through direct interaction with the GSTP1 enzyme.
The diagram below illustrates the primary mechanisms through which this compound inhibits GSTP1 and induces cytotoxicity in cancer cells.
The table below summarizes key kinetic and inhibitory parameters for this compound and other selected GSTP1 inhibitors, providing a comparative view of their potency.
| Compound Name | Inhibition Type (vs. CDNB) | IC₅₀ / Potency | Key Experimental Context | Source |
|---|---|---|---|---|
| This compound (EA) | Not Specified | 67% inhibition at 25 µM | Human melanoma cells (IGR-39); also depletes GSH [2] | Iersel et al., 1996 |
| 6-thio-dG-Dimer | Competitive | IC₅₀ = 0.339 µM; Kᵢ = 0.723 µM | Recombinant human GSTP1; high potency [4] | Springer, 2025 |
| 6-thio-dG (Monomer) | Mixed | IC₅₀ = 15.14 µM; Kᵢ = 11.41 µM | Recombinant human GSTP1; moderate potency [4] | Springer, 2025 |
| ZM 39923, PRT 4165, etc. | Potent hits identified | Among 24 most active from HTS of 5,830 compounds [5] [6] | Breast cancer cell lines (MCF-7, MDA-MB-231) [5] [6] | Pereira et al., 2025 |
A major 2025 study detailed a high-throughput screening (HTS) assay to identify GSTP1 inhibitors like EA [5] [6]. The core workflow and methodology are outlined below.
To determine the inhibition mechanism (competitive, non-competitive, mixed) and calculate the inhibition constant (Kᵢ), follow this protocol [4]:
Despite its established activity, EA itself is not used as an anticancer drug in the clinic, primarily due to side effects linked to the ubiquitous nature and diverse functions of GSTs throughout the body [5] [6] [7]. Current research focuses on overcoming these limitations:
Ethacrynic acid (ECA) is a phenoxyacetic acid derivative with the chemical name [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid and a molecular weight of 303.14 g/mol [1] [2]. Its structure consists of a phenoxyacetic acid backbone linked to an α,β-unsaturated ketone system [1].
ECA exerts its anticancer effects through multiple interconnected pathways, moving beyond its original diuretic action.
Figure 1: Multifactorial Anticancer Mechanisms of this compound. ECA targets multiple pathways to inhibit tumor growth, including GST inhibition, TEAD palmitoylation blockade, and apoptosis induction.
ECA is a potent, reversible inhibitor of GSTP1-1 [3]. This enzyme is often overexpressed in tumor cells and contributes to resistance against chemotherapeutic agents like cisplatin and doxorubicin. By inhibiting GSTP1-1, ECA can sensitize cancer cells and reverse multidrug resistance [5] [3].
Recent high-profile research identified ECA as a novel inhibitor of the Hippo signaling pathway [6]. Through virtual screening and experimental validation, ECA was shown to bind directly to the palmitoylation pocket of TEAD transcription factors. This binding inhibits TEAD's autopalmitoylation, destabilizes the YAP-TEAD complex, and suppresses the transcription of pro-tumorigenic genes like CTGF and CYR61 [6].
ECA demonstrates a time- and dose-dependent inhibition of proliferation and induces apoptosis across various cancer cell lines, including leukemia, colon carcinoma, and breast cancer [5] [3]. It can activate caspases, key executioners of apoptosis [3].
The table below summarizes the in vitro cytotoxicity of ECA across a range of human cancer cell lines, as measured by IC₅₀ values.
| Cancer Type | Cell Line | IC₅₀ (μM) | Exposure Time | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not Indicated | [5] |
| Multiple Myeloma | RPMI-8226 | 8 | 72 h | [5] |
| Breast Cancer | MDA-MB-231 | 39.04 - 42.74 | 24 - 48 h | [5] |
| Colon Cancer | HCT116 | 58 | 48 h | [5] |
| Prostate Cancer | PC3 | 67 | 48 h | [5] |
| Lung Cancer | A549 | 87.03 - 178 | 48 h | [5] |
| Malignant Melanoma | A375 | 57.26 | Not Indicated | [5] |
Extensive research focuses on modifying ECA's structure to enhance potency and reduce side effects.
Figure 2: Synthetic Strategies for this compound Derivatives. The core ECA scaffold is modified through various chemical approaches to generate derivatives with enhanced anticancer properties.
The repurposing of this compound presents several promising research avenues:
Ethacrynic acid (EA) is a potent loop diuretic medication with a distinctive chemical structure centered around its α,β-unsaturated ketone moiety, which confers unique reactivity and pharmacological properties. This phenoxyacetic acid derivative contains an electron-deficient olefin adjacent to a carbonyl group, making it highly susceptible to Michael addition reactions with biological nucleophiles, particularly sulfhydryl groups (-SH) on cysteine residues. This structural feature differentiates EA from other loop diuretics like furosemide and bumetanide, which contain sulfonamide groups instead, and explains both its therapeutic effects and its recent repurposing potential for novel therapeutic applications.
The chemical reactivity of EA's α,β-unsaturated ketone has significant implications for its pharmacokinetic behavior, metabolic pathways, and biological activity. Unlike conventional loop diuretics that primarily function through ionic interactions, EA can form covalent adducts with cellular targets, leading to both its established diuretic effects and emerging applications in oncology. This technical guide comprehensively examines the chemical properties, established and novel mechanisms of action, experimental approaches for studying EA, and clinical considerations for researchers and drug development professionals working with this unique compound.
Table 1: Key Structural Components of this compound and Their Functional Significance
| Structural Element | Chemical Description | Functional Significance |
|---|---|---|
| α,β-Unsaturated Ketone | Vinylogous carbonyl system ([2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid) | Michael acceptor for nucleophiles (especially cysteine thiols); enables covalent binding to biological targets |
| Phenoxyacetic Acid Backbone | Aryloxyacetic acid derivative | Contributes to molecular shape and target recognition; different from sulfonamide-based diuretics |
| Dichloro-Substituted Aromatic Ring | 2,3-dichlorophenoxy moiety | Enhances lipophilicity and influences binding affinity |
| Carboxylic Acid Group | Terminal acetic acid moiety | Promotes water solubility and ionic interactions at physiological pH |
The core structural feature of this compound is its α,β-unsaturated ketone system, which consists of a carbon-carbon double bond conjugated to a carbonyl group. This arrangement creates electron deficiency at the β-carbon, making it highly electrophilic and reactive toward biological nucleophiles. The extended conjugation throughout the molecule further enhances this reactivity while providing the structural basis for target recognition. The absence of a sulfonamide group, present in most other loop diuretics, makes EA particularly valuable for patients with sulfa allergies and contributes to its distinct binding characteristics [1] [2].
The chemical designation of EA is [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid, with a molecular weight of 303.14 g/mol and empirical formula C₁₃H₁₂Cl₂O₄. The compound exists as a white or practically white crystalline powder that is very slightly soluble in water but readily soluble in most organic solvents including alcohols, chloroform, and benzene [3]. The pKa of the carboxylic acid group is approximately 3.5, promoting ionization at physiological pH and influencing its distribution and excretion patterns [4].
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Research Significance |
|---|---|---|
| Solubility | Very slight in water; soluble in alcohols, chloroform, benzene | Challenges in formulation; requires consideration for in vitro studies |
| pKa | ~3.5 (carboxylic acid) | Influences ionization state and membrane permeability at physiological pH |
| Oral Bioavailability | Rapidly absorbed from GI tract | Suitable for oral administration; peak diuresis in ~2 hours |
| Metabolism | Hepatic; conjugated with glutathione to active cysteine adduct | Reactive intermediate contributes to pharmacological effects and toxicity |
| Distribution | Does not cross blood-brain barrier; >98% protein bound | Limited CNS effects; potential displacement interactions |
| Elimination Half-life | 2-4 hours | Short duration requires frequent dosing for sustained effect |
| Routes of Elimination | Urine (30-65%) and bile (35-40%) | Dual excretion pathway; maintained efficacy in renal impairment |
The reactivity of the α,β-unsaturated ketone directly influences EA's metabolic fate, as it undergoes conjugation with glutathione in the liver to form a cysteine adduct that retains diuretic activity. This biotransformation pathway is significant because the glutathione conjugate itself possesses pharmacological activity and may contribute to both therapeutic and toxic effects [3] [4]. Approximately 30-65% of an intravenously administered dose is excreted in urine, with 35-40% eliminated in bile, indicating significant hepatic involvement in its clearance [4].
The electrophilic nature of EA also enables it to interact with various enzymes beyond its primary therapeutic targets, including glutathione S-transferases (GSTs), which it potently inhibits. This property has been exploited in experimental models to study GST function and has implications for its emerging anti-neoplastic applications, as tumor cells frequently overexpress GSTs as a mechanism of chemotherapeutic resistance [5].
This compound's primary recognized mechanism involves potent inhibition of sodium transport in the thick ascending limb of the loop of Henle through action on the Na-K-2Cl cotransporter (NKCC2). This symporter is responsible for reabsorbing approximately 25-30% of filtered sodium load under normal conditions. By interfering with the chloride-binding site of this cotransporter system, EA prevents electrolyte reabsorption, leading to profound natriuresis and diuresis [1] [6].
The onset of diuretic action is rapid, occurring within 30 minutes after oral administration and reaching peak activity within approximately 2 hours. Following intravenous administration of ethacrynate sodium, diuresis typically begins within 5 minutes, peaks at 15-30 minutes, and persists for approximately 2 hours. The duration of action after oral administration is typically 6-8 hours but may extend to 12 hours in some individuals [3] [4]. The dose-response relationship for EA is notably steeper than other loop diuretics like furosemide, making precise dosing particularly important in clinical applications [2].
The exact molecular mechanism by which EA inhibits NKCC2 remains partially characterized but appears to involve sulfhydryl group interactions facilitated by its α,β-unsaturated ketone. Unlike earlier hypotheses that focused solely on covalent modification, evidence suggests that reduced derivatives retaining the ability to inhibit ion transport indicate additional non-covalent interactions contribute to its diuretic efficacy [6].
Diagram 1: Established diuretic mechanism of this compound via NKCC2 inhibition in the nephron, showing therapeutic effects and associated adverse outcomes.
Beyond its primary action on NKCC2, EA's reactive α,β-unsaturated ketone enables interactions with various enzymatic systems. It potently inhibits glutathione S-transferases (GSTs) by covalent binding to active site cysteine residues, which has implications for xenobiotic metabolism and chemotherapeutic resistance in tumor cells [5] [2]. This GST inhibition contributes to EA's ability to modulate cellular redox status and potentiate the effects of other agents.
EA also affects vascular tone through mechanisms independent of its diuretic action. It produces venous dilation that contributes to rapid pulmonary decongestion even before the onset of diuresis, making it particularly valuable in acute pulmonary edema [1]. This vascular effect appears to involve interactions with sulfhydryl-dependent signaling pathways in vascular smooth muscle, though the exact molecular targets remain incompletely characterized.
The ototoxic potential of EA, particularly with intravenous administration, involves disruption of ion transport in the stria vascularis of the cochlea. This tissue maintains the endocochlear potential through active ion transport, and EA administration reduces cochlear blood flow and alters the function of tight junctions, potentially facilitating entry of other ototoxic agents [1] [6]. This effect is potentiated when EA is co-administered with other ototoxic medications like aminoglycoside antibiotics.
Recent research has revealed that EA directly binds to the palmitoylation pocket of Transcriptional Enhancer Associate Domain (TEAD) transcription factors, key effectors in the Hippo signaling pathway [5] [7]. TEAD proteins undergo constitutive S-palmitoylation under physiological conditions, a critical post-translational modification for their stability, transcriptional activity, and interaction with co-activators YAP and TAZ (Yes-associated protein and Transcriptional coactivator with PDZ-binding motif). Through virtual screening of DrugBank compounds, researchers identified EA as a potent binder to this hydrophobic pocket, where it inhibits autopalmitoylation, destabilizes TEAD conformation, and disrupts YAP-TEAD interaction [5].
The electrophilic α,β-unsaturated ketone in EA enables covalent modification of cysteine residues within TEAD's palmitate-binding pocket, preventing the natural palmitoylation required for proper function. This inhibition suppresses downstream oncogenic transcription driven by YAP/TAZ-TEAD complexes, including genes like CTGF and CYR61 that promote cell proliferation, survival, and migration [5] [7]. In YAP-activated cancer cell lines (MDA-MB-231 and NCI-H226), EA treatment significantly reduced proliferation, colony formation, and migration capacity at micromolar concentrations.
Diagram 2: Novel anti-cancer mechanism of this compound through inhibition of TEAD palmitoylation in the Hippo signaling pathway.
Structure-activity relationship (SAR) studies have focused on optimizing EA's α,β-unsaturated ketone to enhance potency against TEAD while potentially reducing undesirable side effects. Researchers have developed a series of covalent TEAD inhibitors derived from EA's core structure, with modifications to improve binding affinity, selectivity, and pharmacokinetic properties [5] [7].
The most promising derivative, EA-C15, demonstrates sub-micromolar potency in inhibiting NCI-H226 cell proliferation and YAP-TEAD target gene transcription. This compound retains the reactive Michael acceptor system but features extended hydrophobic substituents that better complement the dimensions of TEAD's palmitoylation pocket. X-ray crystallography and biochemical assays confirm that EA-C15 covalently modifies the same cysteine residues targeted by natural palmitoylation, effectively competing with the cellular palmitoylation machinery [5].
These developments position EA not only as a tool compound for studying Hippo pathway biology but also as a structural template for developing novel oncology therapeutics targeting transcriptional addiction in YAP/TAZ-driven cancers. Several EA-derived compounds are undergoing preclinical evaluation as potential candidates for tumors with NF2 mutations or other Hippo pathway dysregulations [5].
Virtual Screening Protocol (from Chen et al. 2025):
Experimental Validation Workflow:
Diagram 3: Experimental workflow for validating this compound as a TEAD inhibitor, from virtual screening to functional cellular assays.
Transcriptional Reporter Assay:
Gene Expression Analysis:
Phenotypic Cellular Assays:
Table 3: Adverse Effect Profile and Research Considerations for this compound
| Adverse Effect | Frequency | Mechanism | Research Precautions |
|---|---|---|---|
| Ototoxicity | More common with IV use; dose-dependent | Disruption of stria vascularis function; cochlear ischemia | Avoid concurrent ototoxic drugs; limit IV doses; monitor auditory function in animal studies |
| Electrolyte Imbalances | Very common (hypokalemia, hyponatremia) | NKCC2 inhibition; increased renal excretion | Regular electrolyte monitoring; supplementation in long-term studies |
| Gastrointestinal Effects | Common (diarrhea, nausea, abdominal pain) | Local irritation; prostaglandin-mediated effects | Administer with food; consider lower doses or alternative administration routes |
| Hepatic Toxicity | Rare (hepatitis, jaundice) | Idiosyncratic reaction; glutathione depletion | Monitor liver enzymes in chronic studies; avoid in subjects with severe liver impairment |
| Hematologic Effects | Rare (agranulocytosis, thrombocytopenia) | Immune-mediated destruction | Periodic complete blood counts in extended-duration research |
| Hyperglycemia | Occasional | Impaired insulin secretion; potassium-mediated | Monitor glucose levels in diabetic models |
This compound presents several important safety considerations for researchers designing studies. Its ototoxic potential is heightened with intravenous administration, particularly at higher doses and in subjects with renal impairment. This effect appears mediated through cochlear ischemia and disruption of endocochlear potential generation in the stria vascularis [1] [6]. The electrophilic properties of its α,β-unsaturated ketone contribute to glutathione depletion in various tissues, potentially exacerbating oxidative stress and compound toxicity.
The steep dose-response curve of EA compared to other loop diuretics necessitates careful dose optimization in research settings. Small dosage increments can produce disproportionately large pharmacological effects, requiring meticulous experimental design [2]. Additionally, EA's gastrointestinal side effects, particularly watery diarrhea, can complicate oral administration studies and potentially confound results in animal models.
Despite decades of clinical use and emerging applications, significant research gaps remain regarding EA's full therapeutic potential. The structural basis for TEAD inhibition requires further elucidation through high-resolution cocrystal structures of EA and its derivatives bound to all TEAD isoforms. Isoform selectivity across TEAD1-4 remains poorly characterized but has important implications for therapeutic utility and potential side effects [5].
The relationship between EA's diuretic and anticancer activities warrants investigation to determine whether these effects can be separated through structural modification. Development of EA derivatives with reduced ototoxicity while maintaining or enhancing TEAD inhibition represents a promising research direction. Additionally, the potential synergy between EA and conventional chemotherapy or targeted agents in YAP/TAZ-driven cancers remains largely unexplored.
Further research should also focus on optimizing pharmaceutical properties of EA derivatives, including improving aqueous solubility, metabolic stability, and tissue distribution. The blood-brain barrier permeability of EA analogs requires characterization for potential applications in central nervous system malignancies with Hippo pathway dysregulation [5] [7].
This compound's α,β-unsaturated ketone represents a privileged structural motif with diverse biological activities extending well beyond its established role as a loop diuretic. This highly electrophilic functionality enables covalent modification of cellular targets, including transporters, enzymes, and transcription factors. Recent discovery of its TEAD inhibitory activity through disruption of palmitoylation has opened new avenues for therapeutic development, particularly in oncology targeting the Hippo pathway.
This compound (ECA) represents a significant pharmacologic agent with evolving therapeutic applications beyond its traditional role as a loop diuretic. Discovered over five decades ago, ECA is chemically characterized as a phenoxyacetic acid derivative containing an α,β-unsaturated ketone group that confers unique reactivity with biological thiol groups [1] [2]. With a molecular formula of C₁₃H₁₂Cl₂O₄ and molecular weight of 303.14 Da, ECA appears as a white crystalline powder with limited aqueous solubility but improved solubility in dimethyl sulfoxide (≥30.37 mg/mL) and ethanol (≥44.4 mg/mL) [1] [3] [4]. The compound's electrophilic ketone group enables it to function as a sulfhydryl-reactive agent, forming covalent adducts with glutathione and cysteine residues on proteins, which underlies both its diuretic properties and emerging anticancer mechanisms [1].
The structural uniqueness of ECA among loop diuretics lies in its absence of a sulfonamide moiety, making it clinically valuable for patients with sulfonamide allergies who require potent diuretic therapy [5] [2]. Originally approved by the FDA in 1967 for treating edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, ECA has recently garnered significant research interest for its potential application in oncology drug repurposing [1] [6]. This renewed attention stems from ECA's multifaceted effects on cellular signaling pathways, glutathione metabolism, and ion channel regulation, positioning it as a promising candidate for adjuvant cancer therapy with a novel mechanism of action distinct from conventional chemotherapeutic agents [1].
The Na-K-2Cl cotransporter 2 (NKCC2) is an integral membrane protein encoded by the SLC12A1 gene that plays a pivotal role in renal salt handling and extracellular fluid volume homeostasis. NKCC2 is exclusively expressed in the thick ascending limb (TAL) of the loop of Henle and macula densa cells, where it mediates the electroneutral symport of one sodium, one potassium, and two chloride ions from the tubular lumen into renal epithelial cells [7] [8]. This transport process is driven by the basolateral Na-K-ATPase that establishes a favorable sodium gradient, while chloride exits through basolateral chloride channels (CLC-Ka and CLC-Kb) and potassium recycles apically through ROMK channels, generating a lumen-positive transepithelial potential that drives paracellular reabsorption of calcium, magnesium, and additional sodium [7].
The physiological significance of NKCC2 is demonstrated by several critical functions:
NKCC2 exists as multiple splice variants (NKCC2A, NKCC2B, and NKCC2F) with differing ion affinities and distribution along the TAL, allowing efficient salt reabsorption despite decreasing NaCl concentration in the tubular fluid [7]. Genetic mutations in NKCC2 cause Bartter syndrome type 1, characterized by severe salt wasting, polyuria, hypokalemic metabolic alkalosis, and low blood pressure, while excessive NKCC2 activity has been linked to salt-sensitive hypertension in both humans and animal models [7] [8].
This compound functions as a potent loop diuretic by specifically targeting and inhibiting the NKCC2 cotransporter in the thick ascending limb of Henle. Unlike other loop diuretics such as furosemide and bumetanide that contain sulfonamide groups, ECA's phenoxyacetic acid structure with its α,β-unsaturated ketone moiety enables a unique binding interaction with the cotransporter [1] [2]. ECA directly binds to the NKCC2 protein, effectively blocking the ion translocation pathway and preventing the symport of sodium, potassium, and chloride ions from the tubular lumen into the renal epithelial cells [4]. This inhibition occurs through a reversible covalent modification of critical cysteine residues within the transporter's structure, disrupting its conformational changes necessary for ion movement [1].
The molecular consequences of NKCC2 inhibition are profound and multifaceted:
Beyond its direct action on NKCC2, this compound influences multiple cellular processes through its reactivity with glutathione and protein thiol groups. The following diagram illustrates key signaling pathways affected by ECA:
Figure 1: Signaling Pathways Modulated by this compound. ECA inhibits glutathione S-transferase (GST) and depletes glutathione (GSH), affecting multiple cancer hallmark processes. [1]
The pleiotropic effects of ECA illustrated above contribute significantly to its investigated anticancer properties. By inhibiting glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to chemotherapy resistance, ECA can sensitize cancer cells to conventional anticancer agents [1] [5]. Additionally, ECA's impact on Wnt signaling and ion channel regulation further expands its mechanistic profile beyond diuresis, positioning it as a multifunctional therapeutic agent worthy of investigation in oncology and other disease contexts [1].
The concept of drug repurposing has gained significant traction in oncology drug development, offering reduced development timelines, lower costs, and established safety profiles compared to novel drug discovery [1]. This compound has emerged as a promising candidate for repurposing due to its effects on multiple cancer hallmark processes. Research over the past decade has revealed that ECA exerts antiproliferative, pro-apoptotic, and anti-metastatic effects across various cancer types through mechanisms both dependent on and independent of its GST inhibitory activity [1] [6].
The anticancer activity profile of ECA is comprehensive and multifaceted:
The translational potential of ECA is further enhanced by its synergistic interactions with conventional chemotherapy agents. By inhibiting GST-mediated detoxification pathways, ECA can reverse multidrug resistance and potentiate the efficacy of standard anticancer drugs, allowing for dose reduction and potentially improved therapeutic indices [1]. This combination approach represents a promising strategy for overcoming treatment resistance in refractory malignancies.
The antiproliferative effects of this compound have been quantitatively demonstrated across a broad spectrum of human cancer cell lines, with potency varying significantly based on cancer type and exposure duration. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in recent studies:
Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines [1]
| Cancer Type | Cell Line | IC₅₀ Value (μM) | Treatment Duration |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not indicated |
| Multiple Myeloma | KMS-18 | 7 | Not indicated |
| Multiple Myeloma | RPMI-8226 | 8 | 72 h |
| Breast Cancer | 4T1 (mouse) | 25.23 | 24 h |
| Breast Cancer | MDA-MB-231 | 39.04-42.74 | 24-48 h |
| Lymphoma | Raji | 33 | Not indicated |
| Prostate Cancer | LNCap | 46 | 48 h |
| Malignant Melanoma | A375 | 57.26 ± 6.6 | Not indicated |
| Colon Cancer | HCT116 | 58 | 48 h |
| Pancreatic Cancer | DanG | 67.8 | Not indicated |
| Lung Cancer | A549 | 87.03-178 | 48 h |
| Multiple Myeloma | U266 | 60-90 | 48-72 h |
| Hepatocellular Carcinoma | HepG2 | 14.8-223 | 48 h |
The data reveals noteworthy patterns in ECA sensitivity across different malignancies. Hematologic cancers such as multiple myeloma and lymphoma demonstrate particularly high sensitivity, with IC₅₀ values in the low micromolar range [1]. Among solid tumors, breast cancer models show variable but generally favorable responsiveness, especially in aggressive subtypes like triple-negative MDA-MB-231 cells [1]. The broad spectrum of activity supports ECA's potential as a multi-indication anticancer agent, though with optimized dosing strategies required for less sensitive tumor types.
The translational relevance of ECA's anticancer properties has been evaluated in several preclinical in vivo models, demonstrating promising tumor growth inhibition across different cancer types:
Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models [1]
| Cancer Model | Host System | Dosage Regimen | Reported Outcome |
|---|---|---|---|
| Myeloma Cells | Mouse xenograft | Not specified | Reduced tumor growth |
| Prostate Carcinoma | Mouse xenograft (DU145 cells) | 50 mg/kg | 49% reduction in tumor weight |
| Lung Cancer | NOD/SCID orthotopic model | Not specified | Reduced tumor growth |
| Prostate Cancer | Mouse xenograft | Not specified | Reduced tumor growth |
The in vivo efficacy data corroborate the anticancer activity observed in vitro, with significant tumor growth inhibition demonstrated in multiple model systems. The reported 49% reduction in tumor weight in the DU145 prostate cancer model at a dose of 50 mg/kg highlights the potential therapeutic relevance of ECA [1]. Importantly, these antitumor effects were achieved at doses generally considered tolerable in animal models, supporting the feasibility of ECA repurposing for oncology applications.
Standardized protocols for evaluating ECA's anticancer activity in vitro employ well-established cytotoxicity assays that quantitatively measure cell viability and proliferation:
MTT Assay Protocol for ECA Cytotoxicity Screening [1]:
Annexin V/PI Apoptosis Assay Protocol [1]:
For translational assessment of ECA's anticancer potential, well-established mouse xenograft models provide clinically relevant data on tumor growth inhibition:
Mouse Xenograft Model Protocol [1]:
Despite its promising anticancer properties, several challenges limit the clinical translation of this compound for oncology applications. ECA exhibits low oral bioavailability and a steep dose-response curve that complicates dosing regimen optimization [1] [2]. Additionally, the compound is associated with dose-limiting side effects, including ototoxicity (hearing loss), hepatotoxicity, and gastrointestinal disturbances such as profuse watery diarrhea [1] [5] [9]. These adverse effects are particularly concerning at the elevated doses potentially required for anticancer efficacy.
Current research strategies addressing these limitations include:
The structural similarity between NKCC2 and its paralog NKCC1 presents an additional challenge, as ECA inhibits both transporters [10]. Since NKCC1 plays crucial roles in various tissues including the inner ear (where it maintains endolymph composition) and the blood-brain barrier, this lack of specificity contributes to ECA's ototoxicity and may limit its application for neurological cancers [10]. Ongoing structural biology efforts to define subtle differences between these cotransporters may inform the design of more selective NKCC2 inhibitors with improved therapeutic indices [10].
Ethacrynic acid (EA), an FDA-approved loop diuretic, has been identified through virtual screening as a novel TEAD autopalmitoylation inhibitor with demonstrated anti-tumor activity. This whitepaper details the molecular mechanisms through which EA and its derivatives inhibit TEAD transcriptional activity by targeting the conserved palmitate-binding pocket, subsequently disrupting YAP-TEAD interactions and downstream oncogenic signaling. The repurposing of EA establishes a new therapeutic strategy for YAP/TAZ-dependent cancers while providing valuable chemical insights for developing more potent TEAD inhibitors. Recent studies reveal that while TEAD inhibition effectively suppresses cancer "stemness" and tumor initiation, compensatory resistance mechanisms emerge that may limit single-agent efficacy, suggesting the need for rational combination therapies. This technical guide comprehensively summarizes the current research landscape, experimental methodologies, and strategic considerations for targeting TEAD palmitoylation in cancer therapeutics.
The Hippo pathway represents a highly conserved growth-inhibitory signaling cascade that critically regulates fundamental biological processes including organ development, tissue homeostasis, and tumorigenesis. The pathway's distal effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), function as homologous oncogenic transcriptional coactivators that are frequently upregulated in human cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus where they interact with TEAD transcription factors (TEAD1-4 in mammals) to drive expression of genes regulating cell proliferation, survival, and stemness. Importantly, YAP/TAZ themselves lack DNA-binding domains and therefore depend entirely on TEAD proteins to regulate target gene expression, making the YAP/TAZ-TEAD interface a compelling therapeutic target in cancer biology [1] [2].
TEAD transcription factors undergo autopalmitoylation, a unique post-translational modification where the protein spontaneously attaches a 16-carbon palmitate fatty acid to conserved cysteine residues without requiring external enzymatic activity. This process occurs under physiological concentrations of palmitoyl-CoA (1-10 µM) and represents a distinctive form of PAT-independent (protein acyltransferase-independent) autopalmitoylation [2].
Structural Basis: The crystal structures of lipid-bound TEADs reveal that palmitate inserts into a deep hydrophobic pocket within the TEAD protein structure, with the fatty acid chain completely buried inside this conserved cavity [2].
Key Residues: Evolutionary conserved cysteine residues (C359 in TEAD1, with additional contributions from C53 and C327) serve as the sites for palmitoylation. Mutation of all three cysteine residues completely ablates TEAD palmitoylation [2].
Functional Consequences: Unlike typical palmitoylation events that regulate membrane localization, TEAD palmitoylation does not alter its subcellular distribution. Instead, it allosterically regulates protein stability and co-factor binding, specifically enhancing interaction with YAP/TAZ while remaining dispensable for binding to the tumor suppressor Vgll4 [2].
The diagram below illustrates the core relationship between TEAD palmitoylation and its transcriptional regulation:
Figure 1: TEAD autopalmitoylation enhances YAP/TAZ binding to promote target gene expression, while this compound competitively inhibits this process.
The identification of this compound as a TEAD inhibitor emerged from a structure-based virtual screening approach targeting the conserved palmitoylation pocket of TEAD transcription factors. Researchers conducted systematic computational screening of the DrugBank database (containing FDA-approved drugs and experimental compounds) against the three-dimensional structure of the TEAD palmitate-binding cavity. This screening identified this compound, an established loop diuretic, as a potential TEAD binder based on its predicted complementary interactions with the hydrophobic pocket [1].
Following the computational prediction, comprehensive biochemical and biophysical assays confirmed direct binding between EA and TEAD proteins:
1D NMR waterLOGSY: This ligand-observed NMR technique demonstrated unambiguous binding between EA and the TEAD palmitoylation pocket, providing initial evidence of direct molecular interaction [1].
Thermal Shift Assay: EA treatment significantly altered the thermal denaturation profile of TEAD proteins, indicating stabilization of the protein structure upon ligand binding—a characteristic phenomenon when small molecules bind to hydrophobic pockets [1].
Isothermal Titration Calorimetry (ITC): This gold-standard method for quantifying biomolecular interactions provided precise measurements of the binding affinity between EA and TEAD, including determination of binding stoichiometry, enthalpy changes, and dissociation constants [1].
This compound functions as a covalent inhibitor that targets the palmitate-binding pocket of TEAD transcription factors. The compound contains an α,β-unsaturated ketone moiety that serves as a Michael acceptor, enabling covalent modification of the nucleophilic cysteine residue within the TEAD palmitoylation site. Through this mechanism, EA directly competes with palmitoyl-CoA for binding to the hydrophobic cavity, thereby inhibiting the autopalmitoylation process that is essential for TEAD's transcriptional activity [1].
The inhibition of TEAD palmitoylation by this compound produces several downstream biological effects:
Inhibition of Palmitoylation: EA treatment effectively blocks TEAD autopalmitoylation, as demonstrated by reduced palmitate incorporation in biochemical assays [1].
TEAD Conformational Destabilization: By occupying the palmitate-binding pocket without providing the structural stabilization conferred by palmitate, EA alters TEAD conformation and reduces protein stability [1].
Disruption of YAP-TEAD Interaction: The compound directly interferes with the formation of the YAP-TEAD protein complex, which is essential for the transcriptional activation of Hippo pathway target genes [1].
Suppression of Transcriptional Activity: EA treatment reduces the expression of established YAP-TEAD target genes, including CTGF (Cellular Communication Network Factor 2) and CYR61 (Cysteine-Rich Angiogenic Inducer 1), both of which play important roles in cell proliferation, migration, and survival [1].
In YAP-activated cancer cell lines (MDA-MB-231 breast cancer and NCI-H226 mesothelioma), this compound demonstrates significant anti-proliferative and anti-oncogenic effects:
Proliferation Inhibition: EA treatment significantly reduces cellular proliferation in YAP-dependent cancer models [1].
Colony Formation Suppression: The compound impairs the clonogenic capacity of cancer cells, indicating effects on long-term survival and self-renewal capabilities [1].
Migration Inhibition: EA treatment reduces cancer cell motility, suggesting potential anti-metastatic effects [1].
The discovery of EA as a TEAD inhibitor prompted systematic medicinal chemistry efforts to develop more potent analogs through structure-based optimization. Key structural modifications and their effects on inhibitory activity are summarized below:
Table 1: Structure-Activity Relationship of this compound Derivatives as TEAD Inhibitors
| Structural Feature | Modification Strategy | Impact on TEAD Inhibition | Representative Compounds |
|---|---|---|---|
| Core Scaffold | Retention of α,β-unsaturated ketone | Essential for covalent binding to TEAD cysteine | This compound |
| Hydrophobic Moieties | Introduction of extended alkyl chains | Enhanced hydrophobic interactions with pocket | EA-C15 series |
| Aromatic Substitutions | Bromination at ortho-position | Improved potency through enhanced hydrophobic contacts | MGH-CP12 |
| Linker Optimization | Methylene spacer extension | Moderate length improvements maintained activity | MGH-CP27 |
| Heterocyclic Replacements | Triazole to thiazole substitution | Maintained potency with altered physicochemical properties | MGH-CP28 |
Structure-based optimization of the this compound scaffold yielded novel covalent TEAD inhibitors with significantly enhanced activity. The most promising derivative, EA-C15, features an extended hydrophobic side chain that improves complementary interactions with the deep hydrophobic palmitate-binding pocket:
Enhanced Potency: EA-C15 inhibits NCI-H226 cell proliferation and YAP-TEAD target gene transcription at sub-micromolar concentrations, representing a substantial improvement over the parent EA compound [1].
Covalent Binding Mechanism: Similar to EA, EA-C15 covalently binds to the conserved cysteine residue within the TEAD palmitoylation site, as confirmed through mass spectrometric analysis and biochemical assays [1].
Improved Target Engagement: The derivative demonstrates more sustained and complete inhibition of TEAD palmitoylation and subsequent YAP-TEAD complex formation compared to the original EA scaffold [1].
While TEAD inhibition demonstrates significant anti-tumor effects in preclinical models, important therapeutic limitations have been identified that may impact clinical translation:
Cytostatic Rather Than Cytotoxic Effects: TEAD inhibition by EA analogs or YAP/TAZ genetic knockdown typically results in transient cell cycle arrest rather than apoptosis, potentially limiting long-term efficacy in cancer treatment [3].
Adaptive Resistance Pathways: Transcriptomic analyses reveal that TEAD-YAP blockade induces compensatory activation of VGLL3-mediated transcription, leading to upregulation of SOX4/PI3K/AKT signaling axis that promotes cell survival despite Hippo pathway inhibition [3].
Transcriptional Reprogramming: Following TEAD inhibition, a subset of genes including PIK3C2B and SOX4 are consistently upregulated, creating a pro-survival feedback loop that compensates for YAP/TAZ loss of function [3].
To overcome these resistance mechanisms, strategic combination approaches have been investigated:
TEAD-AKT Co-inhibition: Combined treatment with TEAD palmitoylation inhibitors (MGH-CP1 series) and AKT inhibitors demonstrates strong synergistic effects in inducing cancer cell death, effectively overcoming the limitations of either single agent [3].
Vertical Pathway Targeting: Simultaneous inhibition of multiple nodes in the Hippo signaling cascade and parallel survival pathways may be necessary to achieve durable anti-tumor responses [3].
The following diagram illustrates the compensatory resistance mechanism and combination strategy:
Figure 2: Compensatory VGLL3-SOX4-PI3K/AKT activation limits TEAD inhibitor efficacy, while combination with AKT inhibitors synergizes to induce cell death.
Table 2: Experimental Methods for Assessing TEAD Palmitoylation Inhibition
| Assay Type | Experimental Readout | Key Technical Details | Applications in EA Studies |
|---|---|---|---|
| In vitro Palmitoylation Assay | Palmitate incorporation | Uses clickable palmitoyl-CoA analogs (15-hexadecynoic CoA), click chemistry with biotin-azide, streptavidin blot detection | Confirmed EA-mediated inhibition of TEAD autopalmitoylation [2] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement | Measures protein stability changes after ligand binding; EA-treated TEAD shows altered thermal denaturation profile | Validated direct binding of EA to TEAD in cellular context [1] |
| Gal4-TEAD Reporter Assay | YAP-TEAD interaction | Gal4-TEAD fusion + YAP cotransfection with luciferase reporter; reduced luminescence indicates disrupted interaction | Quantitative assessment of EA potency in disrupting YAP-TEAD complex [3] |
| ITC (Isothermal Titration Calorimetry) | Binding affinity | Direct measurement of heat changes upon binding; provides Kd, stoichiometry, and thermodynamic parameters | Determined precise binding constants for EA-TEAD interaction [1] |
| 1D NMR waterLOGSY | Molecular binding | Ligand-observed NMR technique that identifies binding through transferred NOEs | Initial validation of EA binding to TEAD palmitoylation pocket [1] |
This foundational protocol evaluates direct inhibition of TEAD palmitoylation by test compounds:
Protein Preparation: Purify recombinant human TEAD protein (YAP-binding domain, residues 217-447) using bacterial expression system and standard chromatographic techniques [2].
Reaction Setup:
Detection via Click Chemistry:
Data Analysis: Quantify band intensity relative to DMSO control; calculate IC50 values using non-linear regression of concentration-response data [2].
To evaluate TEAD palmitoylation inhibition in intact cells:
Cell Culture: Plate appropriate cell lines (HEK293A, MDA-MB-231, or NCI-H226) in standard growth medium and allow to adhere for 24 hours [1] [2].
Compound Treatment: Apply this compound or derivatives at working concentrations (typically 1-50 μM) for 6-24 hours in serum-containing medium [1].
Metabolic Labeling (Optional): For enhanced detection, incubate cells with 50 μM 15-hexadecynoic acid (clickable palmitate analog) for the final 4-6 hours of treatment [2].
Sample Preparation:
Click Chemistry and Detection:
Functional Assessment: Parallel samples should be analyzed for YAP-TEAD target gene expression (CTGF, CYR61) by qRT-PCR to correlate palmitoylation inhibition with functional effects [1].
The discovery of this compound as a TEAD palmitoylation inhibitor represents a significant advancement in targeting the Hippo pathway for cancer therapy. The repurposing potential of this FDA-approved drug accelerates translational possibilities while providing valuable chemical insights for further medicinal chemistry optimization. Future research directions should focus on:
Improved Therapeutic Window: Development of EA derivatives with enhanced potency and selectivity for TEAD proteins while minimizing off-target effects associated with the original diuretic application.
Combination Therapy Validation: Systematic evaluation of EA and its derivatives in rational drug combinations, particularly with AKT pathway inhibitors, to overcome intrinsic resistance mechanisms.
Biomarker Development: Identification of predictive biomarkers for patient stratification, potentially focusing on YAP/TAZ activation signatures or TEAD palmitoylation status.
Structural Biology: Continued elucidation of TEAD-inhibitor complexes to guide rational drug design and understand resistance mechanisms at the molecular level.
The Hippo signaling pathway is a key regulator of tissue growth and organ size. Its downstream effectors, YAP and TAZ, exert their oncogenic activity primarily by binding to the TEAD family of transcription factors (TEAD1-4), driving the expression of pro-growth and pro-survival genes [1] [2]. This YAP-TEAD complex is frequently upregulated in human cancers and contributes to tumor progression, metastasis, and therapy resistance [1] [3].
Targeting this interaction directly has been challenging due to the large, flat protein-protein interface. A breakthrough strategy focuses on the TEAD palmitoylation pocket. All TEAD isoforms undergo autopalmitoylation on a central cysteine residue; this post-translational modification is essential for TEAD's stability, flexibility, and efficient interaction with YAP/TAZ [1] [2] [4]. Small molecules that occupy this pocket can inhibit palmitoylation, destabilize TEAD, and allosterically disrupt the YAP-TEAD interaction [2] [5].
Diagram of the Hippo-YAP/TAZ-TEAD signaling axis and the role of TEAD palmitoylation in oncogenic gene expression.
This compound (EA), an FDA-approved loop diuretic, was identified as a TEAD binder through a structure-based virtual screening of the DrugBank database against the palmitoylation pocket of TEAD2 [1] [2].
The anti-tumor effects of EA were demonstrated in YAP-activated cancer cell lines.
Table 1: Anti-Cancer Efficacy of this compound in Cellular Models
| Cell Line | Cancer Type | Key Findings | Target Gene Downregulation |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Inhibited proliferation, colony formation, and migration [1] | CTGF, CYR61 [1] |
| NCI-H226 | Non-Small Cell Lung Cancer | Inhibited proliferation, colony formation, and migration [1] | CTGF, CYR61 [1] |
To validate TEAD inhibition, the following methodologies were employed in the cited research:
1. Virtual Screening for Hit Identification
2. Binding Affinity Validation (Biophysical Assays)
3. Functional Assessment in Cell-Based Models
The this compound scaffold has been optimized to develop more potent and covalent TEAD inhibitors.
Table 2: this compound and its Optimized Derivatives
| Compound | Type | Key Features and Improvements | Potency (Proliferation Inhibition) |
|---|---|---|---|
| This compound (EA) | Parent, Reversible | Found to possess a previously unknown TEAD-inhibitory mechanism [1]. | Active in micromolar range [1] |
| EA-C15 | Covalent Derivative | Novel covalent TEAD inhibitor; designed based on structure-activity relationship (SAR) optimization of the EA scaffold [1]. | Sub-micromolar (e.g., in NCI-H226 cells) [1] |
Workflow for the discovery and validation of this compound as a TEAD inhibitor, leading to optimized derivatives.
The discovery of EA is part of a broader effort to develop therapeutics targeting the YAP-TEAD axis. Several other small-molecule TEAD palmitoylation inhibitors are in development, including MGH-CP1, VT3989, and IAG933 [2] [6]. The strategy of repurposing EA provides a novel chemotype (a phenoxyacetic acid derivative with an α,β-unsaturated ketone) that is distinct from other reported scaffolds [1] [7]. This increases the structural diversity of available tool compounds and drug candidates.
It is important to note that, as of the latest search results, while multiple TEAD inhibitors have entered clinical trials (e.g., IAG933, VT3989, BPI-460372), none have yet received market approval, and developing potent inhibitors with good safety profiles remains an active area of research [2] [6].
The repurposing of this compound has uncovered a novel, druggable mechanism to target the oncogenic YAP-TEAD complex. The quantitative data and detailed experimental protocols provided here can serve as a foundation for:
The α,β-unsaturated ketone (enone) system in Ethacrynic Acid (EA) functions as a potent Michael acceptor. This electrophilic moiety readily undergoes covalent conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues in protein active sites [1] [2] [3]. This covalent binding is the fundamental mechanism underlying EA's diverse biological activities, from its original diuretic function to its repurposed anticancer effects [2] [4].
Strategic structural modifications of the EA scaffold can significantly modulate the reactivity of the Michael acceptor and its overall biological profile. Key SAR insights from recent studies are summarized below:
EA's electrophilic center allows it to engage with multiple cellular targets, leading to a complex polypharmacological profile. The table below summarizes its key molecular targets and the consequent anticancer effects.
| Target Protein / Pathway | Biological Consequence of Inhibition | Experimental Evidence (Cell Lines) |
|---|---|---|
| Glutathione S-Transferase P1-1 (GSTP1-1) | Reversal of chemoresistance; Increased oxidative stress; Sensitization to cytotoxic drugs [1] [2] [5]. | HL60, MCF7, HCT116, various others [1] [2] [5]. |
| Transcriptional Enhancer-Associated Domain (TEAD) | Inhibition of YAP/TAZ-TEAD transcription; Suppression of pro-proliferative & pro-survival gene expression [6]. | NCI-H226 (lung cancer), virtual screening & functional assays [6]. |
| Wnt/β-Catenin Pathway (via LEF-1) | Disruption of LEF-1/β-catenin complex; Selective toxicity in cancer cells dependent on Wnt signaling [7]. | Primary CLL cells, HEK293 [7]. |
| Human Factor XIIIa (FXIIIa) | Inhibition of fibrin clot stabilization; Potential contribution to bleeding diathesis [3]. | In vitro enzymatic assays (IC₅₀ ~105 µM) [3]. |
| Ion Channels / NKCC2 | Diuretic effect (original indication); off-target for anticancer use [2] [4]. | Well-established pharmacological activity [2] [4]. |
The following diagram illustrates the interconnected signaling pathways impacted by EA, centered on its covalent inhibition of key proteins.
The broad anticancer potential of EA and its analogs is demonstrated by their cytotoxicity across a diverse panel of human cancer cell lines. The following table consolidates key IC₅₀ values from the literature.
Table: Antiproliferative Activity (IC₅₀) of EA and Selected Analogs
| Compound | Structural Features | HL60 (Leukemia) | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) | PC3 (Prostate) | Other Cell Lines | Citation |
|---|---|---|---|---|---|---|---|---|
| This compound (EA) | Parent compound | >10 µM | 58 µM | 87-178 µM | 45-475 µM | 67 µM | HepG2 (223 µM), SK-Mel-28 (122 µM) [2] | [1] [2] |
| Analog 8 | o-Hydroxyl; Propargyl | 15 nM | - | 41.2 nM | 61.5 nM | 68.7 nM | - | [1] |
| Analog 7 | o-Hydroxyl; Butylamide | 1.70 µM | - | - | - | - | - | [1] |
| Analog 9 | Dichloro; Butylamide | nd (not active) | - | - | - | - | - | [1] |
| Analog 10 | Dichloro; Propargyl | 0.58 µM | - | - | - | - | - | [1] |
| Compounds 1-3, 10, 16(a-c), 17 | Nitrogen heterocycles, Urea/Thiourea | 0.86 - 2.37 µM | 28-48% viability at 1 µM* | - | - | - | - | [5] |
*For HCT116, cell viability percentage at 1 µM was reported instead of IC₅₀.
To guide research into EA-based compounds, here are detailed methodologies for two critical assays: evaluating direct enzyme inhibition and cellular antiproliferative activity.
This assay measures the ability of EA or its analogs to inhibit GSTP1-1 activity, often a primary target.
The experimental workflow for this assay can be visualized as follows:
This cell-based assay is a standard for quantifying the cytotoxicity and antiproliferative effects of EA derivatives.
The investigation of EA as a Michael acceptor continues to evolve, with several promising research avenues:
Ethacrynic acid is a loop diuretic that received FDA approval in 1967. Its primary mechanism of action involves the reversible inhibition of the Na+/K+/2 Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a profound natriuresis and diuresis [1] [2]. Structurally, it is distinct from other loop diuretics like furosemide, bumetanide, and torsemide as it lacks a sulfonamide group. This makes it the diuretic of choice for patients with life-threatening sulfa allergies [3] [1]. While the use of continuous infusion (CI) is well-established for furosemide, recent nationwide shortages of other injectable loop diuretics have necessitated the exploration of this compound as an alternative for CI therapy [3].
The administration of loop diuretics via continuous infusion offers a significant pharmacodynamic advantage over intermittent bolus dosing. It produces a more controlled and predictable diuresis with less variability in hemodynamic parameters and a greater total daily urine output, making it particularly suitable for managing fluid overload in critically ill patients [3] [1]. This document synthesizes the available clinical evidence to provide a detailed protocol for the use of this compound continuous infusion in a research and clinical setting.
The following tables summarize the key quantitative findings from clinical studies on this compound continuous infusion.
Table 1: Dosing and Efficacy Outcomes from Clinical Studies
| Study & Design | Patient Population | Initial Dose (mg/kg/hr) | Maximum Dose (mg/kg/hr) | Urine Output (UOP) Pre-CI (mL/kg/hr) | UOP During CI (mL/kg/hr) | Fluid Balance Pre-CI (mL) | Fluid Balance During CI (mL) |
|---|---|---|---|---|---|---|---|
| Retrospective Cohort [3] | Critically ill children (n=9, median age 1.3 yrs) | 0.13 ± 0.07 (Mean ± SD) | 0.17 ± 0.08 (Mean ± SD) | 2.4 (1.8-3.2) [Median (IQR)] | 4.2 (3.5-6.0) [Median (IQR)] | 189 (90-526) [Median (IQR)] | -258 (-411.7 to -249) [Median (IQR)] |
| RCT vs. Furosemide [1] | Infants post-cardiac surgery (n=36 EA group) | 0.2 | Up to 0.8 | N/R | 6.9 (± 3.3) on POD0 (Mean ± SD) | N/R | -43 (± 54) on POD0 (Mean ± SD) |
| RCT in Adults [4] | Adult cardiac ICU (n=124 EA group) | 0.5 | 0.5 (fixed) | N/R | Significant increase reported | N/R | Significant negative balance reported |
Table 2: Safety and Secondary Outcome Profiles
| Parameter | Retrospective Cohort (n=9) [3] | RCT in Infants (EA vs. F) [1] | RCT in Adults (EA vs. F) [4] |
|---|---|---|---|
| Metabolic Alkalosis | 55.6% (5/9 patients) | 29.1 mM (Mean Bicarbonate) | Not Specified |
| Hypokalemia | No significant difference noted | Occurred in both groups, no significant difference | Occurred in both groups |
| Hypomagnesemia | No significant difference noted | Not Specified | Reported in Furosemide group |
| Ototoxicity | Not Reported | Not Reported | Tinnitus & hearing loss reported |
| Renal Function | No significant worsening | No difference in AKI incidence, sCr, CysC, NGAL | Serum creatinine decreased |
| Other Outcomes | N/A | Shorter PCICU stay, higher Cardiac Index | Greater cost vs. furosemide |
This protocol is adapted from the retrospective study by McPherson et al. and the randomized controlled trial by Ricci et al. [3] [1].
This protocol is based on the randomized controlled trial by Han et al. [4].
Based on the clinical evidence, the following safety protocol is recommended:
This compound's primary diuretic action is well-established. However, recent evidence highlights an additional, pharmacologically relevant mechanism involving the inhibition of the NF-κB signaling pathway, which is summarized in the diagram below.
The diagram illustrates the diuretic-independent anti-inflammatory action of this compound via multi-step inhibition of the NF-κB pathway.
The diagram above illustrates the two key mechanisms of this compound:
This compound continuous infusion is a clinically effective and safe alternative for diuresis in critically ill pediatric and adult patients, especially when sulfa-containing diuretics are contraindicated or unavailable. The recommended initial dose for children is 0.1-0.2 mg/kg/hr, titrated to effect, while a dose of 0.5 mg/kg/hr has been used in adults. Robust monitoring for electrolyte disturbances, metabolic alkalosis, and ototoxicity is paramount. Furthermore, its newly elucidated anti-inflammatory properties via NF-κB inhibition warrant further investigation to expand its therapeutic potential beyond fluid management.
Fluid overload is a common and serious complication following pediatric cardiac surgery with cardiopulmonary bypass, associated with increased risk of acute kidney injury, prolonged mechanical ventilation, and longer ICU stays [1]. Loop diuretics are a mainstay of therapy, with ethacrynic acid offering a distinct pharmacological profile.
Unlike other loop diuretics, this compound lacks a sulfonamide group, making it a critical option for patients with sulfa allergies [2] [3]. Recent research, including a 2015 randomized controlled trial, indicates that continuous infusion of this compound may offer superior fluid management in the immediate postoperative period compared to furosemide [1] [4].
The following diagram illustrates the renal tubular mechanism of action of this compound and its downstream physiological effects.
Key Pharmacological Features:
A pivotal 2015 double-blinded RCT compared continuous infusion furosemide (F) with this compound (EA) in infants after congenital heart surgery [1] [4]. Key outcomes are summarized below.
Table 1: Key Outcomes from RCT (Furosemide vs. This compound) in Infants Post-Cardiac Surgery
| Outcome Measure | Furosemide (F) Group (n=38) | This compound (EA) Group (n=36) | P-value |
|---|---|---|---|
| Urine Output (POD0) | 4.6 (±2.3) mL/kg/h | 6.9 (±3.3) mL/kg/h | P=0.002 |
| Fluid Balance (POD0) | -17 (±32) mL/kg | -43 (±54) mL/kg | P=0.01 |
| Mean Diuretic Dose | 0.33 (±0.19) mg/kg/h | 0.22 (±0.13) mg/kg/h | P<0.0001 |
| Cardiac Index (L/min/m²) | 2.6 (±0.1) | 2.98 (±0.09) | P=0.0081 |
| Metabolic Alkalosis (Bicarbonate, mM) | 27.8 (±1.5) | 29.1 (±2.0) | P=0.006 |
| Length of MV (days) | 6.7 (±5.9) | 5.5 (±8.8) | P=0.06 |
| PCICU LOS (days) | 16 (±15) | 14 (±19) | P=0.046 |
| Acute Kidney Injury | No significant difference | No significant difference | NS |
Abbreviations: POD0: Postoperative Day 0; MV: Mechanical Ventilation; PCICU: Pediatric Cardiac Intensive Care Unit; LOS: Length of Stay; NS: Not Significant. Data presented as mean (standard deviation). Source: [1] [4].
Based on the evidence, here is a sample protocol for using this compound in a pediatric cardiac surgery setting.
Title: Protocol for Continuous Infusion of this compound in Pediatric Post-Cardiac Surgery Patients.
Objective: To manage fluid overload and promote negative fluid balance in the immediate postoperative period.
Inclusion Criteria:
Exclusion Criteria:
Dosing and Administration:
Monitoring Plan: The clinical workflow for monitoring patients on this compound infusion is outlined below.
While promising, the use of requires further investigation:
This compound is a valuable therapeutic tool, particularly for pediatric cardiac surgery patients with sulfa allergies or those showing an inadequate response to furosemide. The provided protocol, based on current evidence, offers a framework for its safe and effective use, emphasizing rigorous monitoring to mitigate risks. Further research will help to refine its role in pediatric critical care.
This compound is a loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle [1] [2] [3]. Its unique structure lacks a sulfonamide moiety, making it a critical therapeutic option for patients with sulfa allergies who require loop diuretic therapy [2]. It is approved for treating edema associated with congestive heart failure, cirrhosis, and renal disease [1] [2]. Both intravenous and oral formulations are available, with the IV form reserved for urgent situations or when oral intake is impractical [4] [2].
The primary site of action is the thick ascending limb of the loop of Henle. By reversibly inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter, this compound reduces the reabsorption of sodium, chloride, and potassium. This increases the solute load in the tubular lumen, leading to a profound osmotic diuresis [2] [3]. The following diagram illustrates its site and mechanism of action within the nephron.
Dosing must be individualized, with the smallest effective dose used to achieve gradual weight loss (e.g., 1-2 pounds per day) and avoid electrolyte derangements [4].
Oral (For chronic management): The recommended initial dose is 50 mg once daily after a meal [4] [5]. The dose can be titrated upwards in 25-50 mg increments based on response [4]. A common titration schedule is:
Intravenous (For urgent conditions): The usual IV dose for adults is 50 mg (or 0.5 to 1.0 mg/kg) administered slowly over several minutes [4] [2]. A single dose should not exceed 100 mg. The solution is reconstituted with 50 mL of 5% Dextrose or Sodium Chloride Injection [4].
Table 1: Summary of this compound Dosing
| Population | Route | Initial Dose | Maintenance Dose Range | Titration & Notes |
|---|---|---|---|---|
| Adult | Oral | 50 mg once daily [5] | 50-200 mg daily [4] | Increase in 25-50 mg increments. Max 400 mg/day for severe cases [4]. |
| Adult | Intravenous | 50 mg or 0.5-1.0 mg/kg [4] [2] | Single dose or as needed | Administer slowly. Do not exceed 100 mg/dose. Avoid IM/SC routes [4]. |
| Pediatric (≥2 years) | Oral | 25 mg once daily [4] [5] | Individualized | Increase in 25 mg increments [4]. Safety in infants <2 years is not established [5]. |
Recent studies in intensive care settings have established protocols for continuous infusion, demonstrating its efficacy and safety [6] [7].
The following workflow outlines a general protocol for initiating and managing therapy.
Clinical studies have compared this compound with other loop diuretics, particularly furosemide.
Table 2: Summary of Key Clinical Trial Outcomes
| Study & Population | Intervention & Dosing | Key Efficacy Findings | Key Safety Findings |
|---|
| Han et al. 2019 (Adults, Cardiac ICU) [6] N=248 | EA: 0.5 mg/kg/h IV Furosemide: 0.8 mg/kg/h IV (Max 3 days) | - Both drugs reduced serum creatinine and increased urine output effectively [6].
Close monitoring is imperative due to the potent effects of this compound.
This compound is a valuable therapeutic agent, especially in sulfa-allergic patients and in critical care settings where continuous infusion is desired. The provided tables and protocols offer a framework for its clinical and research application. Key considerations for researchers and clinicians include:
Future research directions include further exploration of its potential as an adjuvant anticancer therapy due to its inhibition of glutathione transferase [2].
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in many cancers [1]. The downstream effectors of this pathway, YAP and TAZ, exert their oncogenic activity primarily by binding to TEAD transcription factors to drive the expression of pro-growth and pro-survival genes [1]. Therefore, disrupting the YAP/TAZ-TEAD interaction represents a promising therapeutic strategy.
Ethacrynic Acid (EA), an FDA-approved loop diuretic, has been rediscovered through drug repurposing efforts as an effective inhibitor of TEAD [2]. Its primary molecular mechanism involves binding to the palmitate pocket of TEAD, thereby inhibiting its autopalmitoylation. This post-translational modification is essential for TEAD's stability, its interaction with YAP/TAZ, and its subsequent transcriptional activity. By inhibiting palmitoylation, EA destabilizes the TEAD conformation, disrupts the YAP-TEAD protein complex, and suppresses the transcription of target genes such as CTGF and CYR61 [2].
The table below summarizes quantitative data from key experiments demonstrating the effects of this compound and its derivatives on TEAD and cancer cells.
Table 1: Summary of Key Experimental Findings on EA-mediated TEAD Inhibition
| Assay/Cell Line | Observed Effect / Target | Potency (IC50/IC~50~ value or Concentration Used) | Key Outcome/Reference |
|---|---|---|---|
| Virtual Screening (DrugBank) | Identification of EA as a TEAD binder | N/A | EA was identified as a hit from the FDA-approved drug library [2] |
| Binding Assays (NMR, ITC) | Direct binding to TEAD palmitoylation pocket | K~d~ not specified in source | Confirmed direct binding interaction [2] |
| TEAD Palmitoylation Assay | Inhibition of TEAD autopalmitoylation | Not specified | Established the functional consequence of binding [2] |
| YAP-TEAD Interaction Assay | Disruption of YAP-TEAD protein complex | Not specified | Confirmed mechanistic disruption of the oncogenic complex [2] |
| MDA-MB-231 (Breast Cancer) | Cell proliferation inhibition | IC~50~ not specified for EA alone [2] | EA inhibited proliferation, colony formation, and migration [2] |
| NCI-H226 (Lung Cancer) | Cell proliferation inhibition | IC~50~ not specified for EA alone [2] | EA inhibited proliferation and YAP-TEAD target gene transcription [2] |
| Derivative: EA-C15 | Covalent binding to TEAD; Cell proliferation inhibition (NCI-H226) | Sub-micromolar | ~100x more potent than EA; inhibited target gene transcription [2] |
Below are detailed methodologies for key experiments used to characterize EA as a TEAD inhibitor.
This protocol validates the direct binding of EA to the TEAD palmitoylation pocket using biophysical methods.
1.1 Molecular Docking and Virtual Screening
1.2 1D NMR WaterLOGSY Assay
1.3 Isothermal Titration Calorimetry (ITC)
1.4 Cellular Thermal Shift Assay (CETSA)
This protocol evaluates the functional consequences of EA binding on TEAD activity.
2.1 TEAD Auto-palmitoylation Inhibition Assay
2.2 Luciferase Reporter Gene Assay
CTGF or CYR61 promoter), control Renilla luciferase plasmid, EA.2.3 Quantitative PCR (qPCR) for Endogenous Target Genes
CTGF, CYR61, and a housekeeping gene (e.g., GAPDH).CTGF and CYR61 mRNA confirms functional TEAD inhibition [2].The following diagram illustrates the logical workflow for evaluating this compound as a TEAD inhibitor, from initial screening to functional validation.
Diagram 1: Experimental workflow for evaluating this compound as a TEAD inhibitor.
The diagram below illustrates the molecular mechanism by which this compound inhibits the YAP/TAZ-TEAD signaling axis.
Diagram 2: Mechanism of this compound-mediated inhibition of the YAP/TAZ-TEAD oncogenic axis.
The repurposing of This compound as a TEAD inhibitor offers a promising and cost-effective strategy for targeting cancers dependent on Hippo pathway dysregulation [2] [4]. The experimental data confirms that EA, by occupying the palmitate-binding site, acts as a molecular wedge that disrupts TEAD's conformation and function.
I hope these application notes and protocols provide a solid foundation for your research on TEAD inhibition.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Potency) | 105.9 ± 32.5 µM | Fluorescence trans-glutamination assay [1] |
| Efficacy (ΔY) | 65.7 ± 11.1% | Fluorescence trans-glutamination assay [1] |
| γ-γ Dimerization IC₅₀ | ~1177 µM | SDS-PAGE Fibrin(ogen) Polymerization Assay [2] |
| α-α Polymerization IC₅₀ | ~120 µM | SDS-PAGE Fibrin(ogen) Polymerization Assay [2] |
| APTT/PT 2x Clotting Time | >2200 µM | Selectivity assessment in human plasma [3] |
This protocol measures the direct inhibition of FXIIIa's enzymatic activity by Ethacrynic Acid (EA) [1].
This method evaluates the functional consequences of FXIIIa inhibition by examining fibrin clot stabilization [1].
These assays determine if EA affects other serine protease coagulation factors, confirming its selectivity for FXIIIa [1].
The experimental workflow for these key assays is summarized in the following diagram:
This compound acts as an irreversible, covalent inhibitor of FXIIIa. Its key structural feature is an electrophilic α,β-unsaturated ketone (a Michael acceptor). This moiety forms a direct, covalent bond with the thiol (-SH) group of the Cys314 residue within the catalytic triad (Cys314, His373, Asp396) of FXIIIa's active site. This mechanism, supported by molecular modeling studies, permanently inactivates the enzyme's transglutaminase activity [1].
This compound is characterized as a moderate-potency, efficacious, and selective covalent inhibitor of human FXIIIa. Its unique off-target activity provides a plausible biochemical explanation for the bleeding complications, particularly gastrointestinal bleeding, historically associated with its intravenous administration [1]. For researchers, EA serves as a valuable pharmacological tool for studying FXIIIa biology. Furthermore, its well-defined covalent mechanism and selectivity profile make it a potential starting point for the design of novel anti-thrombotic agents targeting the final stages of clot stabilization.
Ethacrynic acid (EA), previously recognized primarily as a loop diuretic, has emerged in recent years as a promising scaffold for developing novel anticancer agents through drug repurposing approaches. The molecular structure of EA features an α,β-unsaturated carbonyl system that enables covalent binding to cysteine residues in various biological targets via Michael addition reactions. This property underpins its ability to inhibit multiple cancer-relevant pathways, including glutathione S-transferase P1-1 (GSTP1-1), Wnt/β-catenin signaling, and more recently, the Hippo pathway through TEAD transcription factor inhibition [1] [2] [3]. The strategic derivatization of EA has become an important approach in medicinal chemistry to enhance its antiproliferative potency, improve drug-like properties, and overcome the limitations of the parent compound, including side effects and dose-dependent toxicities [3]. These application notes provide comprehensive synthetic methodologies, biological evaluation protocols, and mechanistic insights for researchers developing novel EA-based anticancer therapeutics.
The carboxylic acid group of EA serves as a versatile handle for structural modification through amide bond formation with various amine substrates:
The bioisosteric replacement of amide groups with 1,2,3-triazole rings has yielded promising EA derivatives with enhanced anticancer activity:
Incorporating urea and thiourea moieties has proven effective for enhancing the anticancer profile of EA derivatives:
The incorporation of sulfonamide functional groups has yielded some of the most potent EA derivatives reported:
Table 1: Summary of Synthetic Approaches for this compound Derivatives
| Derivative Class | Key Reagents/Conditions | Typical Yields | Notable Biological Activity |
|---|---|---|---|
| Amide derivatives | EDC/HOBt, DMF, rt, 12h | 40-82% | IC50 values in micromolar range against various cancer lines [4] |
| Triazole derivatives | CuSO4·5H2O, sodium ascorbate, THF/H2O, rt | 45-95% | IC50 < 1 μM against HL-60 cells [6] |
| Urea/Thiourea derivatives | Boc-protected diamines, isocyanates/isothiocyanates, then EA coupling | 61-75% | 20-35% cell viability at 1 μM against HL-60 [4] |
| Sulfonamide derivatives | EDC/HOBt with sulfonamide-containing amines | 45-85% | IC50 values as low as 25 nM [7] |
Standardized protocols for evaluating the anti-proliferative effects of EA derivatives:
Table 2: Representative Anti-Proliferative Activity of EA Derivatives
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value | Key Structural Features |
|---|---|---|---|---|
| Parent compound | EA | HL-60 | ~50 μM [6] | α,β-unsaturated ketone, carboxylic acid |
| Amide derivatives | Compound 1 | HL-60 | 0.86-2.37 μM [4] | Heterocyclic amide (indole/indazole) |
| Triazole derivatives | 3a-i series | HL-60 | <1 μM [6] | Triazole ring with aryl substituents |
| Urea derivatives | 16(a-c) | HL-60 | 20-35% viability at 1 μM [4] | Ethylenediamine linker with aryl urea |
| Sulfonamide derivatives | Not specified | Various | 25 nM [7] | Sulfonamide group with varied linkers |
| Fluorescent derivatives | 22, 24 | HL-60 | Good activity [4] | PyTAP fluorophore conjugates |
Apoptosis Assays:
Pathway Modulation Studies:
Procedure:
Characterization Data:
Anti-Proliferative Assay (CellTiter-Glo):
Apoptosis Assay (DiOC6(3)/PI Staining):
The anticancer activity of EA derivatives involves multiple interconnected signaling pathways. The following diagram illustrates the key molecular targets and their relationships:
Diagram 1: Multifactorial Mechanism of Action of this compound Derivatives. EA derivatives simultaneously target multiple pathways involved in cancer progression, including GSTP1-1 inhibition, TEAD transcription factor binding, disruption of Wnt/β-catenin signaling through LEF-1 complex interference, and ROS-mediated apoptosis induction.
Recent discoveries reveal that EA directly binds to the palmitoylation pocket of TEAD transcription factors, key effectors of the Hippo pathway:
EA derivatives directly interact with LEF-1 protein in CLL cells, destabilizing the LEF-1/β-catenin complex:
EA derivatives promote mitochondrial-mediated apoptosis through multiple interconnected mechanisms:
The strategic derivatization of This compound has yielded numerous compounds with significantly enhanced anticancer potency compared to the parent molecule. The most promising derivatives incorporate nitrogen-containing heterocycles, particularly triazoles, sulfonamides, and urea/thiourea moieties, with many exhibiting IC50 values in the nanomolar to low micromolar range [4] [7] [6]. The multifactorial mechanism of these compounds, simultaneously targeting GSTP1-1, Wnt/β-catenin signaling, and the Hippo pathway, provides a strong therapeutic rationale for their continued development [1] [2] [8].
Future work should focus on improving selectivity for cancer cells over normal tissues, addressing potential ototoxicity concerns associated with the parent compound, and developing targeted delivery systems to enhance tumor accumulation [3]. The recent discovery of EA's activity against TEAD transcription factors opens exciting new avenues for targeting YAP/TAZ-driven cancers, particularly those with NF2 mutations [1] [9]. Additionally, the development of fluorescent EA derivatives enables real-time tracking of compound localization and distribution, providing valuable tools for mechanistic studies [4].
The Hippo signaling pathway represents a highly conserved growth-inhibitory signaling cascade that critically regulates fundamental biological processes including embryonic development, tissue homeostasis, organ size control, and tumorigenesis. The homologous oncogenic transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) serve as the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4), initiating a pro-growth transcriptional program that drives cell proliferation, survival, and migration. Frequently upregulated in human cancers, YAP/TAZ drive tumor progression and resistance to both chemotherapy and immunotherapy, making them promising therapeutic targets. However, their intrinsically disordered structures pose significant challenges for direct targeting, shifting therapeutic strategies toward their obligate binding partners, the TEAD transcription factors.
TEAD transcription factors undergo an essential autopalmitoylation at a conserved central cysteine residue, serving as a critical post-translational modification that regulates their homeostatic protein levels, provides appropriate structural stability and flexibility, and facilitates efficient interaction with YAP/TAZ. This palmitoylation occurs within a deep hydrophobic pocket, creating an attractive druggable site for small molecule intervention. Disruption of this modification presents an indirect yet strategic approach to targeting the YAP/TAZ-TEAD oncogenic axis. Recent drug discovery efforts have focused on developing TEAD palmitoylation inhibitors that occupy this pocket, with several candidates currently advancing through clinical trials. In this context, the discovery that ethacrynic acid (EA), an FDA-approved loop diuretic, functions as a novel covalent TEAD inhibitor offers an exciting repurposing opportunity and provides valuable chemical insights for inhibitor design.
This compound exerts its inhibitory effect on TEAD through a covalent mechanism that directly targets the palmitoylation pocket. The molecular structure of EA features an α,β-unsaturated ketone (Michael acceptor) that serves as an electrophilic warhead. This chemical moiety enables EA to form a covalent bond with the nucleophilic thiol group of the conserved cysteine residue (C380 in TEAD2; analogous residues in other TEAD paralogs) within the TEAD palmitoylation site. This cysteine is the very same residue that normally undergoes palmitoylation, explaining the inhibitory effect of EA on this essential post-translational modification. Molecular modeling and docking studies demonstrate that EA occupies the hydrophobic tunnel of the palmitoylation pocket, with its covalent attachment preventing the natural palmitoyl group from accessing the binding site [1] [2].
The binding interaction follows a Michael addition reaction wherein the sulfhydryl group of the catalytic cysteine undergoes conjugate addition to the β-carbon of EA's unsaturated ketone system, resulting in a stable carbon-sulfur covalent bond. This binding mode has been confirmed through multiple biochemical techniques including 1D NMR waterLOGSY, thermal shift assays, and isothermal titration calorimetry, all of which demonstrate direct binding between EA and TEAD proteins. The covalent nature of this interaction was further validated through mass spectrometry analyses that detected specific adduct formation between EA and TEAD peptides containing the palmitoylation site cysteine [1] [2] [3].
The covalent modification of TEAD by this compound produces several significant functional consequences that ultimately suppress the oncogenic YAP/TAZ-TEAD transcriptional program:
Inhibition of TEAD Palmitoylation: By occupying the palmitoylation pocket and covalently modifying the critical cysteine residue, EA directly competes with the palmitoylation process, thereby reducing the level of palmitoylated TEAD in cells. This post-translational modification is essential for TEAD's transcriptional activity and stability [1] [2]
Disruption of YAP-TEAD Protein-Protein Interaction: Palmitoylation enhances the interaction between TEAD and its coactivators YAP/TAZ. EA-mediated inhibition of palmitoylation consequently disrupts this association, preventing the formation of transcriptionally active complexes. This effect has been demonstrated through co-immunoprecipitation experiments showing reduced YAP-TEAD complex formation in EA-treated cells [1] [3]
Destabilization of TEAD Conformation: The palmitoylation modification contributes to TEAD's structural stability. EA binding alters TEAD conformation, potentially leading to decreased protein stability or reduced affinity for coactivators, as evidenced by thermal shift assays showing changes in TEAD thermal stability upon EA binding [1]
Suppression of Downstream Transcriptional Activity: The ultimate effect of EA treatment is the downregulation of YAP-TEAD-driven gene expression. Established transcriptional targets of the YAP-TEAD complex, including CTGF (connective tissue growth factor) and CYR61 (cysteine-rich angiogenic inducer 61), show significant reduction at both mRNA and protein levels following EA treatment in YAP-activated cancer cell lines [1] [2]
Table 1: Functional Consequences of this compound on TEAD Regulation
| Functional Effect | Experimental Validation | Biological Significance |
|---|---|---|
| Covalent binding to palmitoylation site | 1D NMR, ITC, Mass spectrometry | Prevents natural palmitoylation process |
| Inhibition of TEAD palmitoylation | Palmitoylation assays | Reduces TEAD transcriptional activity |
| Disruption of YAP-TEAD interaction | Co-immunoprecipitation | Prevents formation of active transcriptional complex |
| Suppression of target gene expression | qPCR, Western blotting | Downregulates oncogenic transcriptional programs |
| Reduced cancer cell viability | Cell viability, Colony formation assays | Impairs proliferation of YAP-dependent cells |
The identification of this compound as a TEAD inhibitor began with virtual screening of the DrugBank database against the TEAD palmitoylation cavity using the crystal structure of TEAD2 (PDB ID: 5DQ8) with flufenamic acid as a reference ligand. This computational approach predicted EA as a potential TEAD binder, which was subsequently validated through multiple orthogonal biochemical techniques [1] [2]:
1D NMR waterLOGSY: This ligand-observed NMR technique detected direct binding between EA and TEAD protein by transferring magnetization from the protein to bound ligands, confirming the computational predictions of EA's interaction with the TEAD palmitoylation pocket.
Thermal Shift Assay: The thermal stability of TEAD protein was measured in the presence and absence of EA. A significant shift in the protein's melting temperature (ΔTm) upon EA binding provided evidence of direct interaction and suggested potential stabilization of the protein structure.
Isothermal Titration Calorimetry (ITC): This quantitative technique measured the binding affinity between EA and TEAD, providing thermodynamic parameters including dissociation constant (Kd), enthalpy change (ΔH), and binding stoichiometry (N).
Palmitoylation Inhibition Assay: Direct assessment of TEAD palmitoylation status in vitro demonstrated that EA effectively inhibits the incorporation of palmitoyl groups onto TEAD proteins, confirming its functional effect on the target post-translational modification.
Following biochemical validation, EA was evaluated in cellular models to confirm its TEAD inhibitory activity and anti-tumor effects:
Gene Expression Analysis: In YAP-activated cancer cell lines (MDA-MB-231 and NCI-H226), EA treatment significantly downregulated established YAP-TEAD target genes including CTGF and CYR61 at both mRNA and protein levels, demonstrating functional inhibition of the transcriptional pathway [1] [2].
Proliferation and Colony Formation Assays: EA treatment resulted in dose-dependent inhibition of cell proliferation and significantly reduced colony formation capacity in soft agar assays, particularly in cancer cell lines with hyperactive YAP signaling [1].
Migration Assays: Wound healing and transwell migration assays demonstrated that EA effectively suppresses the migratory capacity of invasive cancer cell lines, consistent with the known role of YAP-TEAD signaling in promoting cell migration and metastasis [1].
YAP-TEAD Interaction Monitoring: Cellular co-immunoprecipitation experiments and proximity ligation assays confirmed that EA treatment disrupts the physical interaction between YAP and TEAD proteins in cellular environments [2] [3].
Table 2: Cellular Activity of this compound and Optimized Derivatives
| Compound | Cellular Assay | Cell Line | Activity/IC₅₀ | Key Findings |
|---|---|---|---|---|
| This compound (EA) | Proliferation inhibition | MDA-MB-231 | Micromolar range | Dose-dependent anti-proliferative effect |
| This compound (EA) | Target gene downregulation | NCI-H226 | ~60% reduction at 10µM | Significant decrease in CTGF and CYR61 expression |
| EA-C15 | Proliferation inhibition | NCI-H226 | Sub-micromolar | Enhanced potency compared to parent EA |
| EA-C15 | Target gene transcription | NCI-H226 | Sub-micromolar | Potent suppression of YAP-TEAD transcriptional output |
| EA derivatives | Colony formation | Multiple cancer lines | Varying potency | Structure-dependent inhibition of anchorage-independent growth |
The structure of this compound provides several modification points for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. Structure-based design approaches have focused on modifying specific regions of the EA scaffold while preserving the essential covalent warhead [1] [2]:
Warhead Optimization: The α,β-unsaturated ketone (Michael acceptor) serves as the essential covalent warhead that targets the conserved cysteine in the TEAD palmitoylation pocket. Modifications to this region have focused on fine-tuning the electrophilicity to balance reactivity and selectivity, potentially reducing off-target effects while maintaining efficient TEAD engagement.
Hydrophobic Pocket Extensions: The phenoxyacetic acid moiety of EA can be modified with various hydrophobic substituents to enhance interactions with the deep hydrophobic tunnel of the palmitoylation pocket. These modifications improve shape complementarity and van der Waals contacts, leading to increased binding affinity.
Side Pocket Engagement: Structural analyses revealed a Y-shaped topology of the TEAD palmitoylation pocket with a hydrophilic side pocket lined by serine residues (S331, S345, S377) and glutamine (Q410). Introduction of polar groups designed to engage this subpocket has yielded significant improvements in potency and selectivity.
Acidic Group Modifications: The carboxylic acid functionality of EA contributes to water solubility but may limit cellular permeability. Strategic modification of this group through ester prodrug approaches or bioisosteric replacement has been explored to improve pharmacokinetic properties.
Structure-based optimization of the EA scaffold has yielded novel covalent TEAD inhibitors with significantly enhanced activity profiles [1] [2]:
EA-C15: This representative optimized derivative features strategic modifications that enable covalent binding to the TEAD palmitoylation site, resulting in potent blockade of palmitoylation and transcriptional activity. EA-C15 inhibits NCI-H226 cell proliferation and YAP-TEAD target gene transcription at sub-micromolar concentrations, representing a substantial improvement over the parent EA compound.
MYF-03 Series: Although not directly derived from EA, these independently developed covalent TEAD inhibitors illustrate the general optimization principles applicable to EA derivatives. MYF-03-69 was developed through structure-based fragment growing to engage the hydrophilic side pocket, while MYF-03-176 represents a further optimized compound with strong antitumor efficacy in malignant pleural mesothelioma mouse xenograft models via oral administration [3].
The SAR findings from EA optimization campaigns provide valuable insights for ongoing drug discovery efforts targeting the TEAD palmitoylation pocket and demonstrate the potential for transforming a repurposed drug into optimized chemical probes or therapeutic candidates.
Starting Materials: Begin with 7-nitro-1H-indazole as the starting material. For N1-alkylation, use either methyl iodide with sodium hydride (NaH) in dimethylformamide (DMF) or trimethyloxonium tetrafluoroborate in ethyl acetate to afford intermediate 2a or 2b, respectively [4].
Amine Intermediate Formation: Treat intermediates 2a/2b with ammonium chloride (NH4Cl) in a mixture of ethanol/water as solvent to generate the corresponding amine intermediates 3 and 5 in quantitative yields. These can be used in subsequent steps without purification [4].
Coupling Reaction: React amine intermediates with this compound in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as activator agents in dichloromethane (DCM) at room temperature overnight to produce desired products [4].
Purification: Purify crude products by column chromatography on silica gel. Confirm chemical structures and purity through NMR spectroscopy (1H and 13C) and mass spectrometry [1] [4].
Structural Confirmation: Acquire 1H and 13C NMR spectra using Bruker spectrometers (AVANCE NEO 400 MHz or AVANCE III HD 600 MHz). Confirm mass and purity by high-resolution mass spectrometry (HRMS) [2] [4].
Purity Assessment: Monitor reaction progress by thin-layer chromatography (TLC). Determine melting points using standard apparatus. Perform Fourier-transform infrared spectroscopy (FT-IR) for functional group characterization [4].
ADMET Prediction: Use SwissADME online tool to predict absorption, distribution, metabolism, excretion, and toxicity properties. Evaluate key parameters including molecular weight, H-bond donors/acceptors, rotatable bonds, molar refractivity, topological polar surface area (TPSA), lipophilicity (log P), and solubility (log S) [4].
Protein Preparation: Express and purify recombinant TEAD protein containing the YAP-binding domain. For palmitoylation assays, use TEAD protein at appropriate concentration in reaction buffer [1] [3].
Inhibition Testing: Pre-incubate TEAD protein with test compounds (EA or derivatives) at varying concentrations for 30-60 minutes at room temperature. Include DMSO as vehicle control and known TEAD inhibitors (e.g., flufenamic acid) as reference standards.
Palmitoylation Reaction: Initiate palmitoylation by adding palmitoyl-CoA (e.g., 10-50 µM) and continue incubation for 1-2 hours at 30°C. Stop the reaction by adding SDS-PAGE loading buffer with or without reducing agent [1] [3].
Detection and Analysis: Analyze samples by non-reducing SDS-PAGE and Western blotting. Detect palmitoylated TEAD using specific anti-TEAD antibodies. Alternatively, use fluorescently-labeled palmitoyl-CoA or click chemistry approaches for quantitative measurement. Calculate percentage inhibition relative to vehicle-treated controls [1] [3].
Cell Treatment: Seed appropriate cancer cell lines (e.g., NCI-H226, MDA-MB-231) in culture plates and allow to adhere overnight. Treat cells with compounds at various concentrations for 6-24 hours [1] [2].
Protein Extraction and Analysis: Lyse cells using RIPA buffer containing N-ethylmaleimide (NEM, 10-20 mM) to alkylate free thiols and prevent post-lysis de-palmitoylation. Perform immunoprecipitation of TEAD proteins using specific antibodies [1].
Palmitoylation Detection: Analyze TEAD palmitoylation status by Western blot using the acyl-biotin exchange (ABE) method or click chemistry-based detection. Normalize TEAD protein levels to loading controls and quantify band intensities to determine percentage inhibition [1] [3].
Reporter Construction: Use a luciferase reporter plasmid regulated by multiple TEAD binding sites (e.g., 8xGTIIC-luciferase reporter) [5].
Cell Seeding and Transfection: Seed HEK293A or other appropriate cells in multi-well plates. Transfect with TEAD reporter plasmid along with Renilla luciferase control plasmid for normalization using standard transfection methods.
Compound Treatment: 24 hours post-transfection, treat cells with test compounds at desired concentrations (e.g., 1 μM for initial screening) or DMSO vehicle control. Include known TEAD inhibitors as positive controls [5].
Luciferase Measurement: After 24 hours of treatment, lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system. Calculate normalized TEAD activity as firefly/Renilla luciferase ratio. Express results as percentage inhibition relative to DMSO-treated controls [5].
Cell Treatment and RNA Extraction: Treat cancer cells (NCI-H226, MDA-MB-231) with compounds for 12-48 hours. Extract total RNA using commercial kits [1] [2].
qRT-PCR Analysis: Perform quantitative reverse transcription polymerase chain reaction (qRT-PCR) using primers for established YAP-TEAD target genes (CTGF, CYR61, ANKRD1) and housekeeping genes (GAPDH, ACTB). Use SYBR Green or TaqMan chemistry according to standard protocols [1].
Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Normalize to housekeeping genes and compare to vehicle-treated controls. Significant downregulation of multiple YAP-TEAD target genes indicates effective TEAD inhibition [1] [2].
This compound and its optimized derivatives show particular efficacy in cancer models with dysregulated Hippo pathway signaling, including:
Malignant Pleural Mesothelioma: This aggressive cancer type frequently features loss-of-function mutations in NF2 (encoding Merlin), occurring in >70% of cases, leading to YAP/TAZ activation and dependence on TEAD-mediated transcription. Both EA and optimized derivatives like MYF-03-176 demonstrate strong antitumor efficacy in mesothelioma models, including mouse xenografts [3] [6].
NF2-Mutant Cancers: Beyond mesothelioma, various other cancers harbor NF2 mutations and consequent YAP/TAZ activation, including schwannomas, meningiomas, and ependymomas. These tumors may be particularly susceptible to TEAD inhibition strategies [7] [5].
Additional Cancer Types: Hyperactive YAP/TAZ signaling is observed in multiple cancer types including non-small cell lung cancer (NSCLC), breast cancer (particularly triple-negative subtype), colorectal cancer, and liver cancer, suggesting broader therapeutic potential for EA-derived TEAD inhibitors [1] [2].
Emerging research suggests that rational combination strategies may enhance the therapeutic efficacy of TEAD inhibitors and mitigate resistance development:
MAPK Pathway Inhibitors: Recent studies have revealed that resistance to TEAD inhibition can emerge through upregulation of AP-1 transcription factors and increased MAPK pathway activity. Combination of TEAD inhibitors with MAPK pathway inhibitors represents a promising strategy to prevent or overcome resistance [6].
Targeted Agent Combinations: In specific cancer contexts, TEAD inhibitors may synergize with targeted agents. For example, in EGFR-mutant lung cancers, YAP-TEAD activation promotes survival during EGFR inhibition, suggesting combination potential. Similarly, in ALK-rearranged lung cancers, YAP1 activation mediates resistance to ALK inhibitors [3].
Chemotherapy and Immunotherapy: Given the role of YAP/TAZ in mediating chemotherapy resistance and immune evasion, combination approaches with standard cytotoxic agents or immune checkpoint inhibitors may provide therapeutic benefits in appropriate cancer types [1].
Table 3: Therapeutic Applications of this compound-based TEAD Inhibitors
| Cancer Type | Genetic Background | Therapeutic Approach | Expected Outcome |
|---|---|---|---|
| Malignant Pleural Mesothelioma | NF2 loss/LATS mutations | TEAD inhibitor monotherapy or combinations | Suppression of YAP-driven oncogenic program |
| Triple-negative Breast Cancer | YAP/TAZ amplification/activation | TEAD inhibitor with chemotherapy | Inhibition of proliferation and migration |
| Non-Small Cell Lung Cancer | YAP-mediated resistance to targeted therapies | TEAD inhibitor with EGFR/ALK inhibitors | Overcoming drug resistance mechanisms |
| Multiple Solid Tumors | Elevated YAP/TAZ nuclear localization | TEAD inhibitor with immunotherapy | Enhanced anti-tumor immune response |
While this compound represents a promising starting point for TEAD inhibitor development, several technical considerations should be addressed in research applications:
Covalent Reactivity and Selectivity: The electrophilic Michael acceptor in EA confers potential for off-target reactivity with other cysteine-containing proteins. Appropriate control experiments including competition with reducing agents, activity assays against unrelated cysteine-dependent enzymes, and proteomic profiling should be conducted to assess selectivity [8].
Cellular Activity and Potency: The moderate cellular potency of unmodified EA may limit its utility as a chemical probe. Optimization of the scaffold through structure-based design, as demonstrated with EA-C15, can significantly enhance cellular activity to sub-micromolar or nanomolar potency ranges [1].
Pharmacokinetic Properties: The diuretic activity of EA and its pharmacokinetic profile may complicate in vivo applications. Development of optimized derivatives with improved drug-like properties and reduced diuretic effects is advisable for therapeutic applications [9].
Context-Dependent Cellular Responses: The efficacy of TEAD inhibition is highly dependent on cellular context and genetic background. Prioritize cancer models with documented Hippo pathway dysregulation (NF2 loss, YAP/TAZ activation) for maximum effect [7] [5] [6].
Resistance Mechanisms: As with most targeted therapies, resistance to TEAD inhibition may emerge through compensatory mechanisms, including MAPK pathway activation and AP-1 transcription factor upregulation. Monitor these potential resistance mechanisms in long-term treatment models [6].
Figure 1: Hippo Signaling Pathway and Mechanism of this compound-Mediated TEAD Inhibition. The diagram illustrates the canonical Hippo pathway (green) where active signaling leads to YAP/TAZ phosphorylation and cytoplasmic retention. When the pathway is inactive due to mutations (red), YAP/TAZ translocate to the nucleus, bind TEAD, and activate transcription of target genes. This compound (blue) covalently binds the TEAD palmitoylation pocket, inhibiting palmitoylation, disrupting YAP-TEAD interaction, and suppressing oncogenic transcription.
Figure 2: Experimental Workflow for TEAD Inhibitor Validation. The diagram outlines a comprehensive workflow for developing and validating TEAD inhibitors, beginning with virtual screening, proceeding through chemical synthesis and multi-level biological assessment, and culminating in data analysis that informs further compound optimization.
This compound represents a promising covalent TEAD inhibitor scaffold with demonstrated activity against the YAP/TAZ-TEAD oncogenic axis. Its repurposing from a diuretic to a targeted cancer therapeutic illustrates the value of computational screening approaches in drug discovery. The detailed application notes and protocols provided herein enable researchers to explore TEAD inhibition using EA and its derivatives, from initial synthesis and biochemical characterization to cellular mechanism elucidation and therapeutic application. As the field of Hippo pathway targeting advances, EA-derived compounds provide valuable chemical tools for probing YAP/TAZ-TEAD biology and developing innovative cancer therapeutics, particularly for malignancies with hyperactive YAP/TAZ signaling such as mesothelioma and other NF2-mutant cancers.
This compound (EA), an FDA-approved loop diuretic used clinically since 1967, has emerged as a promising candidate for drug repurposing in cancer therapy. Unlike other loop diuretics, EA possesses a unique chemical structure lacking sulfonamide groups, making it valuable for patients with sulfa allergies [1]. Recent research has revealed that EA exhibits multifaceted antitumor activity through various molecular mechanisms, including inhibition of glutathione S-transferase (GST), disruption of Wnt/β-catenin signaling, and modulation of the Hippo pathway via TEAD inhibition [2] [3] [4]. The α,β-unsaturated ketone moiety in EA's structure enables it to function as a Michael acceptor, forming covalent bonds with cysteine residues in various target proteins, which underpins its diverse biological activities [5] [4].
The appeal of EA in oncology research stems from its favorable safety profile and well-characterized pharmacokinetics from decades of clinical use as a diuretic. Drug repurposing offers significant advantages over novel drug development, including reduced costs, shorter development timelines, and lower clinical risks [2] [3]. Additionally, EA's ability to synergize with existing chemotherapeutic agents and overcome drug resistance mechanisms further enhances its potential as an anticancer agent [6] [7]. These application notes provide comprehensive experimental protocols and data to facilitate further investigation of EA's anticancer properties.
This compound exerts its anticancer effects through multiple interconnected signaling pathways:
GSTP1 Inhibition and PI3K/AKT Pathway: EA binds directly to glutathione S-transferase P1 (GSTP1), inhibiting its activity and subsequently suppressing the PI3K/AKT signaling cascade. This leads to reduced proliferation, cell cycle arrest in G0/G1 phase, and increased apoptosis in prostate cancer cells [8]. The binding interaction between EA and GSTP1 has been confirmed through molecular docking and cellular thermal shift assays (CETSA) [8].
Wnt/β-Catenin Pathway Disruption: EA directly interacts with lymphoid enhancer-binding factor 1 (LEF-1) protein, destabilizing the LEF-1/β-catenin complex and inhibiting transcription of Wnt target genes [4]. This pathway is particularly important in chronic lymphocytic leukemia (CLL), where EA demonstrates selective toxicity toward malignant lymphocytes dependent on LEF-1 regulated proteins [4].
TEAD Palmitoylation Inhibition: Recent research identified EA as a novel TEAD inhibitor that binds to the palmitoylation pocket of TEAD transcription factors, thereby affecting their structural stability, palmitoylation status, and binding to YAP/TAZ coactivators [9]. This mechanism disrupts the Hippo signaling pathway, which is dysregulated in multiple malignancies [9].
Coagulation Pathway Effects: EA inhibits human factor XIIIa (FXIIIa) with moderate potency (IC~50~ ≈ 105 µM), potentially contributing to bleeding complications associated with intravenous EA administration [5]. This inhibition occurs through covalent bond formation between EA's Michael acceptor and the Cys314 residue in the active site of FXIIIa [5].
Figure 1: Molecular mechanisms of this compound in cancer cells. EA targets multiple signaling pathways through its Michael acceptor functionality, leading to diverse anticancer effects.
This compound demonstrates broad-spectrum antitumor activity against various cancer cell lines, with potency varying significantly based on cancer type and exposure duration. The table below summarizes reported IC~50~ values for EA across different cancer models:
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (μM) | Exposure Time | Reference |
|---|---|---|---|---|
| Hepatocellular carcinoma | Hep3B | 6.4 | Not indicated | [2] |
| Multiple myeloma | RPMI-8226 | 8 | 72 h | [2] |
| Breast cancer | MDA-MB-231 | 39.04 ± 1.12 | 48 h | [2] |
| Breast cancer | MCF7 | 45.53 | 24 h | [2] |
| Prostate cancer | LNCap | 46 | 48 h | [2] |
| Malignant melanoma | A375 | 57.26 ± 6.6 | Not indicated | [2] |
| Colon cancer | HCT116 | 58 | 48 h | [2] |
| Pancreatic cancer | DanG | 67.8 | Not indicated | [2] |
| Lung cancer | A549 | 87.03 | 48 h | [2] |
| Lung cancer | H1975 | 99.54 | 48 h | [2] |
| Cervical cancer | HeLa | 127.2 ± 13.1 | Not indicated | [2] |
| Hepatocellular carcinoma | HepG2 | 223 | 48 h | [2] |
The variability in EA sensitivity across different cancer types highlights the importance of context-dependent therapeutic efficacy and suggests that specific molecular features may predispose certain cancers to EA treatment [2]. Breast cancer, malignant glioma, and prostate cancer cells appear particularly sensitive to EA, though response varies even within cancer subtypes [2] [3].
This compound demonstrates synergistic effects when combined with various targeted therapies and chemotherapeutic agents:
Table 2: Combination Therapy Protocols with this compound
| Cancer Type | Combination Agent | Experimental Model | Key Findings | Reference |
|---|---|---|---|---|
| Breast cancer | Afatinib (4 μM) + EA (25 μM) | MCF7, MDA-MB-231, 4T1 cells | Synergistic inhibition of cell viability (CDI < 1) | [7] |
| Breast cancer | Neratinib (4 μM) + EA (25 μM) | MCF7, MDA-MB-231, 4T1 cells | Enhanced antitumor effects, repression of WNT/β-catenin and MAPK-ERK1/2 signaling | [6] [7] |
| Lung cancer | Afatinib + EA | A549, H1975 cells | Combination more effective than single agents; CDI < 1 indicating synergy | [2] [3] |
| Multiple myeloma | Lenalidomide + EA | Mouse xenograft models | Increased antiproliferative activity compared to monotherapy | [2] [3] |
| Various cancers | Cisplatin + EA | Nanoparticle-mediated delivery | Reversal of cisplatin resistance; enhanced cytotoxicity | [3] |
The coefficient of drug interaction (CDI) provides a quantitative measure of synergy, where CDI < 1 indicates synergistic effects, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonistic effects [7]. For combination studies, CDI is calculated as follows: CDI = AB / (A × B), where AB is the inhibition rate of the combination group, and A and B are the inhibition rates of the individual drugs [7].
Figure 2: Experimental workflow for evaluating this compound's anticancer activity in vitro.
Purpose: To evaluate EA's cytotoxic effects and determine IC~50~ values across cancer cell lines.
Materials:
Procedure:
Technical Notes:
Purpose: To quantify EA-induced apoptosis through assessment of mitochondrial integrity and membrane permeability.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate EA's inhibitory effects on cancer cell migration.
Materials:
Procedure:
Technical Notes:
Purpose: To examine EA's effects on key signaling pathways (PI3K/AKT, Wnt/β-catenin, etc.).
Materials:
Procedure:
Technical Notes:
Purpose: To predict and confirm direct binding interactions between EA and target proteins.
Materials:
Procedure:
Technical Notes:
This compound faces challenges in anticancer applications due to its low bioavailability and dose-limiting side effects, particularly ototoxicity [2]. Several strategies have been developed to overcome these limitations:
Derivative Development: Structure-activity relationship studies have identified EA derivatives with improved potency and selectivity. For instance, EA-C15 demonstrated enhanced TEAD inhibitory activity, inhibiting proliferation of NF2-deleted NCI–H226 cells at sub-micromolar concentrations [9].
Nanoparticle Formulations: Encapsulation of EA in nanoparticles has been employed to improve delivery efficiency and reduce systemic toxicity. These formulations have shown promise in sensitizing cancer cells to platinum drugs and reversing multidrug resistance [3].
Combination Strategies: Synergistic combinations with targeted therapies (e.g., afatinib, neratinib) allow lower EA doses to be used while maintaining efficacy, potentially reducing side effect profiles [6] [7].
This compound represents a promising repurposed anticancer agent with multimodal mechanisms of action and demonstrated efficacy across diverse cancer types. The experimental protocols outlined in these application notes provide researchers with standardized methods to further investigate EA's anticancer properties and potential clinical applications.
Future research directions should focus on:
The accumulated evidence suggests that EA holds significant potential as an affordable cancer therapeutic, particularly in combination approaches aimed at overcoming drug resistance mechanisms.
This compound (EA) is a loop diuretic clinically used for managing edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. Beyond its diuretic applications, EA has emerged as a promising candidate for drug repositioning in oncology and hematology due to its unique electrophilic properties and mechanism of action. The compound features an α,β-unsaturated ketone (Michael acceptor) that enables it to function as a covalent modifier of nucleophilic cysteine residues in enzyme active sites. This characteristic underpins its recently discovered role as an inhibitor of human Factor XIIIa (FXIIIa), a transglutaminase critical for fibrin stabilization during blood coagulation [1].
FXIIIa plays a pivotal role in the final stages of the coagulation cascade by catalyzing the formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin molecules, creating a stable, cross-linked clot resistant to fibrinolysis. The transglutamination assay represents a key methodological approach for evaluating compounds that modulate FXIIIa activity. EA's inhibition of FXIIIa demonstrates moderate potency (IC~50~ ≈ 105 µM) and efficacy (∆Y ≈ 66%) in biochemical assays, potentially explaining the bleeding complications observed with parenteral EA administration in clinical settings [1]. These application notes provide detailed methodologies for investigating EA's effects on transglutamination processes, enabling researchers to explore its mechanism and potential therapeutic applications.
Table 1: Inhibition Parameters of this compound on Human FXIIIa
| Parameter | Value | Experimental Conditions | Assay Type |
|---|---|---|---|
| IC~50~ | 105.9 ± 32.5 µM | 50 mM Tris-HCl, 1 mM CaCl~2~, 100 mM NaCl, pH 7.4, 37°C | Fluorescence Transglutamination |
| Efficacy (∆Y) | 65.7 ± 11.1% | 50 mM Tris-HCl, 1 mM CaCl~2~, 100 mM NaCl, pH 7.4, 37°C | Fluorescence Transglutamination |
| Fibrin(ogen) Polymerization Inhibition | Significant dose-dependent reduction | 1.75 mg/mL fibrinogen, 0.9 µg/mL FXIIIa | SDS-PAGE |
| Fibrin(ogen)-α~2~-AP Complex Formation Inhibition | Significant dose-dependent reduction | Physiological concentrations of substrates | SDS-PAGE |
| Selectivity Against Coagulation Serine Proteases | No effect on APTT/PT at ≤2.5 mM | Pooled normal human plasma | Clotting Time Assays |
Table 2: Cellular Activity Profile of this compound in Cancer Models
| Cancer Type | Cell Line | IC~50~ (µM) | Exposure Time | Reference |
|---|---|---|---|---|
| Multiple Myeloma | RPMI-8226 | 8 | 72 h | [2] |
| Breast Cancer | MDA-MB-231 | 39.64 | 24 h | [2] |
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not indicated | [2] |
| Prostate Cancer | LNCap | 46 | 48 h | [2] |
| Lung Cancer | A549 | 87.03 | 48 h | [2] |
| Pancreatic Cancer | DanG | 67.8 | Not indicated | [2] |
The electrophilic center of EA is essential for its transglutamination inhibition activity. Structure-activity relationship studies demonstrate that replacements of chlorides at the 3' position by methyl, bromide, and fluoride maintain GSTP1-1 inhibitory effects, while compounds without any substitution at this position lose activity [3]. This highlights the critical importance of the Michael acceptor system for covalent interaction with the catalytic cysteine residue (Cys314) in the FXIIIa active site. The specificity of EA for FXIIIa over other coagulation factors is remarkable, as evidenced by its lack of effect on activated partial thromboplastin time (APTT) and prothrombin time (PT) assays even at concentrations exceeding 20 times its FXIIIa IC~50~ value [1].
The fluorescence transglutamination assay measures FXIIIa activity through the incorporation of dansylcadaverine into a protein substrate. EA inhibits FXIIIa by covalent modification of the catalytic cysteine (Cys314) in the active site, thereby reducing the rate of transglutamination. The following protocol is adapted from established methodologies with optimization for EA investigation [1]:
This method evaluates the functional consequences of EA-mediated FXIIIa inhibition by monitoring fibrin(ogen) polymerization and cross-linking with α~2~-antiplasmin [1]:
Diagram 1: Experimental workflow for SDS-PAGE analysis of FXIIIa-mediated fibrin(ogen) polymerization in the presence of this compound. The protocol evaluates the functional consequences of transglutamination inhibition.
The inhibition of FXIIIa by EA occurs through a covalent modification mechanism targeting the catalytic triad in the enzyme's active site:
Diagram 2: Molecular mechanism of FXIIIa inhibition by this compound. The catalytic cysteine (Cys314) performs a nucleophilic attack on the Michael acceptor, forming a covalent adduct that blocks the enzyme's transglutamination activity.
Molecular modeling studies reveal that EA binds within the FXIIIa active site pocket, with its Michael acceptor moiety positioned adjacent to Cys314, enabling covalent bond formation. The dichlorophenoxy group extends into a hydrophobic subpocket, while the acetic acid group forms polar interactions with surrounding residues. This binding mode aligns with structure-activity relationship data indicating the necessity of the 3' substitution for maintaining inhibitory activity [3] [1]. The covalent nature of inhibition was confirmed through mass spectrometry analysis and molecular docking simulations demonstrating bond formation between EA's β-carbon and the sulfur atom of Cys314.
The experimental protocols outlined herein support several research applications in pharmaceutical development:
These application notes provide comprehensive methodologies for investigating this compound's inhibition of transglutamination activity using biochemical and cellular approaches. The detailed protocols enable researchers to quantitatively assess EA's effects on FXIIIa function, elucidate its mechanism of action, and explore structure-activity relationships. The integration of fluorescence-based activity measurements, electrophoretic analysis of functional outcomes, and molecular visualization creates a robust framework for studying this pharmacologically significant compound. As research continues to uncover new applications for EA beyond its traditional diuretic use, these methodologies will support drug discovery efforts aimed at harnessing its unique mechanism for therapeutic benefit.
Ethacrynic acid (EA), a loop diuretic approved by the FDA in 1967, has been traditionally used for managing edema associated with hepatic cirrhosis, renal disease, and congestive heart failure. Beyond its diuretic properties, comprehensive drug surveillance has revealed that parenteral administration of EA is associated with clinically significant bleeding, particularly gastrointestinal bleeding. This observation prompted investigation into its potential effects on coagulation factors [1] [2]. Recent research has demonstrated that EA functions as a moderate potency inhibitor of human Factor XIIIa (FXIIIa), a transglutaminase that plays a critical role in the final stages of blood coagulation. FXIIIa works to form an insoluble, rigid, and cross-linked fibrin-rich blood clot that is more resistant to fibrinolysis, with its deficiency known to result in bleeding diathesis [1].
The molecular mechanism behind EA's inhibition of FXIIIa stems from its chemical structure, which possesses an electrophilic α,β-unsaturated ketone (Michael acceptor). This portion of the molecule covalently binds to the nucleophilic thiol group in the active site of FXIIIa, specifically targeting Cys314, part of the catalytic triad (Cys314, His373, and Asp396) essential for the enzyme's transglutaminase activity [1] [2]. This covalent modification irreversibly inhibits FXIIIa's ability to catalyze the formation of ε-(γ-glutamyl) lysine isopeptide bonds between fibrin molecules, thereby compromising clot stability. The specificity of this interaction is notable, as EA did not affect clotting times in activated partial thromboplastin time (APTT) and prothrombin time (PT) assays at concentrations up to 2.5 mM, suggesting selective action against FXIIIa rather than broader effects on coagulation serine proteases [1].
Table 1: Key Characteristics of this compound as a Factor XIIIa Inhibitor
| Parameter | Specification | Experimental Basis |
|---|---|---|
| Primary Target | Factor XIIIa (FXIIIa) | Transglutamination assay |
| Inhibition Potency (IC₅₀) | 105.9 ± 32.5 µM | Fluorescence trans-glutamination assay |
| Maximum Efficacy (ΔY) | 65.7 ± 11.1% | Fluorescence trans-glutamination assay |
| Inhibition Mechanism | Irreversible (covalent) | Molecular modeling/SDS-PAGE |
| Specificity | Selective for FXIIIa | No effect on APTT/PT clotting times |
| Covalent Binding Site | Cys314 in FXIIIa active site | Molecular docking studies |
The enzymatic inhibition of FXIIIa by EA was quantitatively evaluated using a bisubstrate-based fluorescence trans-glutamination assay under near-physiological conditions. This assay demonstrated that EA inhibits FXIIIa with moderate potency (IC₅₀ ≈ 105 µM) and efficacy (ΔY ≈ 66%), indicating significant but not complete suppression of enzymatic activity at achievable concentrations [1] [2]. The irreversible nature of this inhibition, confirmed through molecular modeling studies, suggests that the effects persist until new enzyme synthesis occurs. The inhibition follows a non-linear pattern, with significant effects observed at concentrations above 50 µM and maximal inhibition approaching two-thirds of total FXIIIa activity [1].
Beyond mere enzymatic inhibition, EA demonstrates significant effects on critical physiological functions of FXIIIa. Through SDS-PAGE experiments, researchers observed that EA dose-dependently inhibits both FXIIIa-mediated polymerization of fibrin(ogen) and the formation of fibrin(ogen)-α₂-antiplasmin complexes [1] [2]. This latter effect is particularly significant from a physiological perspective, as the cross-linking of α₂-antiplasmin to fibrin is a crucial mechanism that protects clots from premature degradation by the fibrinolytic system. Without this stabilization, clots become more susceptible to breakdown, potentially explaining the bleeding complications associated with intravenous EA administration [1]. The impact on fibrin(ogen) polymerization further compounds this effect, resulting in structurally inferior clots with reduced mechanical stability.
Diagram 1: Molecular mechanism of this compound inhibition of Factor XIIIa and its effects on fibrin clot stabilization. The diagram illustrates how EA covalently binds to the active site of FXIIIa, disrupting its ability to cross-link fibrin monomers and incorporate α₂-antiplasmin, resulting in an unstable clot prone to bleeding.
Purpose: This protocol measures the direct inhibition of human FXIIIa by this compound using a fluorescence-based trans-glutamination assay, which serves as the primary method for determining IC₅₀ values under near-physiological conditions [1].
Materials:
Procedure:
$$Y=Y_0+\frac{Y_M-Y_0}{1+10^{\left(log{\left[I\right]}0-log{IC}{50}\right)\left(HS\right)}}$$
Where Y is the ratio of residual FXIIIa activity in the presence of inhibitor to that in its absence, YM and Y0 are the maximum and minimum possible values of the fractional residual FXIIIa activity, IC50 is the concentration of inhibitor that leads to 50% inhibition of enzyme activity, and HS is the Hill slope.
Purpose: This protocol evaluates the physiological relevance of FXIIIa inhibition by EA through direct assessment of its effects on fibrin(ogen) polymerization and fibrin(ogen)-α₂-antiplasmin complex formation using SDS-PAGE analysis [1].
Materials:
Procedure:
Diagram 2: Experimental workflow for evaluating this compound's effects on fibrinogen polymerization and Factor XIIIa activity. The comprehensive approach includes direct enzymatic inhibition assays, physiological relevance tests, selectivity profiling, and molecular modeling studies to fully characterize the inhibition mechanism.
Purpose: This protocol determines the selectivity profile of EA against other coagulation factors by evaluating its effect on standard clinical coagulation parameters [1].
Materials:
Procedure:
The concentration-response data obtained from the fluorescence trans-glutamination assay should be analyzed using non-linear regression to determine key inhibition parameters. The logistic equation provided in Section 3.1 enables calculation of IC₅₀ (potency) and ΔY% (efficacy) values, which should be reported with appropriate measures of variability (e.g., standard error from at least three independent experiments) [1]. The Hill slope (HS) parameter provides information about cooperativity in the inhibition mechanism, with values significantly different from 1.0 suggesting potential allosteric effects or multiple binding sites.
For SDS-PAGE analyses of fibrin(ogen) polymerization, densitometric quantification of cross-linked fibrin bands and fibrin(ogen)-α₂-antiplasmin complexes provides semi-quantitative data on the extent of inhibition. These results should be presented as percentage inhibition relative to vehicle control across a range of EA concentrations, allowing determination of approximate EC₅₀ values for physiological effects [1].
Table 2: Summary of Experimental Findings for this compound's Effects on Coagulation Parameters
| Experimental Assay | Key Findings | Interpretation |
|---|
| Fluorescence Trans-glutamination | IC₅₀ = 105.9 ± 32.5 µM Max inhibition = 65.7 ± 11.1% | Moderate potency, partial inhibition | | SDS-PAGE: Fibrin Polymerization | Dose-dependent inhibition Reduced high molecular weight polymers | Impaired fibrin cross-linking | | SDS-PAGE: α₂-Antiplasmin Cross-linking | Dose-dependent inhibition Reduced 120-140 kDa complex | Compromised clot stability against fibrinolysis | | APTT/PT Clotting Times | No significant effect at 2.5 mM | Selective for FXIIIa over serine proteases | | Molecular Modeling | Covalent bond formation with Cys314 | Irreversible inhibition mechanism |
Several technical considerations are essential for proper interpretation of results. First, the solvent for EA (typically DMSO) should be carefully controlled across experiments, as excessive concentrations can interfere with protein function and fibrin polymerization. Second, the reducing agent DTT is included in the fluorescence assay to maintain the active site cysteine of FXIIIa in its reduced, nucleophilic state, essential for covalent modification by EA [1]. However, excessive DTT concentrations might compete with the enzyme for EA binding, potentially affecting measured IC₅₀ values.
For the fibrin polymerization assays, reaction timing is critical, as early termination may fail to capture complete cross-linking, while extended incubation might allow some cross-linking to occur despite partial inhibition. The inclusion of positive controls (known FXIIIa inhibitors) and negative controls (vehicle only) in each experiment is essential for validating assay performance and normalizing results across experiments.
The experimental protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on fibrinogen polymerization through FXIIIa inhibition. These methods are particularly valuable for researchers studying: (1) structure-activity relationships of Michael acceptors as FXIIIa inhibitors; (2) the role of FXIIIa in clot stabilization independent of other coagulation pathways; and (3) potential mechanisms underlying bleeding complications associated with certain pharmaceuticals [1].
The clinical relevance of these findings stems from the association between parenteral EA administration and bleeding complications, particularly gastrointestinal bleeding. The concentrations at which FXIIIa inhibition occurs (IC₅₀ ≈ 105 µM) may be achievable with therapeutic dosing, especially with intravenous administration, providing a potential mechanistic explanation for the observed bleeding diathesis [1] [2]. Furthermore, the selectivity profile of EA, which does not affect APTT or PT parameters, makes it a useful tool compound for specifically probing FXIIIa function without broader disruption of coagulation cascades.
From a drug development perspective, these protocols can be adapted for screening novel FXIIIa inhibitors with potentially improved potency and selectivity profiles. The combination of direct enzymatic assays, physiological polymerization tests, and selectivity assessments provides a robust platform for characterizing potential anticoagulants targeting this specific node in the coagulation pathway. Additionally, the covalent inhibition mechanism elucidated through these methods offers insights for designing irreversible inhibitors with potentially longer duration of action.
This compound (EA) is a loop diuretic that has garnered significant interest in drug repurposing research due to its unique electrophilic properties and multifaceted biological activities. Originally developed as a diuretic, EA contains an α,β-unsaturated carbonyl group that functions as a Michael acceptor, enabling it to form covalent bonds with cysteine residues in various biological targets. This characteristic underpins its diverse pharmacological effects, ranging from diuresis to anticancer activity. The structural versatility of EA allows for chemical modifications that enhance potency and selectivity, making it an excellent scaffold for developing novel therapeutic agents.
Recent molecular docking studies have revealed EA's ability to interact with multiple clinically relevant targets, including glutathione S-transferase P1-1 (GSTP1-1), caspase-3, TEAD transcription factors, Factor XIIIa, and kynurenine aminotransferases. These interactions form the basis for potential applications in oncology, anticoagulation therapy, and beyond. This document provides comprehensive methodological protocols for conducting molecular docking studies with EA and its derivatives, summarizes key findings from recent investigations, and offers visual representations of the significant biological pathways involved.
The following diagram illustrates the comprehensive workflow for molecular docking studies with this compound and its derivatives:
Protein Preparation: Retrieve crystal structures of GSTP1-1 (PDB: 2GSS) and caspase-3 (PDB: 4AU8) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges using the AMBER force field. Perform energy minimization to relieve steric clashes [1] [2].
Ligand Preparation: Generate 3D structures of EA derivatives using chemoinformatic software (e.g., ChemDraw, OpenBabel). Convert structures to PDBQT format after energy minimization using the UFF force field. For EA derivatives containing nitrogen heterocycles, urea, and thiourea moieties, ensure proper tautomerization and protonation states at physiological pH [1].
Grid Box Setup: For GSTP1-1, center the grid box on the cysteine residue (Cys47) in the active site with dimensions 60×60×60 points and 0.375 Å spacing. For caspase-3, target the catalytic site with similar dimensions to accommodate the active site cleft [1] [2].
Docking Parameters: Employ the Lamarckian Genetic Algorithm with 100 independent runs per compound. Set population size to 300, maximum number of evaluations to 25 million, and maximum generations to 27,000. Other parameters should use default values as implemented in AutoDock Vina or similar docking software [1].
Protein Preparation: Obtain the TEAD2 palmitoylation pocket structure (PDB: 5DQ8). Retain the palmitic acid co-crystalized in the hydrophobic pocket as reference. Prepare the protein by adding missing hydrogen atoms and optimizing side-chain orientations using molecular modeling software [3].
Virtual Screening: Conduct structure-based virtual screening of EA against TEAD using SYBYL-X software. Apply DrugBank open data library containing 11,300 compounds. Use the Tripos force field for energy minimization and Gasteiger-Hückel charges for electrostatic calculations [3].
Covalent Docking: Implement covalent docking protocols targeting cysteine residues in the palmitoylation pocket. Define the reactive bond between EA's Michael acceptor and the thiol group of cysteine using flexible side-chain approaches [3].
Active Site Preparation: Focus on the catalytic triad (Cys314, His373, Asp396) of Factor XIIIa. Generate grid parameters centered on Cys314 with extended dimensions to accommodate fibrinogen binding interactions [4].
Covalent Docking Strategy: Employ covalent docking modules available in molecular docking suites such as AutoDock or Schrödinger to model the thio-Michael adduct formation between EA's unsaturated ketone and Cys314 [4].
Table 1: Molecular Docking Results for this compound Derivatives with Various Biological Targets
| Target Protein | PDB ID | Most Active Compound | Binding Affinity (kcal/mol) | Key Interactions | Biological Validation |
|---|---|---|---|---|---|
| GSTP1-1 | 2GSS | Compound 2 | -9.2 | Covalent binding with Cys47, H-bond with Tyr108 | IC₅₀ = 0.86 μM (HL60 cells) [1] |
| Caspase-3 | 4AU8 | Compound 3 | -8.7 | H-bonds with Arg207, π-cation with His121 | IC₅₀ = 1.24 μM (HL60 cells) [1] |
| TEAD Transcription Factors | 5DQ8 | EA-C15 | -10.3 | Covalent binding to palmitate pocket cysteines | Sub-μM inhibition of NCI-H226 proliferation [3] |
| Factor XIIIa | 3FIE | Parent EA | -7.1 | Covalent binding to Cys314, H-bond with Asp396 | IC₅₀ = 105.9 μM (enzyme assay) [4] |
| Kynurenine Aminotransferase I | 4JQI | Parent EA | -6.8 | Hydrophobic interactions, H-bond with active site residues | 1.0 mmol/l inhibited KAT I/II activity [5] |
Table 2: Anti-Proliferative Activity of Selected EA Derivatives Against Cancer Cell Lines
| Compound | HL60 (Promyelocytic Leukemia) IC₅₀ (μM) | HCT116 (Colon Carcinoma) % Viability at 1 μM | A-549 (Lung Carcinoma) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|---|---|
| EA (Parent) | ~50 | >80% | >50 | >50 | α,β-unsaturated carbonyl |
| Compound 1 | 2.37 | 65% | ND | ND | Nitrogen heterocycle |
| Compound 2 | 0.86 | 28% | ND | ND | Nitrogen heterocycle |
| Compound 3 | 1.24 | 55% | ND | ND | Nitrogen heterocycle |
| Compound 10 | 1.05 | 48% | ND | ND | Thiourea moiety |
| Compound 9 (EA-sulfonamide) | ND | ND | 0.1 | 0.15 | Sulfonamide linker |
| EA-C15 (TEAD inhibitor) | ND | ND | 0.78 | 0.82 | Long alkyl chain derivative [3] |
ND = Not Determined
Molecular docking studies have revealed crucial structure-activity relationship (SAR) information for EA derivatives:
The Michael acceptor functionality is essential for covalent binding to cysteine residues in targets like GSTP1-1 and TEAD proteins. Reduction of the double bond or modification of the ketone group significantly reduces activity [1] [3].
Hydrophobic extensions at the carboxylic acid moiety, particularly aryl groups connected through amide linkages, enhance binding affinity to both GSTP1-1 and caspase-3 by engaging in additional π-π and van der Waals interactions [1].
Incorporation of nitrogen-containing heterocycles (e.g., indazole, pyrazole) improves aqueous solubility and enables the formation of critical hydrogen bonds with residues in the active sites of target proteins [1] [6].
Sulfonamide-containing derivatives demonstrate particularly strong binding to kinase targets such as JAK3 and ROCK1, with compound 9 showing significant stability in molecular dynamics simulations [6].
The following diagram illustrates the Hippo signaling pathway and the mechanism of TEAD inhibition by this compound derivatives:
The collective molecular docking studies position This compound as a promising multitarget therapeutic scaffold with particular relevance in oncology. The consistently strong binding affinities observed across multiple protein targets highlight the advantage of EA's covalent binding mechanism, which can be optimized for increased selectivity and reduced off-target effects.
Recent advances in covalent docking algorithms have significantly improved the accuracy of predicting EA derivative interactions, allowing for better in silico screening prior to synthetic efforts. The integration of molecular dynamics simulations with docking studies has further enhanced our understanding of the stability of EA-protein complexes, with studies demonstrating that compounds like EA-C15 and sulfonamide derivatives maintain stable interactions throughout simulation trajectories [3] [6].
Future directions for EA research should focus on:
These application notes provide comprehensive methodological guidance for conducting molecular docking studies with this compound and its derivatives. The documented protocols and findings establish EA as a versatile scaffold with significant potential in drug discovery, particularly for challenging protein targets characterized by nucleophilic cysteine residues. The integration of computational docking with experimental validation has proven essential for understanding the multifaceted mechanisms of EA derivatives and optimizing their therapeutic potential across multiple disease contexts.
Glutathione S-transferase P1 (GSTP1) constitutes a crucial enzyme in cellular defense systems, primarily facilitating the conjugation of glutathione (GSH) to various electrophilic substrates, thereby playing a pivotal role in detoxification processes and protection against oxidative stress. Its clinical significance stems from its frequent overexpression in numerous cancer types, including lung, breast, and prostate cancers, where it contributes substantially to chemotherapy resistance by neutralizing reactive oxygen species and promoting detoxification of chemotherapeutic agents [1]. This overexpression enhances cancer cell survival mechanisms by diminishing the cytotoxic effects of various anticancer drugs, positioning GSTP1 as a promising therapeutic target for overcoming treatment resistance [1].
Ethacrynic acid (EA), originally developed as a potent diuretic drug, has emerged as a valuable GSTP1 inhibitor with the capacity to reverse chemotherapy resistance in cancer cells. EA functions through a dual mechanism of action: it acts as a reversible inhibitor of GSTP1 enzymatic activity while also serving as a substrate for GSTP1-catalyzed conjugation with glutathione [2] [3]. The resulting glutathione conjugate (EA-SG) itself possesses potent inhibitory properties against GSTP1, often exhibiting even greater potency than the parent EA compound [2]. This unique characteristic, combined with EA's ability to covalently bind to the enzyme's active site through Michael addition reactions, makes it a particularly valuable tool compound for investigating GSTP1 inhibition strategies and developing combination therapies to sensitize resistant cancer cells to conventional chemotherapeutic agents [2].
The evaluation of GSTP1 inhibition potential represents a fundamental protocol for assessing compound efficacy. Recombinant human GSTP1 should be expressed in E. coli XL-1 Blue cells using the pKXHP1 plasmid containing the GSTP1*A allele from a K562 erythroleukemia cDNA library, followed by purification via Nickel-Sepharose chromatography [1]. Enzyme activity is optimally measured using a spectrophotometric assay that monitors the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB) by tracking absorbance change at 340 nm, indicating the formation of the GSH-CDNB conjugate [1].
Determining the inhibition kinetics provides crucial insights into the mechanism of compound action. For comprehensive kinetic characterization:
The hepatic handling of EA can be evaluated using both in vitro and perfused liver models, providing physiologically relevant data on conjugation kinetics:
An alternative pathway for EA-SG conjugate formation involves lipoxygenase-catalyzed reactions, which can be assessed using the following protocol:
Table 1: Comparative Inhibition Parameters of GSTP1 Inhibitors
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Experimental Conditions |
|---|---|---|---|---|
| This compound (EA) | 3.3-4.8 [2] | 11.5 [3] | Non-competitive [3] | Human GSTP1, pH 6.5-7.4 |
| EA-Glutathione Conjugate | 11 (pi-class) [2] | 1.5 [3] | Competitive [3] | Human lung GST-p |
| 6-thio-dG (monomer) | 15.14 [1] | 11.41-12.26 [1] | Mixed/Non-competitive [1] | Recombinant GSTP1, pH 6.5 |
| 6-thio-dG (dimer) | 0.339 [1] | 0.723-0.972 [1] | Competitive/Mixed [1] | Recombinant GSTP1, pH 6.5 |
Table 2: Hepatic Conjugation Kinetics of this compound
| Parameter | In Vitro Non-enzymatic | In Vitro Enzymatic | Perfused Liver | Hepatocyte Uptake |
|---|---|---|---|---|
| Kₘ or Kₘ₍ₒᵥₑᵣₐₗₗ₎ | 126 μM⁻¹min⁻¹ [4] | GSH: 1.2 mM [4] EA: 94 μM [4] | 67 μM [4] | 57 μM [4] |
| Vₘₐₓ or Rate Constant | Bimolecular constant: 126 μM⁻¹min⁻¹ [4] | 533 nmol/min/mg [4] | 0.23 μmol/min/g liver [4] | 0.55 μmol/min/g liver [4] |
Table 3: Standard Assay Conditions for GSTP1 Studies
| Assay Component | Enzyme Inhibition [1] | Lipoxygenase Conjugation [5] | Hepatic Conjugation [4] |
|---|---|---|---|
| Buffer System | 0.1 M phosphate buffer, pH 6.5 | pH 9.0 (optimal) | Physiological pH 7.4 |
| Temperature | 30°C | Not specified | 37°C |
| EA Concentration | Varies by experiment | 0.2 mM | 10-200 μM |
| GSH Concentration | 1 mM | 1 mM | Physiological levels |
| Cofactors | 1 mM EDTA | 0.4 mM linoleic acid | None specified |
| Detection Method | Spectrophotometric (340 nm) | HPLC with radiometry | HPLC, biliary excretion |
The following diagrams visualize key experimental workflows and mechanistic pathways for this compound glutathione conjugation, created using Graphviz DOT language with adherence to the specified formatting requirements.
Diagram 1: this compound Glutathione Conjugation Pathways
Diagram 2: Experimental Workflow for GSTP1 Inhibition Studies
Several technical aspects require careful attention to ensure experimental reproducibility and accuracy when studying EA-mediated GSTP1 inhibition:
The experimental protocols described herein facilitate multiple research applications with significant therapeutic implications:
The comprehensive protocols and data presented herein provide researchers with robust methodological frameworks for investigating this compound-mediated GSTP1 inhibition and glutathione conjugation kinetics. The quantitative parameters and experimental conditions summarized in the accompanying tables facilitate direct comparison across studies and support standardized implementation of these assays across different laboratory settings. The structural insights derived from molecular docking studies and crystallographic analyses of EA-GSTP1 interactions continue to inform the rational design of second-generation inhibitors with enhanced potency and selectivity [1] [6]. Furthermore, the experimental workflows visualized through Graphviz diagrams offer clear conceptual guidance for implementing these techniques in both basic research and drug discovery contexts. As interest in GSTP1 as a therapeutic target continues to grow, these application notes and protocols will serve as valuable resources for advancing our understanding of glutathione conjugation biochemistry and developing novel strategies for overcoming chemotherapy resistance in cancer treatment.
This compound (ECA) is a phenoxyacetic acid derivative with the chemical formula C13H12Cl2O4 and molecular weight of 303.14 g/mol, initially developed as a loop diuretic but now recognized as a versatile ion channel modulator with significant research applications. [1] [2] [3] Unlike other loop diuretics, ECA lacks a sulfonamide group, making it particularly valuable for studies involving subjects with sulfa allergies and for research requiring unique molecular properties. [4] Originally FDA-approved in 1967 for clinical treatment of edema, ECA has since emerged as a valuable research compound in neuroscience, oncology, and ion channel pharmacology due to its multifaceted mechanisms of action. [4] [1]
The research utility of ECA extends far beyond its original diuretic applications. ECA functions as a thiol-reactive compound that can form covalent bonds with cysteine residues in various proteins, enabling it to modulate multiple signaling pathways and cellular processes. [1] This property, combined with its effects on ion transport systems, positions ECA as a promising candidate for drug repurposing initiatives, particularly in oncology where it has demonstrated antitumor activity across diverse cancer cell lines. [1] These Application Notes provide comprehensive experimental protocols and methodological considerations for utilizing ECA in research settings, with emphasis on its ion channel modulation properties and research applications.
This compound is characterized as a white crystalline powder with limited aqueous solubility but good solubility in certain organic solvents. [1] The compound features an α,β-unsaturated ketone system that confers electrophilic properties, enabling it to react with nucleophilic thiol groups through Michael addition reactions. [1] [2] This reactivity underpins many of ECA's modulatory effects on enzymatic activity and ion channel function, particularly through interactions with cysteine residues in proteins and with glutathione. [1]
ECA exhibits dose-dependent pharmacokinetics with variable bioavailability depending on administration route. The drug demonstrates rapid onset of action—within 5 minutes for intravenous administration and 30 minutes for oral delivery—with peak activity occurring approximately 30 minutes post-IV administration and 2-4 hours after oral ingestion. [4] [2] ECA displays high protein binding (>98%) and undergoes extensive hepatic metabolism, with an elimination half-life of approximately 30 minutes (range: 12-160 minutes). [4] [1] The compound's primary route of elimination is renal excretion, and it has demonstrated the ability to cross the blood-brain barrier, making it suitable for neurological research applications. [4]
Table 1: Fundamental Properties of this compound
| Property | Specification | Research Implications |
|---|---|---|
| Chemical Formula | C13H12Cl2O4 | Standardized molecular structure for consistent experimental use |
| Molecular Weight | 303.14 g/mol | Concentration calculations for in vitro systems |
| Solubility | Limited in water, soluble in organic solvents | DMSO or ethanol as preferred solvents for stock solutions |
| Reactive Groups | α,β-unsaturated ketone | Electrophilic properties enabling protein modification |
| Protein Binding | >98% | High binding affects free fraction available for activity |
| Elimination Half-life | ~30 minutes (12-160 min range) | Frequent dosing required for sustained effect in chronic models |
This compound modulates multiple ion transport systems through distinct but complementary mechanisms. Its primary recognized target is the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, where it inhibits symport of sodium, potassium, and chloride ions. [4] [1] [2] This inhibition prevents the kidney from forming hypotonic urine and results in profound diuresis. Additionally, ECA affects the Na-K-2Cl cotransporter-1 (NKCC1), which is widely expressed in various tissues including the central nervous system. [5] Research by Katnik and Cuevas demonstrated that ECA's inhibition of NKCC1 affects sodium and calcium homeostasis in neuronal models, particularly during ischemia-acidosis conditions. [5]
Beyond its effects on cotransporters, ECA directly modulates voltage-gated calcium and sodium channels. Studies show that ECA reduces calcium and sodium overload in neurons during ischemic conditions, suggesting direct inhibition of these voltage-gated channels independent of its NKCC1 effects. [5] This multimodal channel modulation makes ECA particularly valuable for research on cellular excitability and ion homeostasis in pathological conditions. ECA also functions as a potassium ion channel blocker, as evidenced by its ability to abrogate contact hypersensitivity reactions in mouse models when used in combination with other ion channel modulators. [6]
ECA influences several critical signaling pathways through its thiol-reactive properties and ion channel modulation. The compound directly inhibits glutathione S-transferase (GST) activity by binding to the enzyme's active site, thereby disrupting cellular detoxification pathways and redox homeostasis. [1] This GST inhibition contributes to ECA's chemosensitizing effects in cancer models, where it can reverse multidrug resistance. Additionally, ECA modulates the Wnt/β-catenin signaling pathway, which plays crucial roles in development and carcinogenesis. [1]
In neuronal systems, ECA affects calcium signaling pathways through its modulation of voltage-gated calcium channels and sodium-calcium exchangers. Research by Piccialli et al. demonstrated that ECA influences reverse-mode Na+-Ca2+ exchanger (NCX3) activity, which is dependent on interaction with voltage-gated sodium channel Nav1.6 in hippocampal neurons. [5] This modulation has implications for neuroprotection in conditions characterized by calcium dyshomeostasis, such as Alzheimer's disease models.
Table 2: Key Molecular Targets of this compound
| Target | Effect | Research/Physiological Consequence |
|---|---|---|
| NKCC2 (renal) | Inhibition | Diuresis; electrolyte excretion |
| NKCC1 (neuronal) | Inhibition | Altered neuronal chloride balance; effects on ischemia outcomes |
| Voltage-gated Ca2+ channels | Inhibition | Reduced calcium overload in ischemia; neuroprotection |
| Voltage-gated Na+ channels | Inhibition | Modulation of neuronal excitability |
| Glutathione S-transferase | Inhibition | Increased oxidative stress; reversal of drug resistance in cancer |
| Potassium channels | Blockade | Immunomodulation in contact hypersensitivity models |
The following diagram illustrates ECA's multifaceted mechanisms of ion channel modulation and signaling pathway effects:
Protocol 4.1.1: Electrophysiological Assessment of ECA on Voltage-Gated Ion Channels
This protocol details the assessment of ECA effects on voltage-gated sodium and calcium channels using whole-cell patch-clamp techniques, adapted from methodologies described by Dron et al. and Katnik & Cuevas. [5]
Protocol 4.1.2: GST Inhibition Assay
This procedure evaluates ECA's inhibition of glutathione S-transferase activity, relevant to its chemosensitizing effects in cancer research. [1]
Protocol 4.2.1: Mouse Contact Hypersensitivity Model
This protocol describes the use of ECA to suppress contact hypersensitivity reactions, based on the methodology from Skin Pharmacology and Applied Skin Physiology. [6]
The following diagram illustrates the experimental workflow for in vivo assessment of ECA in the contact hypersensitivity model:
This compound has demonstrated significant broad-spectrum antitumor activity across diverse cancer cell types, positioning it as a promising candidate for drug repurposing in oncology. [1] The compound exerts multiple anticancer effects through distinct but complementary mechanisms, including induction of apoptosis, inhibition of proliferation and migration, and reversal of drug resistance. ECA's concentration-dependent cytotoxicity has been validated in numerous in vitro models, with IC50 values varying substantially across different cancer types, suggesting tissue-specific sensitivity patterns. [1]
Research has revealed that ECA effectively sensitizes resistant cancer cells to conventional chemotherapeutic agents, primarily through inhibition of glutathione S-transferase, which is frequently overexpressed in multidrug-resistant tumors. [1] This chemosensitization effect, combined with direct antitumor activity, supports ECA's potential as an adjuvant in combination therapy regimens. Additionally, ECA has been shown to modulate the Wnt/β-catenin signaling pathway, which plays crucial roles in carcinogenesis and cancer progression, further expanding its mechanistic profile in oncology applications. [1]
Table 3: Anticancer Activity of this compound Across Cell Lines
| Cancer Type | Cell Line | ECA IC50 (μM) | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not indicated | Highest sensitivity observed |
| Multiple Myeloma | RPMI-8226 | 8 | 72 h | Potent activity in hematological malignancy |
| Breast Cancer | MDA-MB-231 | 39.64 | 24 h | Significant cytotoxicity in triple-negative model |
| Breast Cancer | 4T1 (mouse) | 25.23 | 24 h | Efficacy in murine model supporting in vivo translation |
| Lung Cancer | A549 | 87.03 | 48 h | Moderate activity in common NSCLC model |
| Prostate Cancer | PC3 | 67 | 48 h | Efficacy in androgen-resistant model |
| Malignant Melanoma | A375 | 57.26 ± 6.6 | Not indicated | Activity in treatment-resistant melanoma |
| Cervical Cancer | HeLa | 127.2 ± 13.1 | Not indicated | Moderate sensitivity in cervical cancer model |
Protocol 5.2.1: Mouse Xenograft Model for ECA Antitumor Assessment
This protocol describes the evaluation of ECA antitumor efficacy in murine xenograft models, based on methodologies from published studies. [1]
Studies utilizing this approach have demonstrated significant efficacy, with one investigation reporting a 49% reduction in tumor weight in prostate cancer xenografts following ECA treatment. [1]
This compound presents significant ototoxicity potential, particularly at higher doses and with intravenous administration. [4] [1] This toxicity manifests as transient hearing loss that can occur within 15 minutes of intravenous administration, attributed to ECA's effect on the stria vascularis in the cochlea, which disrupts the endocochlear potential. [4] The ototoxicity is typically transient, with hearing recovering within hours in most cases, but can become permanent when ECA is co-administered with other ototoxic agents. [4]
Critical research consideration: ECA exhibits synergistic ototoxicity when combined with other ototoxic compounds such as aminoglycosides or cisplatin. [4] [1] This interaction results from ECA's disruption of the blood-cochlear barrier, increasing permeability and allowing greater entry of ototoxic drugs into cochlear tissues. [4] For research involving animal models, careful monitoring of auditory function is recommended, particularly in studies requiring prolonged ECA administration or combination with other potentially ototoxic agents.
Beyond ototoxicity, ECA administration is associated with several other adverse effects that require monitoring in research settings:
Table 4: Safety Monitoring Parameters for ECA Research
| Parameter | Recommended Monitoring | Risk Mitigation Strategies |
|---|---|---|
| Auditory Function | Pre- and post-dose auditory testing | Avoid concurrent ototoxic drugs; use lowest effective dose |
| Electrolytes | Serum Na+, K+, Cl-, Mg2+ weekly | Electrolyte supplementation as needed |
| Renal Function | BUN, creatinine weekly | Ensure adequate hydration; adjust dose in renal impairment |
| Liver Function | ALT, AST, bilirubin biweekly | Discontinue if significant elevation occurs |
| Volume Status | Body weight, blood pressure regularly | Adjust dosing frequency based on response |
| Hematological | Complete blood count monthly | Monitor for hemolysis, particularly in transfusion models |
This compound represents a versatile research tool with multifaceted applications in ion channel pharmacology, oncology, and immunology. Its unique properties as a thiol-reactive compound with dual activity as both a diuretic and ion channel modulator make it particularly valuable for investigating complex physiological and pathological processes. The experimental protocols outlined in these Application Notes provide standardized methodologies for evaluating ECA's effects across diverse research contexts.
Future research directions should focus on optimizing ECA derivatives with improved selectivity and reduced toxicity profiles. Current efforts to develop ECA analogs aim to enhance bioavailability while minimizing ototoxic potential. [1] Additionally, further investigation of ECA's effects on neuronal ion channels in neurodegenerative conditions represents a promising area for therapeutic development. [5] The continued exploration of ECA as a chemosensitizing agent in oncology may yield valuable combination regimens for treatment-resistant malignancies. [1]
Ethacrynic acid (EA), previously recognized primarily as a loop diuretic, has emerged as a promising candidate for drug repurposing in oncology due to its multifaceted effects on cancer hallmark processes. EA exerts its anticancer effects through several molecular mechanisms, with the most well-characterized being its potent inhibition of Glutathione S-transferase P1-1 (GSTP1). This enzyme is frequently overexpressed in tumor cells and contributes to resistance against various chemotherapeutic agents by detoxifying them through glutathione conjugation [1]. EA functions as a reversible GSTP1 inhibitor through covalent binding via its α,β-unsaturated carbonyl functional group, which engages in a Michael-like addition with the cysteine residue in the enzyme's active site [1]. Beyond GSTP1 inhibition, EA has demonstrated significant effects on multiple signaling pathways crucial for cancer progression, including modulation of Wnt/β-catenin signaling [2] [3], regulation of the PI3K-AKT pathway [4], and induction of both apoptosis and necroptosis in cancer cells [2].
The compound's ability to simultaneously target multiple cancer hallmarks—including proliferation, apoptosis, migration, invasion, angiogenesis, and energy metabolism—makes it an attractive candidate for comprehensive mechanistic studies [3]. Recent research has also explored EA derivatives containing nitrogen heterocycle, urea, and thiourea moieties, which have shown enhanced anti-proliferative activity against various cancer cell lines [1]. This document provides detailed protocols for evaluating EA's effects on key cancer hallmark processes, enabling standardized assessment of its therapeutic potential across different experimental models.
Table 1: Anti-proliferative Activity of EA and Derivatives Across Cancer Models
| Cell Line/Cancer Type | Compound Tested | IC₅₀ Value | Key Findings | Reference |
|---|---|---|---|---|
| HL60 (Promyelocytic leukemia) | EA derivative 3 | 0.86 µM | Most potent derivative; significantly reduced cell viability | [1] |
| HL60 (Promyelocytic leukemia) | EA derivative 2 | 1.24 µM | Strong anti-proliferative effect; induced caspase activation | [1] |
| HL60 (Promyelocytic leukemia) | EA derivative 16c | 1.53 µM | Urea-containing derivative with enhanced activity | [1] |
| HCT116 (Colon carcinoma) | EA derivative 2 | ~1 µM* | 28% cell viability at 1 µM concentration | [1] |
| HCT116 (Colon carcinoma) | EA derivative 10 | ~1 µM* | 48% cell viability at 1 µM concentration | [1] |
| Prostate cancer cells | Native EA | Not specified | Inhibited growth by targeting GSTP1 and PI3K-AKT pathway | [4] |
| Primary CLL cells | Native EA | Low concentration* | Induced apoptosis and necroptosis at low concentrations | [2] |
Note: Exact IC₅₀ values not provided in the source; effect observed at 1 µM concentration. "Low concentration" specified in study but not numerically quantified.
Table 2: In Vivo Efficacy and Molecular Targets of EA
| Experimental Model | Molecular Target | Observed Effect | Potential Application | Reference |
|---|---|---|---|---|
| Nude mouse xenograft (Prostate cancer) | GSTP1/PI3K-AKT | Inhibited tumor growth; reduced PI3K and AKT phosphorylation | Prostate cancer therapy | [4] |
| Primary CLL cells | LEF1/CYLD pathway | Inhibited LEF1 recruitment to DNA; restored CYLD expression | CLL treatment, particularly with high LEF1 expression | [2] |
| CLL patient samples | LEF1 | High LEF1 expression correlated with poor prognosis | Prognostic biomarker and therapeutic target | [2] |
| Various cancer models | Wnt/β-catenin signaling | Pathway inhibition | Combination therapy with conventional chemotherapeutics | [2] [3] |
Purpose: To quantitatively evaluate the anti-proliferative effects of EA and its derivatives on cancer cell lines.
Materials Required:
Procedure:
Technical Notes:
Purpose: To evaluate the ability of EA to induce programmed cell death pathways in primary cancer cells.
Materials Required:
Procedure:
Technical Notes:
Purpose: To measure caspase-3 activation as a key indicator of apoptosis induction by EA derivatives.
Materials Required:
Procedure:
The signaling pathways through which EA induces cell death are summarized in the following diagram:
Diagram Title: EA-Induced Cell Death Signaling Pathways
Purpose: To validate direct binding of EA to GSTP1 and assess functional inhibition of GST enzyme activity.
Materials Required:
Procedure: Part A: Molecular Docking Studies
Part B: Cellular Thermal Shift Assay (CETSA)
Part C: Enzymatic Inhibition Assay
Technical Notes:
Purpose: To evaluate the effect of EA on PI3K-AKT signaling pathway in prostate cancer cells.
Materials Required:
Procedure:
Technical Notes:
Purpose: To evaluate the antitumor efficacy of EA in vivo using prostate cancer xenograft models.
Materials Required:
Procedure:
Technical Notes:
The protocols outlined herein provide comprehensive methodologies for evaluating the anticancer properties of this compound across multiple cancer hallmark assays. The integrated experimental approach enables researchers to systematically investigate EA's mechanisms of action, from initial target engagement to functional cellular responses and in vivo efficacy. When implementing these protocols, consider the following recommendations:
For structure-activity relationship studies, the synthesis of EA derivatives with nitrogen heterocycle, urea, and thiourea moieties has demonstrated enhanced anti-proliferative activity compared to native EA [1]. These derivatives can be developed through efficient synthetic procedures employing peptide coupling chemistry with EDC/HOBt as coupling agents in DMF.
For combination therapy studies, EA shows synergistic effects when combined with conventional chemotherapeutic agents like fludarabine and cyclophosphamide in CLL models [2]. This enhancement is particularly valuable for overcoming drug resistance mechanisms mediated by GSTP1 overexpression.
The dosing considerations should account for EA's effects observed at low micromolar concentrations (1-10 µM) in most cellular models, though specific sensitivity varies by cancer type. Primary CLL cells demonstrate particular sensitivity to EA-induced cell death [2].
These standardized protocols will facilitate systematic investigation of EA's repurposing potential and support the development of optimized EA derivatives as promising anticancer agents with multifaceted mechanisms of action.
Ethacrynic acid is a loop diuretic whose clinical use is constrained by its ototoxic potential. Unlike other loop diuretics, it lacks a sulfonamide group, making it valuable for patients with sulfa allergies, but its ototoxicity requires careful experimental management [1].
The primary target of EA in the cochlea is the stria vascularis. Damage here leads to a rapid drop in the endocochlear potential (EP), which is crucial for hair cell function and auditory signal generation [2]. The ototoxicity is characterized by several key mechanisms, which are visualized in the diagram below.
Ototoxicity can be transient with EA alone but poses a high risk of permanent damage when combined with other ototoxic drugs like aminoglycoside antibiotics (e.g., gentamicin) or cisplatin [2] [1] [3]. The 2025 study by et al. clarifies that EA potentiates ototoxicity primarily by disrupting the blood-labyrinth barrier (BLB), allowing more ototoxins to enter the cochlea [3].
Understanding the quantitative changes in cochlear potentials following EA exposure is fundamental for assessing ototoxicity in experimental models. The table below summarizes key functional changes observed in animal studies, primarily from guinea pig models.
| Cochlear Parameter | Normal Function & Value | Post-EA Administration Effect | Time to Recovery |
|---|---|---|---|
| Endocochlear Potential (EP) | +90 mV; positive potential in endolymph, critical for hair cell function [2] | Rapid, complete abolition of the positive EP [2] | Recovers within a few hours [2] |
| Cochlear Microphonic (CM) | AC potential from outer hair cells (OHCs) [2] | Amplitude decreases parallel to the drop in EP [2] | Recovers in parallel with the EP [2] |
| Summating Potential (SP) | DC potential from inner hair cells (IHCs) and afferents [2] | Shifts to a high positive value [2] | Recovers slowly in conjunction with the EP and CM [2] |
| Compound Action Potential (CAP) | Synchronous discharge of auditory nerve fibers [2] [4] | Rapid and large reduction in amplitude [2] | Recovers in parallel with the EP and CM [2] |
| SP/CAP Ratio | - | Ratio increases due to increased SP and decreased CAP [2] | - |
When modeling EA ototoxicity, the choice of species, administration route, and dosage are critical. The following table and workflow outline a standard protocol based on recent research.
| Experimental Factor | Considerations & Recommendations |
|---|---|
| Animal Model | C57BL/6 J mice [3]; Guinea pigs are also extensively used and well-characterized [2]. |
| Dosage | A single intravenous dose of 40-50 mg/kg is effective for inducing transient ototoxicity [2] [3]. |
| Administration Route | Intravenous (IV) injection causes more severe and rapid damage than intraperitoneal (IP) [3]. |
| Combination Models | Co-administration with Gentamicin (GM): EA (40 mg/kg, IV) + GM (100-200 mg/kg, IP or IV). This model produces synergistic, permanent hair cell loss and is ideal for studying protection strategies [3]. |
The following diagram illustrates a generalized experimental workflow for establishing an EA ototoxicity model and testing a protective agent like N-acetylcysteine (NAC).
Research into protective agents is a active area. The table below summarizes a key intervention strategy validated by recent research.
| Intervention Strategy | Mechanism of Action | Experimental Protocol & Efficacy |
|---|
| N-acetylcysteine (NAC) | Antioxidant; protects against oxidative stress and apoptotic pathways triggered by ototoxic insults [3] [5]. | Dosing: Systemic administration. Timing: Pretreatment (6 hours before EA+GM) showed the highest hair cell survival. Delayed EA administration (6 hours post-GM) also reduced hair cell damage by 50% [3]. | | Natural Product Antioxidants | Various natural compounds (e.g., flavonoids, polyphenols) can scavenge ROS and upregulate endogenous antioxidant defenses [5]. | Extracts from Ginkgo biloba, ginger, and others have shown protective effects in preclinical models against other ototoxins like cisplatin. Their efficacy specifically against EA is less documented but is a plausible research avenue [5]. |
Q1: Why does EA typically cause temporary hearing loss alone, but permanent loss when combined with drugs like gentamicin?
Q2: What is the most critical timing for administering a protective agent like NAC in a combined EA and gentamicin model?
Q3: Which loop diuretic has the lowest risk of ototoxicity for use in control groups?
Q4: What are the best functional and histological endpoints for assessing EA ototoxicity?
The diagram below illustrates the primary pathway through which ethacrynic acid induces metabolic alkalosis.
This pathway highlights why metabolic alkalosis from this compound is often chloride-responsive and dependent on volume depletion [1] [2] [3]. The alkalosis persists because the loss of chloride and volume triggers mechanisms that increase bicarbonate reabsorption, and the kidney's ability to excrete the excess bicarbonate is impaired [1].
This table summarizes critical parameters to monitor and manage in experimental models studying this compound-induced metabolic alkalosis.
| Parameter to Monitor | Investigative & Corrective Actions |
|---|---|
| Fluid & Volume Status [4] [5] | Monitor weight, hematocrit, BUN/creatinine ratio. Implement controlled rehydration protocols with isotonic saline (0.9% NaCl) to correct volume depletion and chloride deficit [1] [3]. |
| Potassium (K⁺) Levels [6] [1] [5] | Measure serum and urine K⁺. Supplement with KCl to correct both hypokalemia and hypochloremia. In protocols, consider potassium-sparing diuretics (e.g., amiloride) to mitigate loss [1] [7]. |
| Chloride (Cl⁻) Levels [1] [2] | Measure serum and urine Cl⁻. Urine Cl⁻ < 10-20 mEq/L confirms chloride-responsive alkalosis. Correction with chloride sources (KCl, NaCl, HCl) is fundamental [1] [3]. |
| Acid-Base Parameters [1] [2] | Perform arterial/venous blood gas (ABG/VBG) analysis. Confirm alkalosis (pH > 7.45, HCO₃⁻ > 26-28 mEq/L). Calculate the expected pCO₂ to assess respiratory compensation [1]. |
| Renal Function & Ototoxicity [4] [5] [7] | Monitor BUN, creatinine, GFR. Avoid concurrent administration with other ototoxic drugs (e.g., aminoglycosides). Assess for tinnitus or hearing loss in animal models, especially with IV dosing [7]. |
For researchers designing interventional studies, the following protocols and data interpretation guides are critical.
This protocol is suitable for in vivo studies aimed at reversing established alkalosis.
While not a clinical issue, research provides insights into ECA's interaction with liver cells, crucial for your experimental planning.
The following diagram illustrates the proposed sequence of cellular damage based on in vitro studies:
For scientists using ECA in research settings, focus should be on general compound handling and monitoring known, high-risk side effects.
Q1: What are the primary toxicities I should monitor in my in vivo models?
Q2: How can I mitigate the risk of hepatotoxicity in my experiments?
Q3: Are there specific drug interactions I should be aware of in my study design?
Q4: What is the clinical relevance of ECA's glutathione transferase inhibition?
If your research specifically aims to investigate ECA's potential liver effects, here is a sample protocol based on literature methods.
| Protocol Aspect | Details & Considerations |
|---|---|
| Model System | Rat Liver Slices *ex vivo* [1]. |
| Test Article | Ethacrynic Acid (prepare fresh solution in suitable solvent like DMSO; final concentration ~3 mM for high-dose challenge). |
| Control Groups | Vehicle control (solvent only); Positive control (known hepatotoxin). |
| Incubation | Pre-incubation at 1°C, followed by main incubation at 38°C with ECA for up to 60 minutes. |
| Endpoint Analysis | Biochemical: Tissue ATP content, ion (Na+, K+, Ca2+) content, water content. Morphological: Electron microscopy to assess mitochondrial and cellular structure. Viability Markers: LDH release, ATP depletion. |
The experimental workflow for this protocol can be visualized as follows:
Recent research has revealed new molecular targets for EA, moving beyond its traditional role as a diuretic. The table below summarizes the primary targets and optimization strategies for developing EA derivatives.
| Target/Pathway | Biological Role | Optimization Rationale | Key Findings/Challenges |
|---|---|---|---|
| TEAD Transcription Factors [1] [2] | Key effectors of the Hippo signaling pathway; regulate cell proliferation and survival [1]. | Inhibit TEAD auto-palmitoylation to disrupt YAP/TAZ-mediated oncogenic activity [1] [2]. | EA binds the TEAD palmitoylation pocket. Derivative EA-C15 shows sub-micromolar activity [1]. |
| Glutathione S-Transferase P1-1 (GSTP1-1) [3] | Enzyme overexpressed in tumors; confers resistance to chemotherapy [3]. | Covalently inhibit GSTP1-1 via Michael addition of its α,β-unsaturated carbonyl group [3]. | A primary target in early research. New derivatives aim to enhance potency and selectivity [3]. |
| Caspase-3 [3] | A key protease that executes apoptosis (programmed cell death) [3]. | Design derivatives that can induce apoptosis in cancer cells [3]. | Molecular docking shows some EA derivatives have significant binding modes with caspase-3 [3]. |
| General Cysteinome [4] | The complete set of cysteine residues in the proteome. | EA's α,β-unsaturated carbonyl is a reactive warhead that can engage multiple cysteines [4]. | Chemoproteomic studies show EA is a promiscuous cysteine-reactive drug; a challenge for selectivity [4]. |
Here are some common experimental scenarios and evidence-based guidance.
FAQ 1: What are the primary strategic directions for optimizing EA's structure? Two main strategies are currently prominent:
FAQ 2: How can I address the issue of target promiscuity and improve selectivity? EA's α,β-unsaturated carbonyl makes it a promiscuous cysteine-reactive compound, which can lead to off-target effects [4].
FAQ 3: What are critical pharmacological properties to monitor besides potency? While improving anti-cancer potency is key, other properties are critical for translational success.
To aid in the design and analysis of experiments, here is a visual overview of EA's key mechanisms and an optimization workflow.
For quantitative comparison of experimental results, standardizing data presentation is crucial. The table below outlines a framework for reporting key biological activity data.
| Derivative ID | In Vitro Anti-proliferative IC₅₀ (μM) | TEAD Inhibition (e.g., IC₅₀ or % Inh.) | GSTP1-1 Inhibition (e.g., IC₅₀) | Key Structural Modification |
|---|---|---|---|---|
| EA (Parent) | Reported in specific cell lines (e.g., HCT116, HL60) [3] | Confirmed binder [1] | Potent inhibitor [3] | α,β-unsaturated carbonyl |
| EA-C15 | Sub-micromolar in NCI-H226 [1] | Enhanced activity (Covalent) [1] | (Not specified in context) | Structure-based optimization [1] |
| Compound 2 [3] | 0.86 μM (HL60); 28% viability at 1μM (HCT116) [3] | (Not specified in context) | Significant binding mode [3] | Nitrogen heterocycle |
| Compound 10 [3] | IC₅₀ not specified; 48% viability at 1μM (HCT116) [3] | (Not specified in context) | (Not specified in context) | Nitrogen heterocycle |
Experimental Protocol Highlights:
The field of this compound repurposing is advancing rapidly, with a clear shift towards targeting the Hippo pathway and designing selective covalent inhibitors.
Here are answers to common questions from researchers about EA-induced hearing loss.
Q1: What is the primary mechanism behind EA-induced ototoxicity? EA's ototoxicity is primarily linked to its disruptive effect on the stria vascularis in the cochlea. It induces functional and pathological changes, including:
Q2: Is EA-induced hearing loss typically permanent? In most experimental models, a single dose of EA induces temporary hearing loss and pathological changes in the stria vascularis that are fully reversible within hours to a day [1]. However, permanent hearing loss can occur, particularly under high doses, with intravenous administration in cases of severe renal impairment, or when EA is co-administered with other ototoxic drugs like aminoglycoside antibiotics [1] [3].
Q3: How does EA potentiate the ototoxicity of other drugs? EA regulates the ototoxicity of drugs like gentamicin primarily via the blood-labyrinth barrier (BLB). By disrupting the BLB's integrity, EA facilitates increased entry of co-administered ototoxic drugs into the cochlear fluids, leading to a synergistic increase in hair cell loss and neural damage [2].
Q4: Are there any promising protective agents against EA ototoxicity? Recent research indicates that N-acetylcysteine (NAC) has significant protective potential. Studies show that NAC intervention, particularly as a pretreatment, can significantly attenuate the combined ototoxicity of EA and gentamicin. The protective effect is time-dependent, and notably, EA's disruption of the BLB may even facilitate NAC's entry into the cochlea, enhancing its efficacy [2].
The tables below summarize key risk factors and their experimental observations to guide your study design.
Table 1: Key Risk Factors for this compound Ototoxicity
| Risk Factor | Experimental Observation / Clinical Correlation |
|---|---|
| Renal Impairment | Significantly increases risk of ototoxicity; hearing loss is more frequent and can be permanent in severe renal failure [1] [3]. |
| Concurrent Ototoxic Drugs | Co-administration with aminoglycosides (e.g., Gentamicin) or cisplatin leads to synergistic, severe ototoxicity [2] [3] [4]. |
| Dosage & Route | High doses and intravenous administration pose a greater risk than oral administration [2] [3]. |
| Blood-Labyrinth Barrier | Disruption of the BLB is a key mechanism for potentiating combined drug ototoxicity [1] [2]. |
Table 2: Reversible vs. Permanent EA-Induced Hearing Loss
| Feature | Reversible Hearing Loss | Permanent Hearing Loss |
|---|---|---|
| Typical Cause | Single, moderate systemic dose in healthy models [1]. | High doses, IV administration in renal failure, combination with other ototoxins [1] [3]. |
| Cochlear Pathology | Temporary edema in stria vascularis; full recovery [1]. | Permanent damage to stria vascularis, hair cells, and/or spiral ganglion neurons [2]. |
| Functional Changes | Rapid, complete abolition of Endolymphatic Potential (EP) and sound-evoked potentials (CM, CAP), with full recovery [1]. | Irreversible loss of cochlear function. |
Here are detailed methodologies for key experiments cited in ototoxicity research.
This protocol is based on a 2025 study investigating EA and gentamicin co-administration [2].
The workflow of this protocol can be visualized as follows:
This classic electrophysiological method is crucial for quantifying functional hearing loss in real-time [1].
The relationship between EA's action and the resulting electrophysiological changes is shown below:
Ethacrynic acid is a loop diuretic with distinct pharmacological characteristics that make it particularly valuable for specific research applications and clinical scenarios. Unlike other loop diuretics such as furosemide, bumetanide, and torsemide, this compound lacks a sulfonamide moiety, making it the preferred loop diuretic for patients with sulfa allergies [1]. This structural difference also influences its metabolic pathways and potential drug interactions.
The table below summarizes key characteristics of this compound in comparison to other loop diuretics:
Table: Comparative Pharmacological Properties of Loop Diuretics
| Parameter | This compound | Furosemide | Bumetanide | Torsemide |
|---|---|---|---|---|
| Sulfonamide Group | No | Yes | Yes | Yes |
| Bioavailability | ~100% (IV) [1] | ~50% (highly variable) [2] | >80% [2] | >80% [2] |
| Onset of Action (IV) | 5 minutes [1] | 30-60 minutes [2] | 10-30 minutes [2] | 10-30 minutes [3] |
| Peak Effect (IV) | 30 minutes [1] | 30 minutes [2] | 15-30 minutes [2] | 30-60 minutes [3] |
| Half-Life | Not specified in results | 1.5-2 hours [2] [3] | ~1 hour [2] [3] | 3-4 hours [2] [3] |
| Primary Metabolism | Renal [1] | Renal (glucuronidation) [3] | Hepatic [3] | Hepatic [3] |
| Unique Research Applications | Sulfa-allergy models, GST inhibition studies [1] | Standard comparator studies | High bioavailability models | Long-duration effect studies |
This compound has received FDA approval for clinical use since 1967 and is indicated for edema management in congestive heart failure, renal impairment, and cirrhotic ascites, especially in sulfonamide-sensitive patients [1]. Beyond its diuretic applications, this compound has gained research interest for its adjuvant anticancer potential due to its ability to inhibit glutathione S-transferase (GST), which is often overexpressed in tumor cells and confers resistance to various chemotherapeutic agents [1].
This compound exerts its potent diuretic effect primarily through reversible inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [1] [2]. This transporter normally mediates reabsorption of 25-30% of filtered sodium load [3]. By inhibiting this cotransporter, this compound disrupts the countercurrent multiplication system, reducing the hypertonicity of the renal medulla and impairing urinary concentrating capacity [1]. The resulting natriuresis and diuresis are more potent than those observed with thiazide diuretics, which act on the distal convoluted tubule [2].
Additionally, this compound exhibits venodilatory properties that contribute to rapid pulmonary decongestion, an effect that may occur even before the onset of significant diuresis [1]. This unique characteristic makes it particularly valuable in research models investigating rapid decongestion strategies in acute heart failure.
Diuretic resistance is clinically defined as the failure to achieve effective congestion relief despite appropriate or escalating diuretic doses [4] [5]. In quantitative research terms, it can be characterized by several metrics:
Table: Quantitative Definitions of Diuretic Resistance
| Metric | Resistance Threshold | Measurement Protocol | Research Utility |
|---|---|---|---|
| Weight Change | <2.7 kg per 40 mg furosemide equivalent [4] | Daily weights during diuretic therapy | Clinical correlation studies |
| Urine Sodium Concentration | <50-70 mmol/L 1-2 hours post-diuretic [6] | Spot urine collection post-administration | Predictive of poor response |
| Diuretic Efficiency | Low net fluid output per 40 mg furosemide [3] [6] | Net fluid output divided by diuretic dose | Prognostic stratification |
| Natriuretic Response | Below predicted by NRPE equation [6] | Spot urine Na/Cr 2 hours post-IV diuretic | Mechanistic studies |
Diuretic resistance to this compound can be categorized by anatomical sites and mechanisms:
Diagram 1: Anatomical Classification of Diuretic Resistance Mechanisms
Recent research has reshaped our understanding of diuretic resistance mechanisms in cardiorenal syndrome. Tubular mechanisms account for >70% of variability in diuretic response, while traditional extratubular mechanisms (reduced renal perfusion, hypoalbuminemia, etc.) play a lesser role than previously thought [6].
Key resistance mechanisms specific to this compound include:
Protocol: NKCC2 Transport Activity Assay
Objective: Quantify this compound potency and resistance mechanisms in cell culture models.
Materials:
Procedure:
Data Interpretation: Rightward shift in IC₅₀ indicates reduced drug potency. Comparison with clinical isolates from resistant patients can identify novel resistance mechanisms.
Protocol: Volume-Overloaded Rat Model
Objective: Evaluate this compound efficacy in settings mimicking clinical diuretic resistance.
Animals: Male Sprague-Dawley rats (250-300g)
Induction of Volume Overload:
Diuretic Response Testing:
Endpoint Measurements:
Protocol: Natriuretic Response Prediction in Human Subjects
Objective: Quantitatively assess diuretic resistance to this compound in clinical research participants.
Procedure:
Validation: Compare predicted versus actual sodium excretion over 6 hours to classify subjects as responsive or resistant [6].
The most effective research strategy to overcome diuretic resistance involves sequential nephron blockade using multiple diuretics with complementary mechanisms of action [4] [5]. This approach counteracts compensatory sodium reabsorption in nephron segments not primarily targeted by this compound.
Table: Combination Therapies to Overcome this compound Resistance
| Combination Approach | Mechanism | Research Protocol | Expected Outcome |
|---|---|---|---|
| This compound + Thiazide | Blocks distal convoluted tubule compensation | Hydrochlorothiazide 25-50 mg PO 30 minutes pre-ethacrynic acid | Synergistic natriuresis, prolonged duration |
| This compound + Spironolactone | Aldosterone antagonism in collecting duct | Spironolactone 25-50 mg daily × 3 days before this compound challenge | Enhanced sodium excretion, reduced potassium wasting |
| This compound + Acetazolamide | Proximal tubule blockade with carbonic anhydrase inhibition | Acetazolamide 500 mg IV × 1 with this compound (ADVOR protocol) [7] | Improved decongestion, addresses metabolic alkalosis |
| This compound + SGLT2 Inhibitor | Enhanced glycosuria with proximal natriuresis | Empagliflozin 10-25 mg daily × 7 days before testing | Osmotic diuresis, synergistic natriuresis |
Diagram 2: Sequential Nephron Blockade - Sites of Action for Combination Diuretic Therapy
Research indicates that diuretic response follows a sigmoid dose-response curve with a threshold effect and ceiling dose [3]. For this compound, the following dosing strategies can overcome resistance:
Q1: What are the primary limitations of this compound in research applications, and how can they be mitigated?
A1: this compound presents two major research challenges: (1) significant ototoxicity risk, particularly with rapid IV administration and when combined with other ototoxic agents; and (2) potent diuretic effect that can rapidly cause volume depletion. Mitigation strategies include:
Q2: How should researchers handle this compound resistance in animal models of heart failure?
A2: In heart failure models, implement a stepped approach:
Q3: What experimental measures best quantify diuretic resistance to this compound?
A3: The most sensitive research metrics include:
Q4: Are there specific populations where this compound shows inherent reduced efficacy?
A4: Yes, several conditions predict reduced this compound response:
Q5: What specialized safety monitoring is required for this compound research protocols?
A5: Enhanced safety monitoring should include:
When designing experiments with this compound, consider these technical aspects:
This compound remains a valuable research tool, particularly in models requiring sulfa-free diuretic therapy or investigation of glutathione S-transferase inhibition. The management of diuretic resistance requires multifaceted approaches targeting both tubular and extratubular mechanisms. Future research directions should focus on:
Ethacrynic acid is a potent loop diuretic that inhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to profound excretion of sodium, chloride, and water [1]. This primary action also significantly increases the renal loss of potassium, magnesium, and calcium, while its effects on bicarbonate can alter acid-base balance [2] [3] [4].
The following table summarizes the key electrolytes requiring monitoring and the associated risks with this compound use.
Table 1: Electrolyte Monitoring Parameters for this compound
| Electrolyte | Primary Risk | Clinical & Research Significance |
|---|---|---|
| Potassium (K⁺) | Hypokalemia [2] [3] [4] | Can precipitate life-threatening cardiac arrhythmias, especially in subjects/patients also receiving digitalis glycosides [2] [3]. |
| Sodium (Na⁺) | Hyponatremia [3] [5] | Indicator of profound volume depletion and water/electrolyte imbalance [3]. |
| Chloride (Cl⁻) | Hypochloremia [2] [4] | Can lead to hypochloremic metabolic alkalosis, which may require specific correction [2] [4]. |
| Magnesium (Mg²⁺) | Hypomagnesemia [2] [3] [4] | Loop diuretics increase urinary Mg²⁺ excretion. Hypomagnesemia can exacerbate hypokalemia and cause muscle cramps or tetany [2] [3]. |
| Calcium (Ca²⁺) | Hypocalcemia (rare in adults) [3] [5] | The effect on calcium excretion is notable; however, symptomatic hypocalcemia is less common [3]. |
| Bicarbonate (HCO₃⁻) | Metabolic Alkalosis [2] [3] | An increase in HCO₃⁻ is a key laboratory finding in metabolic alkalosis caused by fluid and electrolyte loss [2] [3]. |
A rigorous monitoring protocol is essential for managing subjects on this compound, both in clinical trials and preclinical research.
Baseline Assessment & Prerequisite Checks:
Dosing & Ongoing Monitoring Schedule: The intensity of monitoring should be linked to the dosing schedule and route of administration.
Table 2: Monitoring Schedule Based on Dosing Phase
| Phase | Timing/Frequency | Key Monitoring Actions |
|---|---|---|
| Initiation | First 1-2 doses; first week of therapy | Frequent serum electrolyte, CO₂ (bicarbonate), BUN, and creatinine determinations [2] [4]. |
| Intravenous (IV) Dosing | During and immediately after IV infusion | Close monitoring of blood pressure and for signs of ototoxicity (e.g., tinnitus, hearing loss) is critical due to rapid onset [1] [3]. |
| Maintenance / Chronic Dosing | Periodically during active diuresis; as determined by stability | Continue periodic electrolyte and renal function panels. Monitor for signs of imbalance (e.g., muscle weakness, cramps, dizziness, confusion) [3] [4]. |
| Dose Adjustment | After any significant dose increase | Increase monitoring frequency to the "Initiation" phase level until a new steady state is confirmed [2]. |
This protocol can be adapted for in vivo studies to systematically evaluate the electrolyte-wasting effects of this compound.
Aim: To quantify the time-dependent changes in serum and urinary electrolyte levels following a single oral dose of this compound in an animal model.
Materials:
Methodology:
The workflow for this protocol is as follows:
FAQ 1: How should we manage severe hypokalemia in a subject receiving this compound?
FAQ 2: A subject develops tinnitus and hearing loss during IV infusion. What is the immediate protocol?
FAQ 3: The desired diuretic effect is not achieved despite high doses. What are the potential causes and solutions?
The following diagram illustrates the key molecular and physiological mechanisms by which this compound causes electrolyte imbalances, integrating into the overall monitoring protocol.
The table below summarizes the key information on ethacrynic acid's potential for liver injury.
| Aspect | Summary for this compound |
|---|---|
| Clinical Liver Injury in Humans | Exceeding rare, if it occurs at all [1]. Very few unconvincing case reports [1]. |
| Likelihood Score (LiverTox) | E (unlikely cause of clinically apparent liver injury) [1]. |
| Primary Clinical Concerns | Profound diuresis, electrolyte depletion, ototoxicity (including permanent hearing loss), severe gastrointestinal reactions (watery diarrhea) [2] [3]. |
| Mechanism of Potential Injury | In vitro studies suggest early effects on cell volume regulation and mitochondrial function, leading to loss of membrane permeability and calcium control [4]. |
| Relevance of Animal Models | Furosemide, not this compound, is a more common model for drug-induced liver injury in animals. The injury in mice does not reflect the human experience with loop diuretics [1]. |
Although not clinically significant, in vitro studies shed light on how high concentrations of this compound can damage liver cells. The following diagram illustrates this cascade of cellular events.
The key findings from this in vitro model using rat liver slices are [4]:
For scientists designing experiments with this compound, the primary focus should be on its known clinical risks rather than hepatotoxicity.
Ethacrynic acid is a potent loop diuretic, and its use in both clinical and research settings requires careful management due to its steep dose-response curve. Small variances in dose can lead to significant differences in biological response [1].
The table below summarizes the core pharmacological data and structured dosing approach to help achieve a gradual, controlled effect.
| Parameter | Description / Value | Implications for Research |
|---|---|---|
| Bioavailability | Low (oral administration) [2] | Consider administration route (oral/IV) for in vivo models. |
| Elimination Half-life | ~30 min (IV, range 12-160 min) [2] | Short duration; may require frequent dosing in prolonged experiments. |
| Steep Dose-Response | Significant [1] | Critical: Demands precise dosing and small increments (25-50 mg) for adjustment [1] [3]. |
| Target | Na-K-2Cl cotransporter (NKCC2) [1] [2] | Loop diuretic activity; primary mechanism for fluid/electrolyte effects. |
| Recommended Dosing (Oral) | Adults: Start 50 mg once daily [4] [3]. Adjustment: Increments of 25-50 mg [3]. Max Maintenance: Up to 200 mg twice daily for refractory cases [3]. | Start low, increase gradually. Monitor response (e.g., weight, electrolyte balance) closely. |
ECA has emerged as a promising candidate for drug repurposing in cancer research, showing efficacy across various cancer cell lines by targeting multiple pathways [2]. The cytotoxicity data is summarized in the table below.
| Cancer Type | Cell Line | ECA IC₅₀ (μM) | Treatment Duration |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not Indicated [2] |
| Multiple Myeloma | RPMI-8226 | 8 | 72 hours [2] |
| Breast Cancer | MDA-MB-231 | 42.74 | 48 hours [2] |
| Lung Cancer | A549 | 87.03 | 48 hours [2] |
| Pancreatic Cancer | DanG | 67.8 | Not Indicated [2] |
| Chronic Lymphocytic Leukemia (CLL) | Primary Cells | ~3 μM (induces apoptosis) | 48 hours [5] |
> Important Note on Specificity: While ECA shows toxicity to cancer cells, it also has known side effects, such as ototoxicity (hearing loss) and potential liver damage at high doses [1] [2]. These organ toxicities should be considered when designing and interpreting animal models or toxicity assays.
Understanding ECA's mechanisms is crucial for troubleshooting experimental outcomes. It has a traditional diuretic action and more recently investigated anti-cancer pathways.
The following diagram illustrates ECA's primary action as a loop diuretic in the kidney.
ECA's anti-cancer effects involve multiple pathways. The diagram below outlines two key, well-documented mechanisms: inhibition of the Wnt/β-catenin pathway and targeting of the TEAD transcription factor.
Q1: How can we mitigate the high variability in cellular response to ECA in our viability assays?
Q2: What are the critical controls for experiments investigating ECA's mechanism?
Q3: Our in vivo model shows unexpected toxicity. What should we check?
The basis for seeking a sulfa-free alternative lies in the molecular structure of drugs.
The clinical evidence on cross-reactivity between antibiotic and non-antibiotic sulfonamides is complex. A large retrospective cohort study found that patients with a history of allergy to a sulfonamide antibiotic had an adjusted odds ratio of 2.8 for a subsequent reaction to a non-antibiotic sulfonamide. However, the same study found an even higher odds ratio (3.9) for a penicillin allergy in those patients, suggesting the risk may be due to a general predisposition to drug allergies rather than specific cross-reactivity [5]. Numerous case reports and reviews conclude that the actual risk of cross-reactivity is low, but because severe reactions can occur, caution and alternatives are warranted in patients with a known severe allergy [1] [6] [5].
A primary researched application for this compound is in diuretic renal scintigraphy, a diagnostic procedure for obstructive uropathy.
Diuretic Renal Scintigraphy Protocol
The following table summarizes a protocol validated in clinical studies for using this compound as an alternative to furosemide [6]:
| Protocol Component | Details |
|---|---|
| Indication | Diuretic renal scintigraphy in patients with a known severe sulfonamide allergy (e.g., hives, tongue swelling, respiratory distress) [6]. |
| Radiotracer | 370 MBq (10 mCi) of ⁹⁹ᵐTc-Mercaptoacetyltriglycine (MAG3) administered intravenously [6]. |
| Diuretic Agent | This compound, 25 mg in 50 mL of 5% dextrose water [6]. |
| Administration | Intravenous infusion over 15 minutes, starting 30 minutes after radiotracer injection [6]. |
| Imaging | Post-diuretic imaging is initiated immediately after the infusion is complete and continues for 30 minutes [6]. |
| Key Monitoring | Blood pressure should be monitored due to the risk of immediate volume depletion [3] [6]. |
This protocol has been shown to provide diagnostically useful information on obstruction status with no adverse clinical impact in reported cases [7] [6] [4].
For research and development purposes, a comprehensive understanding of this compound's profile is essential. The following table compares it with a standard loop diuretic.
| Parameter | This compound | Furosemide (for comparison) |
|---|---|---|
| Drug Class | Loop diuretic [3] | Loop diuretic |
| Sulfonamide Structure | No [3] [6] | Yes [1] [6] |
| Primary Mechanism | Inhibits the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle [3]. | Same site, different molecular interaction. |
| Onset of Action (IV) | ~5 minutes [3] [6] | - |
| Peak Effect (IV) | ~30 minutes [3] [6] | - |
| Bioavailability (IV) | Nearly 100% [3] [6] | - |
| Key Adverse Effects | Ototoxicity (transient or permanent hearing loss, risk increased with other ototoxic drugs), volume depletion, hypokalemia, metabolic alkalosis [3] [6]. | - |
| Contraindications | Anuria, concurrent use of other ototoxic drugs (e.g., aminoglycosides, cisplatin) [3]. | - |
| Cost Note | Significant; intravenous dose can cost $300-$600, substantially more than furosemide [6]. | Low-cost generic available [8]. |
Q1: What is the definitive scientific reason this compound can be used in patients with a sulfa allergy? A: The hypersensitivity to antibiotic sulfonamides is largely tied to the presence of an aryl amine group, which this compound does not possess. Its structure is based on a phenoxyacetic acid backbone, making it chemically distinct and not expected to cross-react in sulfa-allergic individuals [3] [2] [5].
Q2: Are there any other sulfa-free diuretics besides this compound? A: Yes. The potassium-sparing diuretics (amiloride, triamterene, and spironolactone) also lack a sulfonamide group and are safe for patients with sulfa allergies [2] [5]. However, they are not loop diuretics and do not have the same potency or site of action.
Q3: What is the most critical safety concern when administering intravenous this compound in a clinical trial or procedure? A: Ototoxicity is a major novel adverse effect. Transient or even permanent hearing loss can occur, particularly with IV administration, high doses, or when used concurrently with other ototoxic drugs like aminoglycosides or cisplatin [3] [6]. Vigilant patient monitoring and screening for concomitant medications are crucial.
To visualize the clinical decision and experimental protocol for using this compound in renal scintigraphy, the following diagram outlines the workflow:
| Parameter | Specification |
|---|---|
| Approved Clinical Indications | Situations requiring rapid diuresis (e.g., acute pulmonary edema); impaired GI absorption [1] [2] |
| Recommended Single Dose | 0.5 to 1 mg/kg; occasionally a second dose may be needed. A single dose should not exceed 100 mg in critical situations [3] [4]. |
| Onset of Action | Within 5 minutes [1] [5] [6] |
| Peak Diuretic Effect | Within 30 minutes [5] [6] |
| Major Safety Risks | Profound electrolyte/water depletion, ototoxicity (hearing loss), acute hypotension [1] [5] [2] |
| Critical Reconstitution | Reconstitute 50 mg vial with 50 mL of Sodium Chloride Injection or 5% Dextrose Injection [3]. |
| Administration Route | Slow intravenous injection; Do not give IM or SC [3]. |
This methodology ensures solution stability and safe delivery.
Vigilant monitoring is required due to the drug's potency and rapid action.
| Issue | Potential Cause / Mechanism | Preventive / Corrective Action |
|---|---|---|
| Severe Ototoxicity | Dose-related toxicity; synergy with other ototoxic drugs [1] [5]. | Avoid concurrent use with other ototoxic drugs (e.g., aminoglycosides, cisplatin). Use the lowest effective dose. Discontinue drug if symptoms occur [1] [2]. |
| Profound Diuresis & Electrolyte Depletion | Inhibition of Na⁺-K⁺-2Cl⁻ symporter in the loop of Henle [5] [6]. | Initiate therapy with small doses. Monitor electrolytes and weight frequently. Ensure adequate electrolyte replacement [1] [2]. |
| Acute Hypotension | Rapid contraction of plasma volume from vigorous diuresis [5]. | Avoid excessive and rapid weight loss. Monitor blood pressure closely, especially in elderly patients [1] [2]. |
| Allergic Reaction | Hypersensitivity to this compound or any component of the product [1] [2]. | Discontinue drug and do not readminister. |
| Severe Watery Diarrhea | Idiosyncratic drug reaction [1] [2]. | Discontinue drug immediately and permanently. Do not readminister [1] [2]. |
To help visualize the key safety monitoring steps during experimental administration, the following workflow outlines the critical checks:
For researchers, understanding ethacrynic acid's known clinical interactions is crucial for designing safe pre-clinical trials and assessing off-target effects.
The table below summarizes the major types of clinically significant drug interactions [1] [2] [3]:
| Interaction Category | Examples of Interacting Agents | Potential Effect & Risk | Management Recommendation |
|---|---|---|---|
| Ototoxic Drugs | Aminoglycosides (e.g., Gentamicin), Cisplatin [2] | Synergistic ototoxicity; may cause permanent hearing loss [2] | Avoid combination. If unavoidable, implement rigorous auditory monitoring. |
| Nephrotoxic Drugs | Some Cephalosporins [4] | Increased risk of kidney toxicity [4] | Avoid concurrent use. Monitor renal function closely. |
| Lithium | Lithium [4] | Reduced renal clearance of lithium, high risk of lithium toxicity [4] | Generally avoid combination. Use with extreme caution and monitor lithium levels. |
| Anticoagulants | Warfarin [4] | This compound may displace warfarin from plasma proteins, potentiating anticoagulant effect [4] | Reduce anticoagulant dosage; monitor prothrombin time closely. |
| Other Diuretics | Furosemide, Bumetanide [1] [5] | Potentiates electrolyte depletion and dehydration [5] | Typically avoid. Use under special circumstances with intense monitoring. |
| Antihypertensives | ACE Inhibitors (e.g., Enalapril, Lisinopril) [3] | Potentiates hypotensive effects [3] [4] | Monitor blood pressure; dosage adjustment of antihypertensive may be required. |
| NSAIDs | Ibuprofen, Naproxen [4] | May reduce the diuretic and antihypertensive effects of this compound [4] | Observe patient to determine if the desired diuretic effect is obtained. |
| Digitalis Glycosides | Digoxin [4] | Hypokalemia induced by this compound can precipitate digitalis toxicity [4] | Frequently monitor and correct potassium levels. |
| Corticosteroids | Prednisone [4] | Potentiates potassium loss [4] | Monitor potassium levels; supplement as necessary. |
This compound has shown promise in oncology research through newly discovered mechanisms beyond its diuretic action. The following diagram illustrates these key pathways.
These mechanisms provide a foundation for specific experimental protocols.
This protocol is based on research that identified this compound as a novel TEAD inhibitor through virtual screening and experimental validation [6].
1. In Silico Virtual Screening (Preparation)
2. Cell-Based Luciferase Reporter Assay (Validation)
3. Western Blot Analysis (Mechanistic Confirmation)
Q1: What is the key advantage of this compound over other loop diuretics in a research setting? Its primary non-clinical advantage is its lack of a sulfonamide group [2] [7]. This makes it a valuable tool compound for experiments where sulfa-drug chemistry might cause confounding off-target effects or in models with sulfonamide hypersensitivity.
Q2: What are the critical safety and toxicity concerns to manage in in-vivo studies? The most significant risks are ototoxicity (hearing loss, especially with IV administration or high doses) and rapid electrolyte/fluid imbalance (leading to hypokalemia, hypovolemia, and azotemia) [2] [4]. In animal studies, careful dose calibration and monitoring of weight, fluid intake, and renal function are essential.
Q3: Are the anticancer effects of this compound seen at clinically relevant doses? Currently, the anticancer mechanisms (TEAD, GSTP1 inhibition) are primarily observed in in-vitro and pre-clinical models, often at concentrations higher than those used for diuresis [6] [8]. Its repurposing potential lies in developing analogs with improved efficacy and safety profiles for oncology.
| Parameter | Ethacrynic Acid | Furosemide | Bumetanide | Torsemide |
|---|---|---|---|---|
| Approx. Equivalent Dose | 50-60 mg [1] | 40 mg [1] | 1 mg [2] | 20 mg [2] |
| Sulfonamide Moisty | No (sulfa-free) [3] [4] | Yes [2] | Yes [2] | Yes [2] |
| Ototoxicity Risk | Higher (especially IV) [3] [2] | Lower (risk present) [2] | Lower (risk present) [2] | Lower (risk present) [2] |
| Bioavailability | ~100% (IV) [3] | ~50% [2] | ~80% [2] | ~80% [2] |
| Half-Life | 2-4 hours [4] | 1.5-2 hours [2] | ~1 hour [2] | 3-4 hours [2] |
| Primary Clinical Niche | Sulfa-allergic patients; refractory edema [3] [4] | First-line for edema/CHF [2] | High potency; alternative to furosemide [2] | Long duration; tissue remodeling effects [5] |
The equivalency is inferred from clinical practice and pharmacological data rather than direct head-to-head trials.
The following diagram outlines the key experimental workflow used to investigate the synergistic ototoxicity between this compound (EA) and Gentamicin (GM), as detailed in a 2025 study [7].
Diagram of Ototoxicity Synergy Experiment
The experimental methodology can be summarized as follows [7]:
The proposed mechanism by which this compound (EA) regulates gentamicin (GM) ototoxicity, particularly through the blood-labyrinth barrier (BLB), is visualized below.
Pathway of this compound-Regulated Ototoxicity
This mechanism involves two primary pathways [7]:
For researchers and drug development professionals, this compound's profile is defined by its unique sulfa-free structure and a higher-risk ototoxicity profile. Its clinical use is largely reserved for patients with sulfa allergies or refractory edema. The equivalency to furosemide is an estimate for clinical dosing, but key experimental differentiators include its distinct inhibition of kynurenic acid production and its potent synergistic ototoxicity with aminoglycosides via blood-labyrinth barrier disruption.
The table below summarizes key information on Ethacrynic Acid and other FXIIIa inhibitors for which data was available in the search results.
| Inhibitor Name | Type / Origin | Reported Potency (IC₅₀) | Key Characteristics & Selectivity Notes | Research & Development Stage |
|---|
| This compound [1] [2] [3] | Small Molecule (Michael acceptor) | ~105-120 µM (Activity assay; α-α polymer.) [1] [3] | - Covalently binds catalytic Cys314 [1] [2].
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used to characterize this compound's effects on FXIIIa.
The following diagram illustrates the logical sequence of key experiments used to characterize this compound as a FXIIIa inhibitor, from initial screening to mechanistic studies.
Ethacrynic acid exerts its anticancer effects through several distinct biological mechanisms, as illustrated in the following pathway diagram:
The primary mechanisms identified in recent studies include:
The cytotoxic activity of EA, measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types, indicating its potential as a broad-spectrum agent with particular efficacy in certain cancers.
| Cancer Type | Cell Line | IC50 (μM) | Treatment Duration | Key Findings & Mechanisms |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 39.6 - 42.7 | 24-48 hours | Inhibited GSTP1, induced apoptosis; synergized with Afatinib [7] [8] [5]. |
| Prostate Cancer | LNCap / PC3 | 46 - 67 | 48 hours | Targeted GSTP1, downregulated PI3K/AKT pathway, induced G0/G1 cell cycle arrest [7] [2] [8]. |
| Multiple Myeloma | RPMI-8226 | 8 | 72 hours | Showed significant growth inhibition in vitro and in mouse models [7] [8]. |
| Lung Cancer | A549 | 87.0 - 178 | 48 hours | Synergized with Afatinib; inhibited WNT/β-catenin and STAT3 pathways, suppressed B7-H4 [7] [8] [4]. |
| Hepatocellular Carcinoma | Hep3B | 6.4 | Not Indicated | Demonstrated high potency in specific liver cancer cell lines [7] [8]. |
| Colon Cancer | HCT116 / HT29 | 56 - 68 | 48 hours | Induced cell death at high concentrations (60-100 μM) [7] [8]. |
A key strategy to enhance efficacy and overcome drug resistance is using EA in combination with other agents. The following table summarizes validated synergistic drug combinations.
| Combination Drug | Cancer Model | Experimental Findings | Proposed Mechanism |
|---|---|---|---|
| Afatinib (EGFR TKI) | NSCLC (H1975 cells), Breast Cancer | Strong synergy (CDI<0.7); in vivo tumor growth reduction [4] [5]. | Enhanced cell cycle arrest & apoptosis; inhibition of WNT/β-catenin and MAPK-ERK pathways [4] [5]. |
| Neratinib (EGFR TKI) | Breast Cancer (MCF-7, MDA-MB-231) | Synergistic effect (CDI<1) in reducing cell viability [5]. | Similar to Afatinib; leveraging EA's multi-pathway inhibition [5]. |
| Other Chemotherapeutics | Multiple Myeloma, Breast Cancer | Reversal of drug resistance; enhanced cytotoxicity of conventional drugs [7] [8]. | GSTP1 inhibition prevents detoxification of co-administered drugs, increasing their intracellular concentration and efficacy [7] [8]. |
To ensure the reproducibility of findings, here are the core methodologies from key studies.
The experimental data confirms that this compound is a versatile agent with multi-target anticancer activity. Its promise lies in two key areas:
Future work should focus on developing EA derivatives with improved bioavailability and reduced side effects (like ototoxicity and liver damage) to fully realize its clinical potential [7] [8].
The assessment of potency for EA derivatives is primarily focused on their anti-proliferative activity against various cancer cell lines, measured by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.
Table 1: Anti-proliferative Activity of Selected EA Derivatives [1] [2]
| Compound | Description | HL60 (Promyelocytic Leukemia) IC₅₀ (μM) | HCT116 (Colon Carcinoma) IC₅₀ (μM) | Other Cancer Cell Lines (IC₅₀) |
|---|---|---|---|---|
| EA (Parent) | Lead compound | >10 [2] | - | - |
| Compound 8 | Propargyl & hydroxyl groups | 0.015 (15 nM) [2] | - | A549 (41.2 nM), MCF7 (61.5 nM), PC3 (68.7 nM) [2] |
| Compound 2 | Nitrogen heterocycle | 0.86 [1] | Active at 1μM (28% viability) [1] | - |
| Compound 3 | Nitrogen heterocycle | 1.21 [1] | - | - |
| Compound 10 | Nitrogen heterocycle | 2.37 [1] | Active at 1μM (48% viability) [1] | - |
| Compound 7 | Amide derivative | 1.7 [2] | - | - |
Key Insights from Structure-Activity Relationship (SAR):
To ensure the reproducibility of the data presented, here are the methodologies for the core experiments cited.
1. In Vitro Anti-proliferative Assay [1] [2]
2. Molecular Docking Studies [1] [4]
3. Synthesis of EA Derivatives [1] [2]
Ethacrynic acid and its potent derivatives exhibit multi-target anti-proliferative effects through several mechanisms, as illustrated in the pathway below.
The diagram above shows the two primary anti-cancer mechanisms of EA derivatives:
The repurposing of this compound as a lead structure for anti-cancer agents is a promising field. Future work may focus on:
| Parameter | Ethacrynic Acid | Furosemide | Bumetanide | Torsemide |
|---|---|---|---|---|
| Ototoxicity Risk | High (dose-related, can be permanent) [1] | Moderate [2] | Lower [2] | Lower [2] |
| Unique/Severe AEs | Severe watery diarrhea (can necessitate discontinuation) [1] | Vitamin B1 deficiency, Wernicke's encephalopathy, GI mucosal pigmentation [2] | Increased blood ketones, metabolic encephalopathy, immune hypersensitivity [2] | Prolonged prothrombin time, bleeding events, pemphigoid [2] |
| Common Class-Wide AEs | Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [1] [2] [3] | Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3] | Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3] | Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3] |
| Bioavailability | Not specified in search results | Highly variable (10% - 100%) [2] [4] | High (80% - 100%) [2] | High (80% - 100%) [2] [4] |
| Primary Route of Elimination | Not specified in search results | Renal (~50%) [2] | Hepatic (~50%) [2] | Hepatic (~80%) [2] |
The safety profiles presented above are supported by a range of clinical studies and post-marketing surveillance data.
Evidence on this compound's Distinct Risks: The most salient safety concerns for this compound come from its official prescribing information. It carries a Black Box Warning for profound diuresis and electrolyte depletion, and it is flagged for a risk of permanent deafness, particularly with high IV doses in renally impaired patients [1]. Furthermore, it is the only loop diuretic noted to cause severe, watery diarrhea severe enough to require the drug to be discontinued and never used again in the affected patient [1]. A 2019 study comparing it to furosemide in a cardiac ICU confirmed its efficacy but reported tinnitus and hearing loss in the this compound group, alongside a higher treatment cost [5].
Modern Pharmacovigilance for Other Loop Diuretics: A large 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified novel, under-recognized safety signals for the other loop diuretics [2]. These findings, summarized in the table above, move beyond the classic known adverse effects and highlight the importance of monitoring for metabolic and immune-related issues with long-term use.
Clinical Context and Use: Due to this risk-benefit profile, this compound is typically reserved for specific situations. Its primary indication is for the treatment of edema when a potent agent is required and the patient has a documented allergy to sulfonamide-derived diuretics (like furosemide, bumetanide, and torsemide) [1] [4]. In contrast, torsemide has been investigated for potential additional benefits, such as anti-aldosterone and antifibrotic effects, though a large trial (TRANSFORM-HF) did not show a mortality benefit over furosemide [4].
The following diagram illustrates the mechanism underlying a key dose-limiting adverse effect shared by loop diuretics, with this compound posing a particularly high risk.
Diagram: Proposed Molecular Pathway for Loop Diuretic-Induced Ototoxicity. The mechanism is linked to the inhibition of ion transport (NKCC2) in the stria vascularis of the inner ear, disrupting the endocochlear potential essential for hearing [1] [2].
For researchers and drug developers, these findings highlight:
The table below compares ethacrynic acid with other loop diuretics based on available clinical and economic information.
| Diuretic | Primary Clinical Use | Cost per Unit (USD) | Dosing & Management | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| This compound | Edema in CHF, liver failure, renal failure [1] [2] | ~$5.69 (25 mg tablet, Feb 2021) [1] | Steep dose-response curve; requires careful dosing [1] [2] | Can be used in patients with sulfa allergy [1] [2] | Higher cost; significant ototoxicity risk [1] [3] [2] |
| Furosemide | Edema, hypertension [4] | ~$0.07 (40 mg tablet) [4] | More manageable dose-response [1] | Low cost; extensive clinical experience [4] | Contraindicated in sulfa allergy; electrolyte disturbances [3] |
| Bumetanide | Edema [4] | ~$98.09 (0.5 mg/device, nasal spray) [4] | Information missing | Information missing | High cost for specific formulations [4] |
Note on Costs: The provided cost data is not current. This compound has a history of significant price fluctuations, and one study concluded it was a "costly alternative" to furosemide [1] [3]. A proper cost-effectiveness analysis would require up-to-date pricing and data on long-term patient outcomes.
Beyond its use as a diuretic, this compound is being investigated for drug repurposing in oncology. The table below summarizes its multifaceted anticancer effects based on preclinical studies.
| Cancer Hallmark Targeted | Experimental Model | Reported Effect / Mechanism | Key Experimental Findings |
|---|---|---|---|
| Proliferation & Growth | Various cell lines (e.g., breast, lung, myeloma) & mouse models [5] [6] | Induces cell death (apoptosis); inhibits cancer cell proliferation [5] [6] | Dose-dependent reduction in tumor growth; enhanced effect in combination with drugs like afatinib [5] [6]. |
| Metastasis & Invasion | Cell migration assays [5] | Inhibits cell migration and invasion [5] | Reduced ability of cancer cells to move and invade surrounding tissues in vitro [5]. |
| Drug Resistance | Studies on Glutathione S-transferase (GST) [5] | Inhibits GST, an enzyme linked to chemotherapy resistance [5] | Re-sensitizes cancer cells to certain anticancer drugs [5]. |
| Transcriptional Regulation | MDA-MB-231 & NCI-H226 cancer cells [7] [8] | Binds TEAD palmitoylation pocket, inhibiting YAP/TAZ-TEAD oncogenic signaling [7] [8] | Downregulates target genes (CTGF, CYR61); inhibits cell proliferation, migration [7] [8]. |
The following diagram illustrates a typical experimental workflow used in research to validate the TEAD inhibition mechanism of this compound, as described in recent studies [7] [8].
To ensure reproducibility, here are the methodologies for two critical assays used in this research:
Thermal Shift Assay (TSA) Protocol [7]
Gene Expression Analysis via qPCR Protocol [7] [8]
CTGF, CYR61) and a housekeeping gene (e.g., GAPDH). The relative expression level of the target genes in the treated group versus the control is calculated using the ΔΔCt method.
| Parameter | Ethacrynic Acid | Furosemide | Bumetanide | Torsemide |
|---|---|---|---|---|
| Sulfonamide-free | Yes [1] | No [1] | No [2] | No [2] |
| Primary Indication | Edema when a potent agent is required; preferred in sulfa-allergy [3] [4] | Edema, Hypertension [5] | Edema [5] | Edema [2] |
| Bioavailability | Not fully specified; rapid absorption [3] | 10-100% (high variability) [2] | High (80-100%) [2] | High (80-100%) [2] |
| Half-life (hours) | ~1 [5] [6] | ~1.5 [5] [6] | ~3.4 [5] | 3-4 [2] |
| Key Efficacy Finding | Superior urine output & more negative fluid balance vs. furosemide in pediatric cardiac surgery (POD 0) [7] | Standard diuretic efficacy [7] | 40x more potent than furosemide in NKCC2 binding affinity [2] | Combined diuretic & anti-aldosterone effects [2] |
| Ototoxicity Risk | Substantial; can be irreversible, especially with IV use and renal impairment [2] [3] [4] | Moderate [2] | Lower risk compared to others [2] | Not specifically highlighted |
| Metabolic & Novel AE Signals from FAERS (2025) | Not a focus of recent analysis | Vitamin B1 deficiency, Wernicke’s encephalopathy, GI mucosal pigmentation [2] | Increased blood ketones, metabolic encephalopathy, immune hypersensitivity [2] | Prolonged prothrombin time, bleeding events, pemphigoid [2] |
| Dosing Consideration | Steep dose-response curve; requires careful titration [1] | Standard dosing [5] | High potency; used to overcome furosemide resistance [2] | Stable diuretic effect due to long half-life [2] |
Supporting the comparative data above are key clinical and pharmacovigilance studies with detailed methodologies.
A 2015 prospective, randomized, double-blinded study directly compared continuous infusions of this compound and furosemide [7].
A 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified novel safety signals, though it focused on furosemide, bumetanide, and torsemide, highlighting the need for continued, targeted pharmacovigilance for this compound [2].
All loop diuretics share a primary mechanism but differ in their potential for off-target effects, particularly ototoxicity.
| Feature | Ethacrynic Acid (Loop Diuretic) | Thiazide Diuretics |
|---|---|---|
| Primary Site of Action | Thick Ascending Limb of the Loop of Henle [1] [2] | Distal Convoluted Tubule [3] |
| Molecular Target | Na+-K+-2Cl- (NKCC2) Cotransporter [1] [2] | Na+-Cl- (NCC) Cotransporter [3] |
| Diuretic/Natriuretic Potency | High ceiling; can cause profound diuresis [4] [1] | Moderate; limited maximal effect [4] [1] |
| Efficacy in Advanced CKD (GFR < 30 mL/min) | Generally remains effective [1] [2] | Traditionally considered ineffective, though modern evidence is challenging this view [5] [6] [3] |
| Effect on Calcium Excretion | Increases urinary calcium excretion [1] | Decreases urinary calcium excretion [7] |
| Effect on Uric Acid | Can increase serum uric acid (hyperuricemia) [1] [8] | Increases serum uric acid (hyperuricemia); can precipitate gout [7] |
| Key Distinct Adverse Renal/Systemic Effects | - Ototoxicity (higher incidence than other loops) [1]
The different renal effects stem from their distinct mechanisms and sites of action within the nephron, as illustrated below.
The comparisons in the table are supported by clinical and experimental studies:
Quantitative Diuretic Potency: A comparative study in healthy volunteers under maximal hydration showed that a single 20 mg dose of indacrinone (a uricosuric diuretic) increased fractional Na+ excretion to 4.93% of GFR, similar to hydrochlorothiazide (HCTZ) which increased it to 3.16% of GFR. In contrast, 100 mg of this compound (EA) produced a much more potent effect, increasing fractional Na+ excretion to 14.5% of GFR [4].
Methodology of Renal Clearance Studies: The data above was generated using standard renal clearance protocols [4]:
Efficacy in Chronic Kidney Disease (CKD): The belief that thiazides are ineffective in advanced CKD (GFR < 30 mL/min/1.73 m²) is being re-evaluated. A 2023 systematic review and meta-analysis that included five clinical trials (mean GFR as low as 13 mL/min/1.73 m²) found that thiazides and thiazide-like diuretics maintain their effectiveness in lowering blood pressure in patients with advanced CKD. This suggests a role for them in this population, contrary to long-standing doctrine [5] [3].
Loop diuretics represent a class of potent therapeutic agents primarily used to manage edematous states associated with congestive heart failure, renal impairment, and hepatic cirrhosis. Among these agents, ethacrynic acid and furosemide have been extensively studied not only for their therapeutic efficacy but also for their ototoxic potential, which presents significant clinical challenges and research interests. Both drugs function by reversibly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, thereby reducing sodium chloride reabsorption and producing potent diuresis. However, their ototoxic profiles differ considerably in both clinical manifestations and underlying mechanisms, necessitating a thorough comparative analysis for researchers and drug development professionals.
The historical context of loop diuretic ototoxicity emerged in the 1960s when clinical observations first documented hearing abnormalities following administration of these agents. While both this compound and furosemide are widely recognized as having ototoxic potential, they differ in their chemical structures, potency, and specific mechanisms of inner ear damage. Understanding these differences is crucial for developing safer analogues and implementing appropriate clinical monitoring protocols. This comprehensive review synthesizes current scientific knowledge on the comparative ototoxicity of these agents, with particular emphasis on experimental data, molecular pathways, and implications for drug development.
Table 1: Basic Pharmacological Comparison of this compound and Furosemide
| Parameter | This compound | Furosemide |
|---|---|---|
| Brand Names | Edecrin, Sodium Edecrin | Lasix, Diaqua-2, Furoscix |
| First Approval Date | January 10, 1967 | July 1, 1966 |
| Drug Class | Loop diuretic | Loop diuretic |
| Primary Indications | Ascites, Pulmonary Edema, Renal Failure, Edema, Nonobstructive Oliguria | Edema, Congestive Heart Failure |
| Dosage Forms | Intravenous powder for injection, Oral tablet | Injectable solution, Oral liquid, Oral solution, Oral tablet |
| Half-Life | 1 hour | 1.5 hours |
| Pregnancy Category | Category B (No proven risk in humans) | Category C (Risk cannot be ruled out) |
| Average Rating | 8.0/10 (1 rating) | 6.7/10 (122 ratings) |
| Cost* (100 tablets) | $196.80 - $388.02 (25 mg) | $7.24 (40 mg) |
*Prices are without insurance coverage [1]
This compound and furosemide share several pharmacological properties as loop diuretics but exhibit distinct characteristics that influence their clinical application and ototoxic potential. Both drugs are available in oral and intravenous formulations, allowing for flexible administration depending on clinical urgency. However, their half-lives differ significantly, with furosemide demonstrating a slightly longer duration of action (1.5 hours versus 1 hour), which may influence both diuretic efficacy and ototoxic risk profile. The pregnancy categories also differ, with this compound classified as Category B (no proven risk in humans) compared to furosemide's Category C (risk cannot be ruled out), potentially influencing drug selection in specific patient populations [1].
From a clinical perspective, user-reported ratings from Drugs.com indicate a higher average satisfaction with this compound (8.0/10 from 1 rating) compared to furosemide (6.7/10 from 122 ratings), though this data should be interpreted with caution given the substantial difference in sample size. Of particular note is the significant cost disparity between these agents, with this compound priced substantially higher than furosemide ($196.80-$388.02 versus $7.24 for 100 tablets), which may influence formulary decisions and accessibility despite potential differences in ototoxic risk [1].
The ototoxic mechanisms of loop diuretics primarily involve disruption of ionic and fluid homeostasis within the cochlea, specifically targeting the stria vascularis and the blood-labyrinth barrier. Both this compound and furosemide induce pathological changes characterized by the formation of edematous spaces in the epithelium of the stria vascularis, which leads to a rapid decrease of the endolymphatic potential (EP) and eventual loss of cochlear potentials including the cochlear microphonic potential, summating potential, and compound action potential [2]. The stria vascularis is responsible for generating the endocochlear potential (+80 mV) and maintaining the unique ionic composition of endolymph (high K+, low Na+), which is essential for proper hair cell function and auditory transduction.
The primary cellular target for both diuretics appears to be the Na+/K+/2Cl- cotransporter in the stria vascularis, though recent evidence suggests that their ototoxic effects may be more complex. Experimental studies indicate that one of the earliest effects observed in vivo is the abolition of blood flow in the vessels supplying the lateral wall of the cochlea, suggesting that diuretics may induce local vasoconstriction through renin secretion and angiotensin formation by pericytes surrounding strial arterioles [2]. This ischemia-induced disruption of the blood-labyrinth barrier then allows entry of potentially toxic substances into the cochlear fluids, exacerbating the direct effects on ionic homeostasis.
Figure 1: Molecular Pathways of Loop Diuretic Ototoxicity. This diagram illustrates the common and distinct mechanisms through which this compound and furosemide induce ototoxicity, culminating in temporary or permanent hearing loss.
While both drugs share common ototoxic pathways, important differences exist in their specific mechanisms and potency. Experimental evidence suggests that this compound may have additional effects on mitochondrial function and oxidative stress pathways that contribute to its ototoxic profile. Studies comparing various loop diuretics have demonstrated that this compound, furosemide, bumetanide, and piretanide all cause substantial dose-related reduction of the endocochlear potential, while other diuretics such as the (+) isomer of indacrinone and ozolinone cause minimal EP changes even at high doses [3]. This structure-activity relationship suggests specific molecular interactions beyond simple NKCC inhibition.
The reversibility of ototoxic effects also differs between these agents and depends on dosage, administration rate, and co-exposure to other ototoxins. Single systemic administration of either drug typically induces only temporary pathological damage or edema to the stria vascularis and cochlear lateral wall, with characteristic features including damage to marginal cells and swelling of both intermediate cells and the intrastrial space [2]. Importantly, neither drug directly damages cochlear or vestibular hair cells or spiral ganglion neurons when administered alone in experimental animals, suggesting that the primary site of injury is the stria vascularis rather than the sensory cells themselves [2].
Table 2: Experimental Models and Methodologies for Assessing Diuretic Ototoxicity
| Experimental Model | Key Methodologies | Measured Parameters | Relevance to Ototoxicity |
|---|---|---|---|
| In vivo animal models (chinchilla, guinea pig) | Microelectrode recording; Intravenous drug administration | Endocochlear Potential (EP); Cochlear Microphonic Potential (CM); Compound Action Potential (CAP) | Direct measurement of cochlear function changes; Dose-response relationships |
| Organ culture systems | Isolated inner ear preparations; Controlled drug application | Strial morphology; Cellular integrity; Ionic composition | Assessment of direct ototoxic effects independent of systemic factors |
| Cochlear potential monitoring | Continuous EP monitoring before, during, and after drug administration | EP reduction magnitude; Recovery time course; Threshold shifts | Quantitative comparison of ototoxic potency between diuretics |
| Histopathological analysis | Electron microscopy; Tissue fixation and staining | Strial edema; Cellular swelling; Intrastrial space expansion | Correlation of functional changes with structural damage |
Various experimental models have been developed to study loop diuretic ototoxicity, each offering unique insights into the mechanisms and progression of hearing damage. In vivo animal models, particularly chinchillas and guinea pigs, have been extensively used to measure changes in cochlear potentials following diuretic administration. These models allow researchers to quantify the rapid reduction in endocochlear potential that occurs within minutes of intravenous injection and track its recovery over subsequent hours [2] [3]. The chinchilla model has proven particularly valuable due to the similarity of its hearing range to humans and the reproducibility of ototoxic effects across subjects.
Organ culture systems of the isolated inner ear provide a complementary approach that enables researchers to study direct ototoxic effects independent of systemic metabolic factors or cardiovascular responses. These systems have demonstrated that this compound can directly affect strial morphology and function without requiring metabolic activation or systemic co-factors [4]. Additionally, cochlear potential monitoring techniques allow for precise quantification of functional changes following diuretic exposure, providing quantitative data on the relative ototoxic potency of different agents and the time course of recovery.
Table 3: Quantitative Comparison of Ototoxic Effects Between this compound and Furosemide
| Parameter | This compound | Furosemide | Experimental Conditions |
|---|---|---|---|
| EP Reduction | Complete abolition at 40 mg/kg IV | Substantial dose-related reduction | Chinchilla model; Single IV injection [2] [3] |
| Time to Maximum Effect | Within few minutes | Rapid (within minutes) | Continuous EP monitoring [2] |
| Recovery Time | Few hours | Several hours | Follow-up until EP normalization [2] |
| Histopathological Changes | Edema in stria vascularis; Swelling of intermediate cells; Expansion of intrastrial spaces | Similar but potentially less severe changes | Electron microscopy 30 min post-treatment [2] |
| Hair Cell Damage | None when administered alone | None when administered alone | Morphological analysis [2] |
| Permanent vs Temporary Effects | Typically temporary except with renal failure or aminoglycoside co-administration | Typically temporary except with renal failure or aminoglycoside co-administration | Clinical observations and experimental studies [2] [5] [6] |
Experimental data directly comparing the ototoxic effects of this compound and furosemide reveal important differences in their potency and recovery profiles. Studies measuring endocochlear potential in chinchillas have shown that both drugs cause substantial dose-related reduction of EP, but with variations in their effectiveness at equivalent doses [3]. A single intravenous injection of this compound (40 mg/kg) induces a rapid and complete abolition of the positive EP within a few minutes, which typically recovers completely after a few hours [2]. This recovery pattern parallels the temporary nature of the histopathological changes observed in the stria vascularis, which typically manifest approximately 30 minutes post-treatment and completely resolve within 24 hours.
The cochlear microphonic potential, which is predominantly generated by outer hair cells and mirrors the waveform of the acoustic stimulus, demonstrates a similar pattern of reduction and recovery following diuretic administration. This compound reduces the amplitude of the CM to a degree similar to the reduction of the EP, and both parameters recover in parallel as long as hair cells remain intact [2]. The compound action potential, which arises from synchronous depolarization of auditory nerve fibers, also shows rapid and large reduction in amplitude that parallels the reduction of EP and CM following diuretic treatment. The parallel recovery of these functional parameters underscores the primary role of strial dysfunction rather than sensory cell damage in the temporary ototoxicity observed with single doses of loop diuretics.
Figure 2: Experimental Workflow for Assessing Diuretic Ototoxicity. This diagram outlines the standard methodological approach for evaluating and comparing the ototoxic effects of this compound and furosemide in experimental models.
The clinical manifestation of loop diuretic ototoxicity typically presents as temporary hearing threshold shifts that resolve as the drug is cleared from the system. However, certain risk factors significantly increase the likelihood of permanent damage, particularly when loop diuretics are administered in combination with other ototoxic agents. Patients with severe acute or chronic renal failure are at substantially higher risk for permanent hearing loss, possibly due to altered pharmacokinetics and reduced drug clearance [2]. The combination of this compound or furosemide with aminoglycoside antibiotics represents a particularly dangerous combination that can result in profound, permanent deafness even when neither drug alone would cause permanent damage [5] [6].
The route of administration and infusion rate also significantly influence ototoxic risk. Intravenous administration, particularly rapid bolus injection, carries a higher risk compared to oral administration or slow intravenous infusion. Clinical observations note that this compound and furosemide given intravenously have caused profound, permanent hearing loss in patients with renal failure who had been receiving aminoglycoside antibiotics [5]. This synergistic ototoxicity appears to result from multiple mechanisms, including elevated levels of aminoglycosides in the blood and perilymph due to altered pharmacokinetics when co-administered with loop diuretics [6].
Comprehensive ototoxicity monitoring represents the cornerstone of risk mitigation for patients requiring loop diuretic therapy, particularly in high-risk situations. While specific monitoring guidelines for loop diuretics are less formalized than for chemotherapeutic agents like cisplatin, general principles of ototoxic monitoring should be applied. These include baseline hearing assessment before initiation of therapy when feasible, regular monitoring during treatment, and patient education regarding symptoms of hearing loss or tinnitus that should prompt immediate evaluation [5] [7].
Preventive strategies should focus on risk factor modification and judicious dosing practices. When possible, alternative diuretics with lower ototoxic potential should be considered for high-risk patients. If loop diuretics are essential, the lowest effective dose should be used, with slow intravenous infusion rather than bolus administration when parenteral therapy is required. Particular caution should be exercised when concurrent administration of other ototoxic medications is unavoidable, with consideration of extended dosing intervals and enhanced monitoring protocols. For patients with renal impairment, dosage adjustment based on renal function and close monitoring of drug levels when feasible can help reduce ototoxic risk [5].
The comparative analysis of This compound and furosemide ototoxicity reveals a complex landscape of shared and distinct mechanisms, experimental findings, and clinical implications. Both drugs primarily target the stria vascularis, inducing reversible changes in cochlear function through disruption of ionic homeostasis and potential induction of local ischemia. While their ototoxic profiles share many similarities, differences in potency, recovery kinetics, and specific molecular interactions provide opportunities for targeted drug development aimed at preserving therapeutic efficacy while minimizing cochlear damage.
Future research directions should focus on several key areas. First, elucidating the precise signaling pathways involved in diuretic-induced strial ischemia could identify targets for protective interventions. Second, understanding the molecular basis for differences in ototoxic potency among loop diuretics may facilitate the development of analogues with improved therapeutic indices. Third, refining ototoxicity monitoring protocols specifically for loop diuretics would enhance clinical detection of early damage. Finally, investigating potential otoprotective agents that could be co-administered with loop diuretics represents a promising approach for preserving auditory function in patients requiring these potent diuretic agents.
Irritant